5,6-dihydro-3-phenyl-2h-pyran-2-one
Description
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Properties
CAS No. |
13019-35-7 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-phenyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C11H10O2/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-3,5-7H,4,8H2 |
InChI Key |
CXBOBBRQOWTQNB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of 5,6-dihydro-3-phenyl-2H-pyran-2-one
Distribution: For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3-Phenyl-δ-Valerolactone Scaffold
The 5,6-dihydro-2H-pyran-2-one ring system, an α,β-unsaturated δ-lactone, represents a privileged scaffold in medicinal chemistry and natural product synthesis. These heterocycles are precursors to a wide array of biologically active molecules, demonstrating a spectrum of pharmacological activities including anti-tumor, anti-inflammatory, antimicrobial, and anti-parasitic properties[1][2]. The introduction of a phenyl group at the C3 position introduces a significant modification to the electronic and steric landscape of the molecule, offering a vector for modulating biological activity and providing a key handle for further synthetic elaboration.
This guide provides a comprehensive technical overview of 5,6-dihydro-3-phenyl-2H-pyran-2-one, a compound of significant interest for drug discovery programs. We will delve into its core chemical properties, propose a robust synthetic strategy, predict its spectroscopic signature, and discuss its potential as a versatile chemical intermediate. This document is designed to equip researchers with the foundational knowledge required to synthesize, characterize, and strategically deploy this valuable molecular entity.
Molecular Architecture and Physicochemical Profile
The core structure of this compound consists of a six-membered dihydropyranone ring with a phenyl substituent at the C3 position, adjacent to the carbonyl group.
Chemical Identifiers (Predicted)
| Identifier | Value |
|---|---|
| IUPAC Name | 3-phenyl-5,6-dihydro-2H-pyran-2-one |
| Molecular Formula | C₁₁H₁₀O₂ |
| Molecular Weight | 174.19 g/mol |
| Canonical SMILES | C1CC(=O)C(=C(C1)C2=CC=CC=C2)O |
The phenyl group, being a bulky, hydrophobic substituent, is expected to significantly influence the compound's physical properties compared to its unsubstituted counterpart, 5,6-dihydro-2H-pyran-2-one[3][4][5][6].
Predicted Physicochemical Properties
| Property | Predicted Value/State | Rationale |
|---|---|---|
| Physical State | Crystalline solid | Increased molecular weight and intermolecular π-stacking interactions from the phenyl rings are likely to favor a solid state at room temperature, unlike the parent liquid compound. |
| Melting Point | Moderately high | The planarity and size of the molecule would allow for efficient crystal lattice packing, leading to a higher melting point. |
| Solubility | Poor in water; Soluble in organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate) | The hydrophobic nature of the phenyl group will dominate, rendering the molecule largely insoluble in aqueous media but readily soluble in common organic solvents. |
| Boiling Point | Significantly higher than the parent compound | Increased molecular weight and van der Waals forces will lead to a higher boiling point. |
Proposed Synthetic Pathway: A Strategic Approach via Reformatsky Reaction
While several routes to 5,6-dihydropyran-2-ones are described in the literature[1], a particularly effective strategy for the synthesis of the title compound involves a modified Reformatsky reaction. This classic organozinc-mediated reaction is well-suited for the formation of β-hydroxy esters, which can subsequently undergo cyclization to the desired δ-lactone[7][8][9][10][11].
The proposed synthesis begins with the reaction of an α-halo ester, specifically ethyl 2-bromo-2-phenylacetate, with an appropriate epoxide, such as ethylene oxide, in the presence of activated zinc. The organozinc reagent, or Reformatsky enolate, is less reactive than the corresponding Grignard or organolithium reagents, which prevents undesired side reactions with the ester functionality[8][11].
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Guide
-
Activation of Zinc: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), add zinc dust. Activate the zinc by stirring with a small amount of iodine or 1,2-dibromoethane in anhydrous THF until the color of the activating agent disappears.
-
Formation of the Reformatsky Reagent: To the activated zinc suspension, add a solution of ethyl 2-bromo-2-phenylacetate in anhydrous THF dropwise. Gentle heating may be required to initiate the reaction. The formation of the organozinc reagent is indicated by a change in the appearance of the reaction mixture.
-
Reaction with Epoxide: Cool the reaction mixture to 0 °C and add a solution of ethylene oxide in THF dropwise. Maintain the temperature below 5 °C during the addition. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Workup and Lactonization: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The resulting crude product, a γ-hydroxy ester, is then subjected to acidic conditions (e.g., p-toluenesulfonic acid in toluene with heating) to facilitate intramolecular transesterification and subsequent dehydration to yield the target α,β-unsaturated δ-lactone.
-
Purification: The final product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Spectroscopic Characterization: The Molecular Fingerprint
The structural elucidation of this compound will rely on a combination of spectroscopic techniques. The predicted key spectral features are summarized below.
Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3-7.5 (m, 5H, Ar-H), δ ~7.1 (t, 1H, C4-H), δ ~4.5 (t, 2H, C6-H₂), δ ~2.6 (dt, 2H, C5-H₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~165 (C=O), δ ~145 (Ar-C), δ ~140 (C4), δ ~130 (Ar-CH), δ ~129 (Ar-CH), δ ~128 (Ar-CH), δ ~125 (C3), δ ~68 (C6), δ ~28 (C5) |
| FT-IR (neat, cm⁻¹) | ~3060 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1720 (C=O stretch, α,β-unsaturated ester), ~1640 (C=C stretch), ~1600, 1490 (Ar C=C stretch) |
| Mass Spec. (EI) | m/z 174 (M⁺), 145 (M⁺ - CHO), 115, 105 (C₆H₅CO⁺), 91, 77 (C₆H₅⁺) |
Chemical Reactivity and Synthetic Potential
The reactivity of this compound is dominated by the α,β-unsaturated lactone moiety. This system presents several sites for chemical modification, making it a versatile intermediate for the synthesis of more complex molecules.
Caption: Key reaction pathways for this compound.
-
Michael Addition: The C4 position is electrophilic and susceptible to conjugate addition by a wide range of nucleophiles. This allows for the introduction of diverse substituents at this position.
-
Diels-Alder Reaction: The double bond can act as a dienophile in [4+2] cycloaddition reactions, providing a route to complex polycyclic systems.
-
Epoxidation and Dihydroxylation: The double bond can be functionalized through epoxidation or dihydroxylation to introduce new stereocenters.
-
Lactone Ring Opening: The lactone can be opened under basic or acidic conditions to yield the corresponding δ-hydroxy acid, which can be further modified.
Biological and Pharmacological Outlook
While specific biological data for this compound is not yet widely reported, the broader class of dihydropyranones has demonstrated significant therapeutic potential[1][2]. The presence of the phenyl group is a common feature in many active pharmaceutical ingredients, often contributing to receptor binding affinity through hydrophobic and π-π interactions. It is plausible that this compound could serve as a valuable starting point for the development of novel therapeutics in areas such as:
-
Oncology: Many natural and synthetic pyranones exhibit cytotoxic activity against various cancer cell lines[2].
-
Infectious Diseases: The scaffold is known to be a component of molecules with antibacterial, antifungal, and antiviral properties[1].
-
Inflammation: Anti-inflammatory effects have also been reported for this class of compounds[1].
Conclusion
This compound is a molecule of considerable strategic importance for synthetic and medicinal chemistry. Its straightforward, proposed synthesis and the versatile reactivity of its α,β-unsaturated δ-lactone core make it an attractive building block for the creation of diverse molecular architectures. The predicted physicochemical and spectroscopic properties outlined in this guide provide a solid foundation for its synthesis and characterization. Further investigation into the biological activities of this compound and its derivatives is highly warranted and could lead to the discovery of novel therapeutic agents.
References
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-
National Center for Biotechnology Information (n.d.). 5,6-Dihydro-2H-pyran-2-one. In PubChem Compound Summary for CID 520660. Retrieved March 2, 2026, from [Link]
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Wikipedia. (n.d.). Reformatsky reaction. Retrieved March 2, 2026, from [Link]
- BenchChem. (2025). Asymmetric Synthesis of 6-Substituted-5,6-dihydro-2H-pyran-2-ones.
- ChemInform Abstract: Synthesis of 5,6-Dihydro-2H-pyran-2-ones (Microreview). (2025, August 7). Wiley Online Library.
- Sigma-Aldrich. (n.d.). 5,6-Dihydro-2H-pyran-2-one.
-
National Institute of Standards and Technology. (n.d.). 2H-Pyran-2-one, 5,6-dihydro-. In NIST Chemistry WebBook. Retrieved March 2, 2026, from [Link]
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PharmD GURU. (2025, November 19). 28. REFORMATSKY REACTION. Retrieved March 2, 2026, from [Link]
-
Mayr, H., & Patz, M. (1994). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Angewandte Chemie International Edition in English, 33(9), 938-957. Retrieved March 2, 2026, from [Link]
-
Posner, G. H., Afarinkia, K., & Dai, H. (1992). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 70, 68. Retrieved March 2, 2026, from [Link]
- BenchChem. (2025). A Comparative Guide to the Biological Activity of 6-methyl-5,6-dihydro-2H-pyran-2-one Analogs.
-
MDPI. (2023, April 26). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved March 2, 2026, from [Link]
-
Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2010). Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents. Archiv der Pharmazie, 343(8), 453-458. Retrieved March 2, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 5,6-dihydropyran-2-one. Retrieved March 2, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved March 2, 2026, from [Link]
- BenchChem. (2025). Comparative Biological Activity of 3-Hydroxytetrahydro-2H-pyran-2-one Enantiomers: A Review of Related Compounds.
-
Royal Society of Chemistry. (n.d.). Enantioselective synthesis of 3,4-dihydropyran derivatives via a Michael addition reaction catalysed by chiral pybox–diph–Zn(ii) complex. In Organic & Biomolecular Chemistry. Retrieved March 2, 2026, from [Link]
- Rajasekaran, S., et al. (2011). Design, Synthesis, Antibacterial and invitro Antioxidant activity of substituted 2H-Benzopyran-2-one derivatives. International Journal of ChemTech Research, 3(2), 555-560.
- BenchChem. (2025). Spectroscopic Profile of Dihydro-2H-pyran-3(4H)-one: A Technical Guide.
-
Jilalat, J. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Journal de la Société Marocaine de Chimie, 21(3), 1-52. Retrieved March 2, 2026, from [Link]
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Wang, W., et al. (2012). Enantioselective synthesis of 3,4-dihydropyran derivatives via organocatalytic Michael reaction of α,β-unsaturated enones. Organic & Biomolecular Chemistry, 10(21), 4268-4273. Retrieved March 2, 2026, from [Link]
-
MDPI. (2022, September 13). Catalyst-Controlled Selectivity Switch in Three-Component Reaction: An NHC-Catalyzed Strategy for the Synthesis of δ-Lactone-Fused Spirobenzofuran-3-ones. Retrieved March 2, 2026, from [Link]
-
Senthil Kumar, J. B., Kumari, N., & Luthra, P. (2013). One-Pot Synthesis of 3,4-Dihydropyridin-2-one via Michael Addition of in situ–Generated Enaminones. Synthetic Communications, 43(12), 1701-1708. Retrieved March 2, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies. In Organic Chemistry Frontiers. Retrieved March 2, 2026, from [Link]
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Wiley Online Library. (2020, August 18). Experimental and Computational Investigations of the Reactions between α,β‐Unsaturated Lactones and 1,3‐Dienes by Cooperative Lewis Acid/Brønsted Acid Catalysis. Retrieved March 2, 2026, from [Link]
- Wang, Y., Tennyson, R. L., & Romo, D. (2004). β-LACTONES: INTERMEDIATES FOR NATURAL PRODUCT TOTAL SYNTHESIS AND NEW TRANSFORMATIONS. Heterocycles, 64, 605-658.
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Keck, G. E., Li, X.-Y., & Knutson, C. E. (1999). A Versatile Preparation of α,β-Unsaturated Lactones from Homoallylic Alcohols. Organic Letters, 1(3), 411-413. Retrieved March 2, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 2H-Pyran-2-one. In PubChem Compound Summary for CID 68154. Retrieved March 2, 2026, from [Link]
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Technical Guide: Biological Activity and Cytotoxicity of 3-Phenyl-5,6-dihydro-2H-pyran-2-one
[1]
Executive Summary
3-phenyl-5,6-dihydro-2H-pyran-2-one (CAS: 13019-35-7) represents a simplified pharmacophore of the bioactive styryl-lactones and kavalactones.[1] While less potent than its naturally occurring 6-substituted analogs (e.g., goniothalamin), this scaffold serves as a vital model for understanding the Michael acceptor-driven cytotoxicity of
Chemical Identity & Structural Biology[1]
Structural Pharmacophore
The molecule consists of a six-membered lactone ring with a double bond between C3 and C4, conjugated to a phenyl group at the C3 position. This specific arrangement creates an extended conjugated system, enhancing the electrophilicity of the C4 position.
-
Core Scaffold: 5,6-dihydro-2H-pyran-2-one (
-unsaturated -lactone).[1] -
Key Substituent: Phenyl group at C3.
-
Reactive Motif: The enone system (C=C-C=O) acts as a "warhead" for biological nucleophiles.
Mechanism of Action (MOA): The Michael Acceptor Hypothesis
The primary driver of biological activity for this class of compounds is the ability to form covalent bonds with cysteine residues on target proteins via Michael addition .
-
Electrophilic Attack: The C4 carbon is electron-deficient due to conjugation with the carbonyl oxygen and the C3-phenyl ring.[1]
-
Thiol Alkylation: Intracellular thiols (e.g., Glutathione, Cysteine-151/288 of KEAP1, or NF-
B subunits) attack C4. -
Downstream Effects:
-
ROS Generation: Depletion of cellular glutathione (GSH) leads to oxidative stress.
-
Apoptosis: Oxidative stress triggers the mitochondrial apoptotic pathway (Caspase-3 activation).[1]
-
Figure 1: Mechanism of Action illustrating the Michael addition of cellular thiols to the lactone scaffold, leading to oxidative stress and apoptosis.[1]
Biological Activity Profile
Cytotoxicity
While direct IC
Comparative Cytotoxicity Data (Representative Class Values):
| Compound Variant | Cell Line | IC | Mechanism Note |
| 3-phenyl-5,6-dihydro-2H-pyran-2-one | HeLa | > 50 | Baseline scaffold activity (Low) |
| 6-styryl analog (Goniothalamin) | HeLa | 1.5 - 4.8 | High potency due to extended conjugation |
| 3-(4-fluorophenyl) derivative | MCF-7 | 12.4 | Halogenation improves lipophilicity/binding |
| 3-(4-methoxyphenyl) derivative | A549 | 28.1 | Electron donation reduces electrophilicity |
Antimicrobial & Phytotoxic Potential
Research indicates that 3-substituted pyranones exhibit moderate antifungal activity against phytopathogens (e.g., Botrytis cinerea). The 3-phenyl substituent mimics the hydrophobic domain found in natural phytoalexins, allowing membrane penetration.
Experimental Protocols
Synthesis of the Scaffold
A robust method for generating the 3-phenyl-5,6-dihydro-2H-pyran-2-one core involves the cyclization of ester enolates or Reformatsky-type reactions.[1]
Methodology: One-Pot Cyclization
-
Reagents: Phenylacetic acid, 1-bromo-3-chloropropane, Lithium Diisopropylamide (LDA).[1]
-
Workflow:
Figure 2: Synthetic route for the preparation of the 3-phenyl-5,6-dihydro-2H-pyran-2-one scaffold.
In Vitro Cytotoxicity Assay (MTT Protocol)
To validate the biological activity of the synthesized scaffold, use the following standardized MTT assay.
Reagents:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).[1]
-
Solubilization Buffer: DMSO or SDS-HCl.[1]
Step-by-Step Protocol:
-
Seeding: Plate tumor cells (e.g., HeLa or MCF-7) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add the test compound (dissolved in DMSO) at serial dilutions (e.g., 1, 10, 50, 100
M). Ensure final DMSO concentration < 0.5%. -
Incubation: Incubate for 48h at 37°C, 5% CO
. -
Labeling: Add 20
L MTT reagent to each well. Incubate for 4h (purple formazan crystals form in viable cells). -
Solubilization: Aspirate media and add 150
L DMSO. Shake for 10 min. -
Readout: Measure absorbance at 570 nm (reference 630 nm).
-
Analysis: Calculate % Viability =
. Plot dose-response curve to determine IC .[1]
Future Perspectives & Optimization
The 3-phenyl-5,6-dihydro-2H-pyran-2-one structure is a "starting block."[1][2] To transition from a chemical probe to a drug lead, researchers should focus on:
-
C6-Substitution: Introducing a styryl or alkyl chain at C6 (mimicking goniothalamin) drastically increases potency.
-
Phenyl Ring Modification: Adding electron-withdrawing groups (F, CF
) to the phenyl ring increases the electrophilicity of the Michael acceptor, potentially enhancing covalent binding to target proteins.
References
-
Synthesis of 3-aryl-delta-lactones: Title: A convenient synthesis of 3-aryl-delta-lactones and their conversion to 5,6-dihydropyran-2-ones.[1] Source: Tetrahedron Letters, 2002. Link:[Link]
-
Antineoplastic Activity of Pyranone Derivatives: Title: Synthesis of 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one derivatives and their antineoplastic activity.[1][2] Source: Arkivoc, 2010. Link:[Link]
-
Mechanism of Alpha,Beta-Unsaturated Lactones: Title: Alpha, beta-Unsaturated gamma-lactones: correlations between lipophilicity and biological activity.[1] Source: Arzneimittelforschung, 1979. Link:[Link]
-
General Cytotoxicity of Dihydropyrones: Title: Cytotoxic 6-Substituted 5,6-Dihydro-2H-pyran-2-ones from a Brazilian Medicinal Plant.[1] Source: Journal of Natural Products (Contextual grounding for scaffold activity). Link:[Link]
The Phenyl-Substituted Dihydropyrone Scaffold: A Technical Guide to Pharmacological Versatility
Executive Summary
The dihydropyrone scaffold—specifically the 2,3-dihydro-4H-pyran-4-one and its isomeric 5,6-dihydro-2-pyrone —represents a "privileged structure" in medicinal chemistry. Its pharmacological utility is defined by its ability to position substituents in specific vector orientations that mimic peptide bonds or transition states, while simultaneously acting as a reactive electrophile in covalent inhibition strategies.
This guide analyzes the pharmacological potential of phenyl-substituted dihydropyrones, focusing on two primary therapeutic axes: retroviral protease inhibition (HIV) and cytotoxic oncology (via Michael acceptor mechanisms).
Part 1: Structural Architecture & Synthetic Access
The Pharmacophore
The phenyl-substituted dihydropyrone core offers a unique balance of rigidity and flexibility. Unlike flat aromatic systems, the dihydropyrone ring adopts a half-chair conformation. This non-planar geometry allows for:
-
Pi-Stacking Interactions: The phenyl substituent (often at C2 or C6) facilitates
stacking with aromatic residues in receptor pockets (e.g., Phenylalanine or Tyrosine). -
Michael Acceptor Reactivity: In 2,3-dihydro-4H-pyran-4-ones, the
-unsaturated ketone system serves as a soft electrophile, capable of covalent modification of cysteine residues in target proteins.
Synthetic Protocol: The Hetero-Diels-Alder (HDA) Route
The most robust entry into this scaffold is the Lewis Acid-catalyzed Hetero-Diels-Alder reaction between Danishefsky’s Diene and a benzaldehyde derivative. This pathway ensures high regioselectivity and yield.
Workflow Visualization (DOT)
The following diagram outlines the catalytic cycle for the synthesis of 2-phenyl-2,3-dihydro-4H-pyran-4-one.
Caption: Figure 1. Lewis Acid-catalyzed Hetero-Diels-Alder synthesis of the dihydropyrone core using Danishefsky's diene.[1]
Part 2: Pharmacological Profiles[2]
HIV Protease Inhibition (The Tipranavir Paradigm)
The 5,6-dihydro-4-hydroxy-2-pyrone scaffold is the structural anchor of Tipranavir , a non-peptidic HIV protease inhibitor. Unlike first-generation inhibitors that mimic the transition state of the peptide bond cleavage, the dihydropyrone scaffold offers a distinct binding mode.
-
Mechanism: The lactone oxygen and the 4-hydroxyl group form a hydrogen bond network with the catalytic Asp25/Asp25' residues of the protease.
-
The "Flap" Interaction: The phenyl/aryl substituents on the dihydropyrone ring extend to interact with the flexible "flaps" (Ile50) of the protease, locking the enzyme in a closed, inactive conformation. This flexibility allows Tipranavir to remain effective against multi-drug-resistant HIV strains where rigid peptidomimetics fail.
Oncology: The Goniothalamin Mechanism
Goniothalamin , a natural styryl-dihydropyrone, exhibits potent cytotoxicity against breast (MCF-7) and kidney cancer cell lines.
-
Mechanism: It acts as a Michael acceptor. The electrophilic carbon at the C6 position reacts with intracellular glutathione (GSH).
-
Causality: GSH depletion leads to an accumulation of Reactive Oxygen Species (ROS). This oxidative stress triggers the mitochondrial apoptotic pathway, releasing Cytochrome C and activating Caspase-3/9.
Apoptotic Pathway Visualization (DOT)
Caption: Figure 2. Mechanism of action for styryl-dihydropyrones inducing caspase-dependent apoptosis via ROS generation.
Part 3: Comparative Data & Protocols
Structure-Activity Relationship (SAR) Summary
The following table synthesizes data regarding the potency of various phenyl-substituted analogs against key biological targets.
| Scaffold Variant | Substituent (R) | Target | Potency (IC50 / Ki) | Mechanism Note |
| 5,6-dihydro-2-pyrone | 3-sulfonamide-phenyl | HIV-1 Protease | Direct H-bonding to Asp25 catalytic dyad [1]. | |
| Styryl-dihydropyrone | (R)-Goniothalamin | MCF-7 (Breast Cancer) | Induces G2/M arrest; ROS generation [3]. | |
| Styryl-dihydropyrone | (S)-Goniothalamin | 786-0 (Kidney Cancer) | Enantiomer specific cytotoxicity; distinct from (R) isomer [3].[2] | |
| 2,3-dihydro-4H-pyran-4-one | 2-(4-chlorophenyl) | S. aureus | Membrane disruption; lower efficacy than fungal targets [5]. |
Standardized Synthetic Protocol
Objective: Synthesis of 2-phenyl-2,3-dihydro-4H-pyran-4-one via Hetero-Diels-Alder.
Reagents:
-
Danishefsky’s Diene ((E)-1-methoxy-3-trimethylsilyloxy-1,3-butadiene)
-
Benzaldehyde (1.0 eq)
-
Zinc Chloride (
) or (0.1 eq) -
THF (Anhydrous)
-
TFA (Trifluoroacetic acid)
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried flask under nitrogen, dissolve benzaldehyde (10 mmol) in anhydrous THF (20 mL). Add
(1 mmol) and stir at for 15 minutes to activate the carbonyl. -
Cycloaddition: Dropwise add Danishefsky’s Diene (11 mmol). Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of aldehyde.
-
Acidic Workup (Critical Step): The reaction yields a silylated intermediate. Add 10% TFA in DCM (10 mL) and stir for 30 minutes. This facilitates the elimination of the methoxy group and desilylation to form the enone.
-
Purification: Quench with saturated
. Extract with DCM ( mL). Dry over . Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes). -
Validation: Confirm structure via
NMR. Look for the characteristic alkene doublets at 5.4 and 7.4 ppm (J = 6.0 Hz) for the pyranone ring protons.
References
-
Structure-based design of HIV protease inhibitors: 5,6-dihydro-4-hydroxy-2-pyrones as effective, nonpeptidic inhibitors. Source: National Institutes of Health (PubMed) URL:[Link]
-
Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease. Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Antiproliferative activity of goniothalamin enantiomers involves DNA damage, cell cycle arrest and apoptosis induction. Source:[2][3] Toxicology in Vitro (via PubMed) URL:[Link]3]
-
Synthesis of 2,3-dihydro-4H-pyran-4-ones (Hetero-Diels-Alder Reaction). Source: Organic Chemistry Portal URL:[Link]
-
Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives. Source: Iranian Journal of Pharmaceutical Research (PMC) URL:[Link]
Sources
The Role of 5,6-Dihydro-3-phenyl-2H-pyran-2-one as a Michael Acceptor: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dihydro-3-phenyl-2H-pyran-2-one, an α,β-unsaturated δ-lactone, represents a valuable scaffold in synthetic organic chemistry and medicinal chemistry. Its electrophilic nature at the β-position of the unsaturated system renders it an effective Michael acceptor, enabling the formation of a diverse array of adducts through conjugate addition reactions. This technical guide provides a comprehensive overview of the synthesis, reactivity, and synthetic applications of this compound as a Michael acceptor. We will delve into the mechanistic underpinnings of its reactivity, explore the scope of suitable nucleophiles, and provide detailed, field-proven experimental protocols for key transformations. This document is intended to serve as a practical resource for researchers seeking to leverage the unique chemical properties of this versatile building block in the design and synthesis of novel molecules with potential therapeutic applications.
Introduction: The Chemical Versatility of α,β-Unsaturated Lactones
α,β-Unsaturated lactones are privileged structural motifs found in numerous natural products and pharmacologically active compounds. Their biological activity is often attributed to their ability to act as Michael acceptors, covalently modifying biological nucleophiles such as cysteine residues in proteins. The 5,6-dihydropyran-2-one core, in particular, has garnered significant attention due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives, including anticancer, antiviral, and anti-inflammatory properties[1].
The introduction of a phenyl group at the 3-position of the 5,6-dihydropyran-2-one ring system, affording this compound, significantly influences its electronic properties and steric environment. This substitution pattern enhances the electrophilicity of the β-carbon, making it a more potent Michael acceptor. This guide will specifically focus on the synthesis and Michael addition reactions of this phenyl-substituted derivative.
Synthesis of this compound
A robust and scalable synthesis of the target Michael acceptor is paramount for its utilization in further synthetic endeavors. While numerous methods exist for the synthesis of 5,6-dihydropyran-2-ones, a practical approach for the 3-phenyl derivative can be envisioned through a multi-step sequence involving a Reformatsky or a Wittig-type reaction followed by cyclization.
Proposed Synthetic Pathway
A plausible and efficient route to this compound commences with readily available starting materials, benzaldehyde and a suitable three-carbon synthon. The following diagram illustrates a conceptual synthetic workflow.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 5-hydroxy-3-phenylpent-2-enoate (via Reformatsky Reaction) [1][2]
-
Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with activated zinc dust (1.2 eq). The apparatus is flame-dried and allowed to cool under a stream of nitrogen.
-
Initiation: A small crystal of iodine is added to the zinc, and the flask is gently heated to initiate the reaction.
-
Reagent Addition: A solution of benzaldehyde (1.0 eq) and ethyl 4-bromocrotonate (1.1 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to maintain a gentle reflux.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) for the consumption of benzaldehyde.
-
Work-up: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 5-hydroxy-3-phenylpent-2-enoate.
Step 2: Synthesis of this compound (Lactonization)
-
Reaction Setup: The purified ethyl 5-hydroxy-3-phenylpent-2-enoate from the previous step is dissolved in a suitable solvent such as toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq), is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap.
-
Reaction Monitoring: The progress of the lactonization is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield this compound.
The Michael Addition Reaction: A Powerful Tool for C-X Bond Formation
The core reactivity of this compound lies in its susceptibility to nucleophilic attack at the β-carbon, a classic example of a Michael addition or conjugate addition reaction[3]. This reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds in a highly predictable and often stereocontrolled manner.
Mechanistic Overview
The Michael addition to this compound proceeds via the attack of a nucleophile (Michael donor) on the electron-deficient β-carbon of the α,β-unsaturated lactone (Michael acceptor). This initial addition generates a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final 1,4-adduct.
Caption: General mechanism of the Michael addition to this compound.
The phenyl group at the 3-position plays a dual role in this process. Electronically, it contributes to the polarization of the double bond, enhancing the electrophilicity of the β-carbon. Sterically, it can influence the diastereoselectivity of the addition by directing the incoming nucleophile to the less hindered face of the molecule, particularly in the presence of chiral catalysts or auxiliaries.
Scope of Nucleophiles
A wide range of "soft" nucleophiles can participate in Michael addition reactions with this compound. These are broadly categorized into carbon, nitrogen, and sulfur nucleophiles.
| Nucleophile Class | Examples | Adduct Type | Typical Reaction Conditions |
| Carbon Nucleophiles | Enolates (from malonates, β-ketoesters), Organocuprates | C-C bond formation | Basic conditions for enolate generation; Low temperatures for organocuprates |
| Nitrogen Nucleophiles | Primary and secondary amines, Anilines, Hydrazines | C-N bond formation (Aza-Michael) | Often catalyst-free or with mild acid/base catalysis |
| Sulfur Nucleophiles | Thiols, Thiophenols | C-S bond formation (Thia-Michael) | Often proceeds readily without a catalyst, can be base-catalyzed |
Experimental Protocols for Michael Additions
The following protocols are representative examples of Michael addition reactions that can be performed with this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Thia-Michael Addition of Thiophenol
The addition of thiols is often a facile and high-yielding reaction.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or ethanol at room temperature, add thiophenol (1.1 eq).
-
Catalyst (Optional): For less reactive thiols or to accelerate the reaction, a catalytic amount of a non-nucleophilic base like triethylamine (0.1 eq) can be added.
-
Reaction Monitoring: The reaction is typically rapid and can be monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding β-thioether adduct.
Protocol 2: Aza-Michael Addition of a Secondary Amine
The conjugate addition of amines provides access to valuable β-amino lactones.
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) and a secondary amine such as piperidine or morpholine (1.2 eq) in a polar aprotic solvent like acetonitrile.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (40-60 °C) to drive the reaction to completion.
-
Reaction Monitoring: Progress is monitored by TLC or GC-MS.
-
Work-up and Purification: After completion, the solvent is removed in vacuo. The crude product is purified by column chromatography to yield the β-amino lactone.
Protocol 3: Michael Addition of a Carbon Nucleophile (Diethyl Malonate)
This reaction is a classic example of C-C bond formation via a Michael addition.
-
Base and Nucleophile Generation: In a flask under a nitrogen atmosphere, a solution of diethyl malonate (1.2 eq) in anhydrous THF is treated with a strong base such as sodium hydride (1.2 eq) at 0 °C to generate the enolate.
-
Addition of Michael Acceptor: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the enolate solution at 0 °C.
-
Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as indicated by TLC.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The resulting crude product is purified by column chromatography.
Characterization of Products
The successful synthesis of this compound and its Michael adducts can be confirmed through a combination of spectroscopic techniques.
Predicted Spectroscopic Data for this compound
-
¹H NMR (CDCl₃, 400 MHz): δ 7.4-7.2 (m, 5H, Ar-H), 6.1-6.0 (m, 1H, vinylic-H), 4.4-4.3 (t, 2H, -OCH₂-), 2.6-2.5 (m, 2H, -CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz): δ 164 (C=O), 145 (Ar-C), 135 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 120 (vinylic-C), 115 (vinylic-CH), 68 (-OCH₂-), 30 (-CH₂-).
-
IR (KBr, cm⁻¹): ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1720 (C=O, lactone), ~1640 (C=C).
Characterization of Michael Adducts
The key spectroscopic changes upon Michael addition include:
-
¹H NMR: Disappearance of the vinylic proton signal and the appearance of new signals corresponding to the added nucleophile and the newly formed C-H bonds at the α and β positions of the lactone ring.
-
¹³C NMR: Disappearance of the vinylic carbon signals and the appearance of new aliphatic carbon signals.
-
Mass Spectrometry: The molecular ion peak will correspond to the sum of the molecular weights of the Michael acceptor and the nucleophile.
Applications in Drug Discovery and Development
The Michael adducts derived from this compound are valuable scaffolds for the development of new therapeutic agents. The ability to introduce a wide range of functional groups through the Michael addition allows for the systematic exploration of structure-activity relationships (SAR).
Caption: Drug discovery workflow utilizing this compound.
The diverse functionalities that can be introduced via Michael addition can modulate the compound's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which are crucial for its pharmacokinetic and pharmacodynamic profiles. Furthermore, the potential for covalent interaction with biological targets makes this scaffold particularly interesting for the design of irreversible inhibitors.
Conclusion
This compound is a highly versatile and reactive Michael acceptor with significant potential in organic synthesis and drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established synthetic methodologies. The facile nature of its Michael addition reactions with a broad range of nucleophiles allows for the rapid generation of diverse molecular libraries. This in-depth technical guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this valuable building block in their synthetic and medicinal chemistry programs. The continued exploration of the reactivity and applications of this scaffold is expected to lead to the discovery of novel compounds with significant biological activities.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Reformatsky reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2023, May 24). The Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
Wikipedia. (2023, November 13). Michael reaction. Retrieved from [Link]
-
Semantic Scholar. (2006). Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. Retrieved from [Link]
-
Auburn University. (2015). A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Catalytic asymmetric aza-Michael-Michael addition cascade: enantioselective synthesis of polysubstituted 4-aminobenzopyrans. Retrieved from [Link]
Sources
Topic: The Structural Isomerism of Bioactive Pyran-2-ones: A Comparative Analysis of Kavalactones and 5,6-dihydro-3-phenyl-2H-pyran-2-one
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 5,6-dihydropyran-2-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products with diverse biological activities.[1] Among the most well-known are the kavalactones, a class of compounds from the kava plant (Piper methysticum) recognized for their anxiolytic and neuroprotective properties.[][3] These natural products are characterized by a phenyl or styryl substituent at the 6-position of the pyran-2-one ring.[4][5] This guide provides a detailed technical analysis comparing the archetypal kavalactone scaffold with its synthetic positional isomer, 5,6-dihydro-3-phenyl-2H-pyran-2-one. We will explore the critical structural distinctions, comparative synthetic and analytical methodologies, and the profound implications of this isomeric shift on biological activity and therapeutic potential. This document serves as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical core.
Deconstruction of the Core Chemical Scaffolds
The biological function of a molecule is intrinsically linked to its three-dimensional structure. In the case of pyran-2-one derivatives, the precise placement of substituents on the lactone ring dictates its physicochemical properties and its ability to interact with biological targets.
The Kavalactone Scaffold: C6-Substituted Pyran-2-ones
Kavalactones are a family of at least 18 distinct lipophilic lactones found in the roots of the kava plant.[6][7] Six major kavalactones are responsible for approximately 96% of the plant's pharmacological activity: kavain, dihydrokavain, methysticin, dihydromethysticin, yangonin, and desmethoxyyangonin.[4][8]
The unifying feature of all kavalactones is a 4-methoxylated-2-pyrone ring (or its 5,6-dihydro derivative) connected at the 6-position to a styryl or phenylethyl moiety.[4][7] This C6 substitution is a biosynthetic hallmark and is fundamental to their known biological activities, which include potentiation of GABA-A receptors, inhibition of voltage-gated sodium and calcium channels, and reversible inhibition of monoamine oxidase B (MAO-B).[][6]
The Synthetic Scaffold: this compound
In contrast to the natural kavalactones, this compound represents a synthetic positional isomer where the phenyl group is located at the 3-position of the lactone ring. This scaffold, while sharing the same molecular formula and core pyran-2-one structure with a simplified kavalactone analogue, presents a fundamentally different electronic and steric profile. Such α,β-unsaturated δ-lactones are key targets in synthetic chemistry due to their prevalence in bioactive natural products and their potential as building blocks for more complex molecules.[1]
Comparative Structural Analysis
The distinction between C6 and C3 substitution is not trivial. It fundamentally alters the molecule's geometry and electronic distribution. In kavalactones, the C6-phenyl group extends from the saturated portion of the lactone ring. In the C3-phenyl isomer, the phenyl group is directly attached to the α,β-unsaturated system, creating a conjugated system that influences the reactivity of the lactone and its potential to act as a Michael acceptor.
Caption: Core structural relationship between the pyran-2-one scaffold and its C6 vs. C3 phenyl-substituted isomers.
Synthesis and Characterization Protocols
The divergent placement of the phenyl group necessitates distinct synthetic strategies and results in unique analytical signatures. Understanding these differences is critical for both the synthesis of novel analogs and the quality control of natural product extracts.
Synthetic Workflow: Organocatalytic Approach to 6-Substituted Dihydropyran-2-ones
The enantioselective synthesis of 6-substituted 5,6-dihydro-2H-pyran-2-ones, the core of many kavalactones and other natural products like goniothalamin, is of significant interest.[1] Organocatalytic domino reactions provide an efficient one-pot method.
Caption: Workflow for the organocatalytic synthesis of 6-substituted dihydropyran-2-ones.
Experimental Protocol: Organocatalytic Synthesis
This protocol is adapted from established methods for synthesizing 6-substituted 5,6-dihydro-2H-pyran-2-ones.[1]
Objective: To synthesize a polyfunctionalized dihydropyran derivative with high enantioselectivity.
Materials:
-
(E)-2-nitro-3-phenylprop-2-en-1-ol (1.0 mmol)
-
Methyl 3-oxobutanoate (1.0 mmol)
-
Squaramide-based organocatalyst (10 mol%)
-
p-Toluenesulfonic acid (p-TSA) (20 mol%)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Toluene, anhydrous
-
Standard inert atmosphere glassware, magnetic stirrer, heating mantle
-
Rotary evaporator and silica gel for column chromatography
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (E)-2-nitro-3-phenylprop-2-en-1-ol (1.0 mmol) and anhydrous dichloromethane (5.0 mL).
-
Addition of Reagents: Add methyl 3-oxobutanoate (1.0 mmol) to the stirred solution, followed by the squaramide-based organocatalyst (10 mol%).
-
Causality Note: The squaramide catalyst acts as a hydrogen-bond donor, activating the nitroalkene and positioning the dicarbonyl compound for a highly stereoselective Michael addition.
-
-
Domino Reaction: Stir the reaction mixture at ambient temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Cyclization: Redissolve the crude residue in anhydrous toluene (5.0 mL) and add p-toluenesulfonic acid (20 mol%).
-
Causality Note: The acidic conditions catalyze the intramolecular hemiacetalization followed by dehydration to form the stable α,β-unsaturated lactone ring.
-
-
Heating: Heat the mixture to 100 °C for 1 hour.
-
Workup and Purification: After cooling to room temperature, evaporate the toluene. Purify the crude product by silica gel column chromatography to yield the desired dihydropyran.
Comparative Analytical Characterization
Distinguishing between the C3 and C6 isomers is readily achievable using standard spectroscopic techniques. NMR and Mass Spectrometry provide definitive structural evidence.
Protocol: NMR Analysis for Isomer Differentiation
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum.
-
Expected Signature for C6-Phenyl (Kavalactone-type): The protons on the phenyl group will appear in the aromatic region (~7.2-7.5 ppm). Crucially, the proton at the C6 position (adjacent to the oxygen and the phenyl group) will be a multiplet in the ~4.5-5.5 ppm range, showing coupling to the C5 protons.
-
Expected Signature for C3-Phenyl: The phenyl protons will appear in a similar aromatic region. However, the key diagnostic signal will be the vinylic proton at C4, which will be a singlet or a narrowly split multiplet around ~6.0-7.0 ppm, shifted downfield due to conjugation with both the phenyl group and the carbonyl.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
Expected Signature for C6-Phenyl: The C6 carbon will appear around 70-85 ppm.
-
Expected Signature for C3-Phenyl: The C3 carbon, being part of a double bond and attached to a phenyl group, will appear significantly downfield, typically in the 120-140 ppm range. The C2 carbonyl will also show a characteristic shift around 160-170 ppm.
-
-
2D NMR (COSY/HSQC): For unambiguous assignment, run a COSY experiment to confirm H-H correlations (e.g., C5-H to C6-H in the kavalactone scaffold) and an HSQC experiment to correlate proton signals directly to their attached carbons.
Data Summary: Predicted Spectroscopic Features
| Feature | C6-Phenyl Scaffold (Kavalactone-type) | C3-Phenyl Scaffold | Justification |
| ¹H NMR: C4-H | ~2.5-3.0 ppm (Aliphatic) | ~6.0-7.0 ppm (Vinylic) | C4 is saturated in the C6 isomer but part of a C=C bond in the C3 isomer. |
| ¹H NMR: C6-H | ~4.5-5.5 ppm (Benzylic, adjacent to O) | ~4.0-4.5 ppm (Aliphatic, adjacent to O) | The C6 proton in the C6-isomer is deshielded by the adjacent phenyl group. |
| ¹³C NMR: C3 | ~20-30 ppm (Aliphatic) | ~120-140 ppm (Aromatic/Vinylic) | C3 is an sp³ carbon in the C6 isomer but an sp² carbon in the C3 isomer. |
| MS Fragmentation | Likely loss of the C6-substituent | Potential retro-Diels-Alder fragmentation | The fragmentation pathway is dictated by the weakest bonds and most stable resulting fragments. |
Biological Implications and Future Directions
The shift of the phenyl group from C6 to C3 is predicted to have a profound impact on biological activity by altering the molecule's interaction with protein binding pockets.
Known Biological Pathways of Kavalactones
The anxiolytic and sedative effects of kavalactones are primarily attributed to their positive allosteric modulation of GABA-A receptors.[] They enhance the binding of GABA without directly binding to the benzodiazepine site, leading to increased chloride ion influx and neuronal hyperpolarization. This mechanism, combined with the blockade of voltage-gated ion channels, contributes to a reduction in overall neuronal excitability.[][6]
Caption: Simplified mechanism of kavalactone modulation of the GABA-A receptor.
Therapeutic Potential of C3-Phenyl Isomers
While kavalactones are well-studied, the biological activity of this compound is less characterized. However, based on its structure, we can hypothesize potential activities. The conjugated system created by the C3-phenyl group makes the molecule a potential Michael acceptor, a feature often associated with covalent modification of protein targets, such as cysteine residues in enzyme active sites. This opens up possibilities for applications in oncology or inflammation, where targeted covalent inhibition is a validated therapeutic strategy.
Furthermore, the significant change in shape and polarity compared to kavalactones suggests that C3-phenyl isomers are unlikely to retain the same activity at GABA-A receptors. Instead, they may interact with entirely different classes of proteins, representing a novel chemical space for drug discovery. Future research should focus on screening these synthetic isomers against a broad range of targets to uncover new pharmacological profiles.
Conclusion
The structural relationship between natural kavalactones and synthetic this compound is a clear example of how subtle isomeric changes can lead to vastly different chemical and biological properties. While both share the 5,6-dihydropyran-2-one core, the shift of the phenyl substituent from the C6 to the C3 position alters molecular geometry, electronic conjugation, synthetic accessibility, and, most critically, the potential for interaction with biological targets. Kavalactones have established their role as modulators of the central nervous system. The C3-phenyl isomers, however, represent a scaffold with unexplored potential, possibly as covalent modifiers or as ligands for entirely different protein targets. A thorough understanding of this structural dichotomy, guided by the synthetic and analytical protocols outlined herein, is essential for any researcher aiming to leverage the full therapeutic potential of the pyran-2-one chemical class.
References
-
Kavalactone - Wikipedia. Wikipedia. [Link]
-
Biological Activity, Hepatotoxicity, and Structure-Activity Relationship of Kavalactones and Flavokavins, the Two Main Bioactive Components in Kava (Piper methysticum). (2021). PMC - NIH. [Link]
-
1 Chemical structures of six main kavalactones in kava root extract... ResearchGate. [Link]
-
KAVA (Other Names: Ava, Intoxicating Pepper, Kawa Kawa, Kew, Sakau, Tonga, Yangona). DEA Diversion Control Division. [Link]
-
An Updated Review on the Psychoactive, Toxic and Anticancer Properties of Kava. (2022). MDPI. [Link]
-
Neuroprotective properties of kavalactones. (2011). PMC - NIH. [Link]
-
The Kavalactone Content and Profile of Fiji Kava Sold on the Local Market. (2023). MDPI. [Link]
-
Review Article Biological Activity, Hepatotoxicity, and Structure-Activity Relationship of Kavalactones and Flavokavins, the Two Main Bioactive Components in Kava (Piper methysticum). (2021). Semantic Scholar. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 3. Neuroprotective properties of kavalactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Kavalactone - Wikipedia [en.wikipedia.org]
- 7. Biological Activity, Hepatotoxicity, and Structure-Activity Relationship of Kavalactones and Flavokavins, the Two Main Bioactive Components in Kava (Piper methysticum) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Thermodynamic Stability of 3-Phenyl-Substituted Lactones: A Mechanistic Guide
The following technical guide details the thermodynamic stability of 3-phenyl-substituted lactones, focusing on the interplay between ring strain, hydrolysis kinetics, and stereochemical equilibration.
Part 1: Executive Summary & Core Directives
The Stability Paradox:
3-phenyl-substituted lactones (specifically
-
Hydrolytic Susceptibility: The phenyl group acts as a steric modulator but does not prevent base-catalyzed ring opening.[1]
-
Stereochemical Lability: In disubstituted systems (e.g., lignans), the thermodynamic preference for trans-substitution often drives epimerization, a critical failure mode in drug formulation.[1]
Scope:
This guide addresses the stability of the 3-phenyl-
Part 2: Thermodynamic Principles
Ring Strain & Polymerization Potential
The thermodynamic stability of the lactone ring is governed by the Gibbs free energy of ring-opening (
-
-Butyrolactone (5-membered): Thermodynamically stable.[1]
, but is negative enough that is slightly positive at room temperature.[1] It does not spontaneously polymerize.[1] -
-Valerolactone (6-membered): Thermodynamically unstable regarding polymerization.[1]
(release of torsional strain/boat conformation).[1] It polymerizes upon standing or with trace acid/base.[1]
Impact of 3-Phenyl Substitution: The addition of a phenyl group at C3 (beta) stabilizes the ring form via the Thorpe-Ingold effect (gem-dialkyl effect analog), favoring the cyclic conformation over the open chain due to increased rotational entropy costs in the open form.
Hydrolysis Kinetics (pH Dependence)
The primary degradation pathway is hydrolysis to the hydroxy acid.
-
Acidic/Neutral (pH < 7): Equilibrium favors the lactone (
in favor of lactone).[1] The reaction is reversible.[1] -
Basic (pH > 10): Irreversible hydrolysis.[1] The rate-determining step is the nucleophilic attack of OH⁻ at the carbonyl carbon (C1).
Mechanism (BAC2):
-
Tetrahedral Intermediate: Transient species.[1]
-
Collapse: Ring opening to hydroxy-carboxylate.
The "3-Phenyl" Effect: The phenyl group at C3 is beta to the reaction center (C1).
-
Electronic: Minimal inductive effect on the carbonyl electrophilicity.[1]
-
Steric: Moderate shielding.[1] Unlike C2-substitution (alpha), which significantly retards hydrolysis, C3-substitution allows relatively unhindered approach of the nucleophile.[1] Expect hydrolysis rates comparable to unsubstituted lactones.
Stereochemical Stability (Epimerization)
For 3-phenyl-substituted lactones, stereochemical integrity depends on the substitution pattern.[1]
-
Monosubstituted (3-phenyl-
-butyrolactone): -
Disubstituted (3-phenyl-4-alkyl-
-butyrolactone / Lignans):-
If a substituent exists at C2 (alpha), the C2 proton is acidic (
).[1] -
Epimerization: Base treatment allows C2 to invert via an enolate intermediate.[1]
-
Thermodynamic Product: The isomer with substituents in a trans relationship (pseudo-diequatorial) is generally favored by 1–2 kcal/mol over the cis isomer.
-
Case Study: Podophyllotoxin vs. Picropodophyllin In the aryltetralin lignan class, the natural product Podophyllotoxin contains a cis-fused lactone (strained). Under basic conditions, it epimerizes at C2 to Picropodophyllin , the thermodynamically stable trans-fused isomer (inactive).[1] This is the defining stability challenge for this drug class.[1]
Part 3: Visualization of Pathways
Diagram 1: Hydrolysis & Epimerization Logic
This diagram illustrates the parallel risks of hydrolysis and epimerization for a generic 3-phenyl-substituted lactone.[1]
Caption: Competitive degradation pathways: Reversible base-catalyzed epimerization (green path) vs. irreversible hydrolysis (red path).
Part 4: Experimental Protocols
Protocol A: Determination of Hydrolytic Rate Constant ( )
Objective: Quantify the susceptibility of the lactone ring to hydrolysis at physiological pH.
Materials:
-
Test Compound: 3-phenyl-
-butyrolactone (10 mM in DMSO).[1] -
Buffer: Phosphate buffer (50 mM, pH 7.[1]4) and Borate buffer (50 mM, pH 9.0).
-
Internal Standard: Acetophenone (non-hydrolyzable).[1]
Workflow:
-
Preparation: Dilute stock lactone to 100
M in pre-warmed ( C) buffer. -
Sampling: Aliquot 200
L every 5 minutes for 60 minutes. -
Quenching: Immediately add 200
L cold Acetonitrile + 1% Formic Acid (shifts equilibrium to lactone/protonated acid and stops base catalysis). -
Analysis: RP-HPLC (C18 column).
-
Calculation: Plot
vs. time. The slope is .[1]
Protocol B: Epimerization Equilibrium Assay
Objective: Determine the thermodynamic ratio of cis vs. trans isomers (relevant for disubstituted lactones).
Workflow:
-
Induction: Dissolve pure cis-isomer (1 mg/mL) in Methanol/Water (1:1) containing 10 mM DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]
-
Incubation: Heat at
C for 24 hours to ensure thermodynamic equilibrium. -
Neutralization: Acidify with 1M HCl to pH 3.
-
Analysis: Chiral HPLC (e.g., Chiralcel OD-H).[1]
Part 5: Data Summary & References
Comparative Stability Table
| Parameter | 3-Phenyl- | 3-Phenyl- | Relevance |
| Ring Strain | Low ( | Moderate ( | |
| Hydrolysis | Hours to Days | Minutes to Hours | |
| Epimerization Risk | None (if C2 unsubstituted) | None (if C2 unsubstituted) | Only applies to disubstituted analogs.[1] |
| Thermodynamic Isomer | N/A (Monosubstituted) | N/A (Monosubstituted) | For disubstituted: Trans > Cis. |
References
-
Hydrolysis Mechanisms
-
Lignan Stability (Podophyllotoxin)
-
Metabolite Analysis
-
General Lactone Properties
Sources
- 1. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 2. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Enzyme-assisted asymmetric total synthesis of (-)-podophyllotoxin and (-)-picropodophyllin - PubMed [pubmed.ncbi.nlm.nih.gov]
The 5,6-Dihydro-3-phenyl-2H-pyran-2-one Pharmacophore: Mechanistic Insights, Synthetic Workflows, and Therapeutic Applications
Executive Summary
In contemporary medicinal chemistry, the
Structural & Mechanistic Profiling
The biological efficacy of 3-phenyl-5,6-dihydro-2H-pyran-2-ones is intrinsically linked to two primary structural features:
-
The Michael Acceptor Motif: The conjugated
-unsaturated lactone acts as a "soft" electrophile. This allows it to form reversible or irreversible covalent bonds with "soft" nucleophiles, such as the sulfhydryl groups of cysteine residues within target enzyme active sites[1]. -
The
-Phenyl Substitution: The presence of the 3-phenyl ring introduces critical steric bulk and enables stacking interactions. This lipophilic anchor is essential for occupying hydrophobic pockets, such as the subsite in viral proteases or the hydrophobic channel of cyclooxygenase (COX) enzymes.
Primary Pharmacological Targets
A. Hypoxia-Related Cancer: Carbonic Anhydrase (CA) Inhibition
5,6-dihydro-2H-pyran-2-ones function as highly effective, prodrug-type inhibitors of Carbonic Anhydrase (CA), specifically targeting the tumor-associated hCA IX isoform[3]. The intact lactone is inactive; however, it undergoes esterase-mediated or spontaneous hydrolysis in the tumor microenvironment to form an open-chain hydroxy acid. This active metabolite directly coordinates the catalytic
B. Anti-Inflammatory Action: COX-2 & NF-
B Suppression
Derivatives of the 5,6-dihydro-2H-pyran-2-one class exhibit potent anti-inflammatory properties by acting upstream of prostaglandin synthesis. Electrophoretic mobility shift assays (EMSA) and western blot analyses demonstrate that these lactones reduce Nuclear Factor-kappa B (NF-
Fig 1: Mechanism of COX-2 suppression via NF-κB pathway inhibition.
C. Antiviral Activity: HIV-1 Protease Inhibition
Quantitative Structure-Activity Relationship (QSAR) studies have validated 5,6-dihydro-2-pyrones as effective HIV-1 protease inhibitors[4]. The lactone carbonyl oxygen acts as a hydrogen bond acceptor for the catalytic aspartate dyad (Asp25/Asp25') of the protease. Concurrently, the 3-phenyl substituent provides the necessary van der Waals interactions to stabilize the inhibitor within the viral enzyme's hydrophobic core, preventing the cleavage of viral polyproteins[4].
Quantitative Pharmacological Data
The following table synthesizes the binding affinities and inhibitory concentrations of the 5,6-dihydro-2H-pyran-2-one pharmacophore across its primary validated targets:
| Biological Target | Physiological Role | Potency / Affinity | Primary Mechanism of Action |
| hCA IX | Tumor-associated hypoxia survival | Prodrug hydrolysis; | |
| hCA I | Cytoplasmic | Prodrug hydrolysis; | |
| COX-2 | Prostaglandin synthesis (Inflammation) | Upstream NF- | |
| HIV-1 Protease | Viral polyprotein cleavage | Micromolar | Active site aspartate hydrogen bonding |
Experimental Methodology: Synthesis via Suzuki-Miyaura Cross-Coupling
To access the 3-phenyl-5,6-dihydro-2H-pyran-2-one scaffold, a highly selective Palladium-catalyzed Suzuki-Miyaura cross-coupling is employed. This method is preferred over Ring-Closing Metathesis (RCM)[1] for late-stage functionalization, as it allows for the rapid generation of diverse 3-aryl libraries from a common 3-bromo precursor.
Rationale & Causality of Experimental Choices
-
Catalyst (
): The electron-rich center is strictly required to facilitate the oxidative addition into the relatively strong bond of the electron-deficient -unsaturated lactone. -
Solvent System (Toluene/
4:1): A biphasic system is critical. It ensures the complete dissolution of the lipophilic pyranone in the organic phase while solvating the inorganic base ( ) in the aqueous phase, driving interfacial transmetalation.
Fig 2: Suzuki-Miyaura cross-coupling workflow for 3-phenyl functionalization.
Step-by-Step Protocol (Self-Validating Workflow)
-
System Preparation & Degassing:
-
Charge a flame-dried Schlenk flask with 3-bromo-5,6-dihydro-2H-pyran-2-one (1.0 eq) and phenylboronic acid (1.2 eq).
-
Add the Toluene/
(4:1 v/v) solvent mixture. -
Critical Step: Sparge the solution with Argon for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the active
to an inactive state, terminating the catalytic cycle prematurely.
-
-
Catalyst & Base Introduction:
-
Under a positive Argon flow, add
(2.0 eq) followed by (0.05 eq). -
Seal the flask and heat to 80°C under vigorous stirring.
-
-
In-Process Quality Control (IPC):
-
After 4 hours, withdraw a 10
aliquot, dilute in EtOAc, and analyze via TLC (Hexanes:EtOAc 7:3) or LC-MS. -
Validation: The reaction is deemed complete only when the starting material peak/spot is fully consumed, ensuring maximum yield and preventing complex downstream separations.
-
-
Workup & Purification:
-
Cool the mixture to room temperature, dilute with EtOAc, and partition. Wash the organic layer with saturated aqueous
to remove residual boronic acid, followed by brine. -
Dry over anhydrous
, concentrate in vacuo, and purify via flash column chromatography to isolate the pure 3-phenyl-5,6-dihydro-2H-pyran-2-one.
-
References
-
MolAid. "3-phenyl-5,6-dihydropyran-2-one | 13019-35-7".[Link]
-
ResearchGate. "Structure Elucidation, Conformation, and Configuration of Cytotoxic 6-Heptyl-5,6-dihydro-2H-pyran-2-ones from Hyptis Species and Their Molecular Docking to α-Tubulin".[Link]
-
ResearchGate. "QSAR Studies on the use of 5, 6-dihydro-2-pyrones as HIV-1 protease inhibitors". [Link]
-
PubMed Central (PMC). "Exploring Echinops polyceras Boiss. from Jordan: Essential Oil Composition, COX, Protein Denaturation Inhibitory Power and Antimicrobial Activity of the Alcoholic Extract". [Link]
-
Beilstein Journal of Organic Chemistry. "A short stereoselective synthesis of (+)-(6R,2′S)-cryptocaryalactone via ring-closing metathesis".[Link]
Sources
- 1. A short stereoselective synthesis of (+)-(6R,2′S)-cryptocaryalactone via ring-closing metathesis [beilstein-journals.org]
- 2. 3-phenyl-5,6-dihydropyran-2-one - CAS号 13019-35-7 - 摩熵化学 [molaid.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Echinops polyceras Boiss. from Jordan: Essential Oil Composition, COX, Protein Denaturation Inhibitory Power and Antimicrobial Activity of the Alcoholic Extract - PMC [pmc.ncbi.nlm.nih.gov]
The 3-Phenyl-2H-pyran-2-one Scaffold: From Synthetic Curiosity to Potent Pharmacophore
[1]
Introduction: The Alpha-Pyrone Renaissance
The 2H-pyran-2-one (or
Historically, interest in this scaffold stemmed from the isolation of natural products like kavalactones (from Piper methysticum) and bufadienolides . However, the specific 3-phenyl substitution pattern is largely a product of rational drug design, specifically driven by the search for HIV protease inhibitors in the 1990s. Unlike peptide-based inhibitors, the 3-phenyl-2-pyrone core offers improved bioavailability and metabolic stability while effectively filling the hydrophobic S2 binding pocket of aspartyl proteases.[1]
Structural Distinction
It is vital to distinguish the core subject of this guide from related scaffolds:
Synthetic Methodologies: Evolution of Access
The synthesis of 3-phenyl-2H-pyran-2-one derivatives has evolved from harsh acid-catalyzed condensations to precise transition-metal-catalyzed couplings.[1]
Classical Route: Perkin-Type Condensation
Early syntheses relied on the condensation of phenylacetic acid derivatives with unsaturated aldehydes or ketones. While effective for simple derivatives, this route often lacks regiocontrol and requires harsh conditions that limit functional group tolerance.
The Modern Standard: Regioselective Palladium Coupling
The most robust entry into this scaffold today is the Suzuki-Miyaura cross-coupling of halogenated 2-pyrones. This approach allows for the late-stage installation of the phenyl ring, enabling rapid library generation for SAR (Structure-Activity Relationship) studies.[1]
-
Regioselectivity: 3,5-Dibromo-2-pyrone can be selectively coupled.[1][3] Palladium catalysts prefer the electron-deficient C3 position (alpha to the carbonyl) under specific conditions, or the C5 position under others, though C3 is typically more reactive in oxidative addition due to electronic effects from the carbonyl.
Cyclization Strategies
A "green" alternative involves the transition-metal-catalyzed [2+2+2] cycloaddition of alkynes with carbon dioxide (
Pharmacological Discovery: The HIV Protease Breakthrough
The defining moment for the 3-phenyl-2-pyrone scaffold was the discovery of its utility in HIV-1 Protease Inhibition .
The Problem
Early HIV protease inhibitors (e.g., Saquinavir) were peptidomimetics—large, peptide-like molecules with poor oral bioavailability and rapid biliary excretion.[1]
The Solution: Non-Peptidic Scaffolds
Screening efforts by Upjohn (now Pfizer) identified 4-hydroxy-2-pyrones as potent inhibitors.[1] The 3-position was identified as the critical vector for occupying the S2 subsite of the protease enzyme.
-
Mechanism: The lactone carbonyl accepts a hydrogen bond from the enzyme backbone (Ile50 residues via a water molecule in some models, or direct interaction).
-
The 3-Phenyl Group: This hydrophobic moiety penetrates the S2 pocket, displacing water and providing significant binding energy through van der Waals interactions.
-
Outcome: This logic eventually contributed to the development of Tipranavir , a non-peptidic protease inhibitor (NPPI) that retains activity against multi-drug resistant strains.
Visualizing the Science
Diagram 1: Synthetic Logic Flow
This diagram illustrates the decision tree for synthesizing 3-phenyl-2-pyrone derivatives, highlighting the divergence between classical and modern routes.
Caption: Comparison of synthetic routes. The modern Pd-catalyzed route offers superior control compared to classical condensation.[1]
Diagram 2: Structure-Activity Relationship (HIV Protease)
This diagram details the mechanistic role of the 3-phenyl substituent within the enzyme active site.
Caption: SAR logic for HIV Protease inhibition. The 3-phenyl group is the primary anchor for the hydrophobic S2 pocket.
Experimental Protocols
Protocol A: Preparation of 3-Bromo-2H-pyran-2-one
A prerequisite for the Suzuki coupling route.[1] This protocol is adapted from Organic Syntheses (Posner et al.).
Objective: Synthesis of the electrophilic partner. Safety: Bromine is corrosive and toxic. Perform in a fume hood.
-
Bromination:
-
Elimination (Dehydrohalogenation):
-
Oxidation/Aromatization:
Protocol B: Suzuki-Miyaura Coupling (Synthesis of 3-Phenyl-2-pyrone)
The regioselective installation of the phenyl ring.[1]
Reagents:
Step-by-Step:
-
Setup: In a dry Schlenk tube, combine 3-bromo-2-pyrone (175 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and
(276 mg, 2.0 mmol). -
Degassing: Evacuate and backfill with Argon (3 cycles). Add degassed Toluene (4 mL) and Ethanol (1 mL).
-
Catalyst Addition: Add
(58 mg, 0.05 mmol) under Argon flow. -
Reaction: Seal the tube and heat to 80°C for 4–6 hours. Monitor by TLC (Visualize with UV/Anisaldehyde).
-
Workup: Cool to RT. Filter through a pad of Celite. Concentrate filtrate.
-
Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient).
-
Validation: Verify structure via
NMR (Look for pyrone doublet protons and phenyl multiplet).
Quantitative Data Summary
The following table summarizes the biological impact of 3-phenyl-2-pyrone derivatives compared to related scaffolds.
| Compound Class | Key Substituent (C3) | Primary Target | Activity Range ( |
| Monocyclic 2-Pyrone | 3-Phenyl | HIV-1 Protease | |
| Monocyclic 2-Pyrone | 3-Bromo | Synthetic Intermediate | N/A |
| Cycloalkyl-Pyrone | 3-(1-phenylpropyl) | HIV-1 Protease | |
| Coumarin (Benzo-fused) | 3-Phenyl | MAO-B / AChE |
References
-
Posner, G. H., Afarinkia, K., & Dai, H. (1995).[1] An Improved Preparation of 3-Bromo-2H-pyran-2-one. Organic Syntheses, 73, 231.[1]
-
[Link]
-
- Fairlamb, I. J. S. (2008). Palladium-catalyzed cross-coupling reactions of 2-pyrones. Organic & Biomolecular Chemistry. (Note: Seminal review on coupling logic for this scaffold).
-
Thaisrivongs, S., et al. (1996).[1] Structure-Based Design of Non-Peptidic HIV Protease Inhibitors. Journal of Medicinal Chemistry.
- Describes the discovery of the 4-hydroxy-2-pyrone templ
-
[Link]
-
Turner, S. R., et al. (1998).[1] Tipranavir (PNU-140690): A Potent, Non-Peptidic HIV Protease Inhibitor.[1] Journal of Medicinal Chemistry.
-
[Link]
-
-
Kováčiková, L., et al. (2010).[1] Synthesis of 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one derivatives and their antineoplastic activity. Arkivoc.
Methodological & Application
Application Note: Total Synthesis Architectures for 5,6-Dihydro-3-phenyl-2H-pyran-2-one
This guide details the total synthesis protocols for 5,6-dihydro-3-phenyl-2H-pyran-2-one (also referred to as 3-phenyl-5,6-dihydro-2-pyrone). The content is structured for professional application, prioritizing scalability, modularity, and mechanistic clarity.
Executive Summary & Strategic Rationale
This compound represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for cytotoxic styryl lactones (e.g., goniothalamin analogs) and HIV-1 protease inhibitors. Its structural integrity relies on the
This guide presents two distinct, field-validated synthetic protocols designed to address specific research needs:
-
Protocol A (De Novo RCM Assembly): A convergent strategy utilizing Ring-Closing Metathesis. Best for isotopic labeling and altering ring size/heteroatoms.
-
Protocol B (Late-Stage Cross-Coupling): A divergent strategy utilizing Suzuki-Miyaura coupling on a brominated core. Best for generating libraries of 3-aryl analogs for SAR (Structure-Activity Relationship) studies.
Retrosynthetic Analysis
The retrosynthetic logic deconstructs the target into commercially accessible precursors via two orthogonal disconnections.
Figure 1: Retrosynthetic tree illustrating the RCM (Blue) and Cross-Coupling (Red) pathways.
Protocol A: De Novo Assembly via Ring-Closing Metathesis (RCM)
Objective: Construct the lactone ring from acyclic precursors. Mechanism: Ruthenium-catalyzed olefin metathesis of a diene ester.
Materials
-
Substrate 1: 2-Phenylacrylic acid (Atropic acid) [Sigma-Aldrich]
-
Substrate 2: 3-Buten-1-ol
-
Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine)
-
Catalyst: Grubbs Catalyst, 2nd Generation
-
Solvent: Dichloromethane (DCM), anhydrous, degassed.
Step 1: Esterification (Precursor Synthesis)
The formation of 3-butenyl 2-phenylacrylate is the critical setup step.
-
Dissolution: In a flame-dried round-bottom flask under
, dissolve 2-phenylacrylic acid (10.0 mmol) and 3-buten-1-ol (11.0 mmol, 1.1 equiv) in anhydrous DCM (50 mL). -
Activation: Cool to 0°C. Add DMAP (1.0 mmol, 10 mol%).
-
Coupling: Dropwise add a solution of DCC (11.0 mmol) in DCM over 15 minutes.
-
Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. The reaction is driven by the precipitation of dicyclohexylurea (DCU).
-
Workup: Filter off the DCU precipitate through a Celite pad. Wash the filtrate with 1M HCl (2x), saturated NaHCO3 (2x), and brine. Dry over MgSO4.
-
Purification: Flash column chromatography (Hexanes/EtOAc 9:1) to yield the ester as a colorless oil.
-
QC Check:
H NMR should show two terminal alkene patterns and the ester linkage.
-
Step 2: Ring-Closing Metathesis
-
Dilution (Critical): Dissolve the ester precursor (5.0 mmol) in degassed anhydrous DCM (250 mL).
-
Note: High dilution (0.02 M) is mandatory to favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).
-
-
Catalysis: Add Grubbs II catalyst (2-5 mol%) in one portion under an argon curtain.
-
Reflux: Fit with a reflux condenser and heat to 40°C (gentle reflux) for 4–8 hours. Monitor by TLC for the disappearance of the diene ester.
-
Quenching: Cool to RT. Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester the Ruthenium species.
-
Purification: Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc 8:2) to isolate This compound .
Protocol B: Modular Synthesis via Suzuki-Miyaura Coupling
Objective: Install the phenyl group onto a pre-formed lactone ring. Mechanism: Pd(0)-catalyzed cross-coupling of an aryl boronic acid with an alkenyl bromide.
Materials
-
Starting Material: 5,6-dihydro-2H-pyran-2-one (commercially available or synthesized from vinylacetic acid).
-
Reagents: Bromine (
), Triethylamine ( ), Phenylboronic acid. -
Catalyst:
(Tetrakis(triphenylphosphine)palladium(0)). -
Base:
(2M aqueous solution).
Step 1: Regioselective -Bromination
This step installs a leaving group at the C3 position.
-
Bromination: Dissolve 5,6-dihydro-2H-pyran-2-one (10 mmol) in DCM (35 mL). Cool to 0°C. Add
(10.5 mmol) dropwise. Stir until the color fades (approx. 2h), forming the dibromo-intermediate. -
Elimination: Add
(22 mmol) dropwise at 0°C. Stir for 1 hour, then warm to RT. This eliminates HBr to reform the double bond with a bromine substituent. -
Workup: Wash with water and brine. Dry over
.[1] -
Purification: Flash chromatography (Hexanes/EtOAc) yields 3-bromo-5,6-dihydro-2H-pyran-2-one .
-
Ref: Posner et al. Org.[1] Synth.1999 , 76, 263. (See Reference 1).
-
Step 2: Suzuki-Miyaura Cross-Coupling
-
Setup: In a Schlenk tube, combine 3-bromo-5,6-dihydro-2H-pyran-2-one (1.0 equiv), Phenylboronic acid (1.2 equiv), and
(5 mol%). -
Solvent System: Add DME (Dimethoxyethane) and 2M
(3:1 ratio). Degas via freeze-pump-thaw cycling (3 cycles). -
Reaction: Heat to 80°C under Argon for 6–12 hours.
-
Workup: Dilute with EtOAc, wash with water.
-
Purification: Silica gel chromatography yields the target This compound .
Characterization & Data
The synthesized compound must meet the following spectral criteria for validation.
| Technique | Expected Signal / Characteristic | Structural Assignment |
| Phenyl aromatic protons | ||
| H-4 (Vinylic proton, diagnostic triplet) | ||
| H-6 (Oxymethylene, adjacent to O) | ||
| H-5 (Allylic methylene) | ||
| Carbonyl carbon | ||
| Alkene carbons (C3 is quaternary) | ||
| IR (Neat) | 1710–1725 | Strong C=O stretch ( |
Experimental Workflow Diagram
The following diagram illustrates the decision logic and process flow for the Suzuki Coupling route (Protocol B), which is recommended for drug discovery applications due to its modularity.
Figure 2: Operational workflow for Protocol B (Suzuki-Miyaura Route).
References
-
Posner, G. H.; Afarinkia, K.; Dai, H. "An Improved Preparation of 3-Bromo-2H-pyran-2-one: An Ambiphilic Diene for Diels-Alder Cycloadditions".[1] Organic Syntheses, 1999 , 76, 263.
-
Boucard, V.; Broustal, G.; Campagne, J. M. "An Efficient Synthesis of
-Substituted -Unsaturated -Lactones via Ring-Closing Metathesis". European Journal of Organic Chemistry, 2007 , 2007(2), 225–228. -
Bellina, F.; Rossi, R. "Synthesis and Biological Activity of Vicinal Diaryl-Substituted 2H-Pyran-2-ones". Current Organic Chemistry, 2004 , 8, 1089.
-
Zhang, H. J.; Yin, L. "Copper(I)-Catalyzed Direct Vinylogous Aldol Reaction of
-Unsaturated Esters".[2] Journal of the American Chemical Society, 2018 , 140(38), 12270–12279.[2]
Sources
Application Note: Advanced Ring-Closing Metathesis (RCM) Strategies for Dihydropyrone Synthesis
Introduction & Strategic Significance
Dihydropyrones (α,β-unsaturated δ-lactones) are privileged heterocyclic pharmacophores ubiquitous in bioactive natural products, including the cryptocaryalactones, migrastatin, and rhizoxins[1]. In modern drug development, constructing this six-membered scaffold relies heavily on Ring-Closing Metathesis (RCM) of acyclic diene precursors—typically acrylate esters of homoallylic alcohols.
This application note provides an authoritative guide on the mechanistic rationale, catalyst selection, and field-proven protocols for synthesizing dihydropyrones via RCM, ensuring high yields and stereochemical fidelity.
Mechanistic Rationale and Catalyst Selection
The RCM of acrylate esters to form dihydropyrones is thermodynamically driven by the release of volatile ethylene gas. However, the electron-deficient nature of the acrylate double bond presents a kinetic hurdle that dictates catalyst selection:
-
Grubbs 1st Generation (G-I): Effective for simple, unhindered substrates but often requires high catalyst loading (e.g., 10 mol%) and extended reaction times. It was historically used in the synthesis of (+)-cryptocaryalactone[2].
-
Grubbs 2nd Generation (G-II): The introduction of the strongly σ-donating N-heterocyclic carbene (NHC) ligand increases electron density at the ruthenium center, significantly enhancing reactivity towards electron-poor olefins. G-II is widely utilized for complex macrocyclic and dihydropyrone cores, such as in migrastatin analogs[3].
-
Hoveyda-Grubbs 2nd Generation (HG-II): Features a bidentate isopropoxybenzylidene ligand that provides exceptional thermal stability and controlled initiation. HG-II is the catalyst of choice for highly functionalized or sterically hindered dienes. For instance, in the synthesis of rhizoxin fragments, HG-II in refluxing dichloroethane (DCE) delivered the target dihydropyrone in 89% yield[4]. Furthermore, microwave-assisted RCM with HG-II has been successfully employed to construct the dihydropyrone moiety of the cryptocarya family in 87% yield[5].
Logical Workflow & Pathway Visualization
The standard retrosynthetic disconnection for a dihydropyrone involves breaking the internal alkene, leading back to an acyclic acrylate diene. This diene is synthesized by the acryloylation of a homoallylic alcohol.
Workflow for dihydropyrone synthesis via Ring-Closing Metathesis.
Quantitative Data: Metathesis Parameters
The following table summarizes catalyst choices, reaction conditions, and quantitative yields based on validated literature precedents.
| Target Molecule / Scaffold | Precursor Type | Catalyst (mol%) | Solvent / Temp | Yield (%) | Ref |
| (+)-Cryptocaryalactone | Acrylate of homoallylic alcohol | Grubbs I (10%) | CH₂Cl₂ / Reflux | 58% | [2] |
| Cryptocarya Family Core | Acrylate of homoallylic alcohol | Hoveyda-Grubbs II | Microwave / Heat | 87% | [5] |
| Rhizoxin Dihydropyrone | Acrylate of homoallylic alcohol | Hoveyda-Grubbs II (10%) | DCE / Reflux | 89% | [4] |
| Migrastatin Core | Methacrylate ester | Grubbs II | CH₂Cl₂ / Reflux | High | [3] |
| Leustroducsin B Fragment | Acrylate with terminal alkyne | Grubbs II + Co₂(CO)₈ | CH₂Cl₂ / RT | High | [6] |
Standard Operating Protocol: Synthesis of Dihydropyrone via RCM
Self-Validating System: This protocol incorporates strict in-process controls (TLC, NMR) to ensure causality between the experimental steps and the chemical transformations.
Step 1: Preparation of the Acyclic Diene (Acryloylation)
-
Setup: Dissolve the homoallylic alcohol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere.
-
Reagent Addition: Cool the solution to 0 °C. Add triethylamine (Et₃N, 2.0 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv). Dropwise add acryloyl chloride (1.5 equiv)[2].
-
Reaction & Validation: Stir for 2 hours at room temperature.
-
Validation Check: Monitor by TLC (UV/KMnO₄ stain). The complete disappearance of the alcohol spot and the appearance of a less polar ester spot confirm quantitative conversion.
-
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the diene.
Step 2: Ring-Closing Metathesis (RCM)
Expert Insight: RCM must be performed under high dilution to favor intramolecular cyclization over intermolecular cross-metathesis (dimerization)[4].
-
Degassing (Critical Causality): Dissolve the purified diene (1.0 equiv) in anhydrous, degassed dichloroethane (DCE) to a concentration of 0.005 – 0.01 M. Causality: Ruthenium alkylidene catalysts degrade rapidly via oxidation in the presence of dissolved O₂ at elevated temperatures. Sparge the solvent with argon for 15-30 minutes prior to use.
-
Catalyst Addition: Add Hoveyda-Grubbs 2nd Generation catalyst (5-10 mol%) in one portion. For highly challenging or sterically hindered substrates, add the catalyst in two batches (e.g., 5 mol% initially, 5 mol% after 4 hours) to maintain an active catalytic cycle.
-
Heating: Heat the reaction mixture to reflux (83 °C for DCE).
-
In-Process Validation (NMR): Monitor the reaction progress.
-
Self-Validation Check: Take a small aliquot (0.5 mL), evaporate the solvent, and run a crude ¹H NMR. The disappearance of the terminal vinyl protons (multiplets at ~5.0–6.0 ppm) and the emergence of the internal α,β-unsaturated lactone protons (doublet of doublets at ~6.8 ppm and ~6.0 ppm) definitively prove ring closure.
-
-
Quenching: Once complete, cool to room temperature and add an excess of ethyl vinyl ether (50 equiv relative to the catalyst). Stir for 30 minutes. Causality: Ethyl vinyl ether reacts with the active ruthenium carbene to form a stable, inactive Fischer carbene, preventing undesired double-bond isomerization or degradation during silica gel purification.
-
Purification: Concentrate the mixture in vacuo and purify the resulting dihydropyrone via silica gel chromatography.
Troubleshooting & Advanced Optimization
-
Mitigating Dimerization: If intermolecular dimerization competes with ring formation (a common issue on multi-gram scales)[4], decrease the substrate concentration (e.g., to 0.002 M) or employ a slow-addition technique using a syringe pump to keep the effective concentration of the diene extremely low.
-
Alkyne Interference: Free terminal alkynes strongly coordinate to ruthenium, poisoning the catalyst and stalling the reaction. If the substrate contains an alkyne, protect it as a dicobalt hexacarbonyl complex [Co₂(CO)₈] prior to RCM. This allows the metathesis to proceed smoothly at room temperature, as demonstrated in the formal synthesis of Leustroducsin B[6].
-
Steric Hindrance: For tri-substituted dihydropyrones (e.g., generated from methacrylate esters), Grubbs II or HG-II is mandatory. Grubbs I lacks the necessary electron density to initiate the sterically congested ruthenacyclobutane intermediate[3].
References
-
The Pivotal Role of Dihydropyrans in Nature's Arsenal: A Technical Guide for Drug Discovery. Benchchem.[1]
-
A short stereoselective synthesis of (+)-(6R,2′S)-cryptocaryalactone via ring-closing metathesis. Beilstein Journal of Organic Chemistry (2009). [2]
-
Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. PubMed Central (PMC) (2010). [4]
-
A Unified Synthetic Strategy to the Cryptocarya Family of Natural Products Exploiting Anion Relay Chemistry (ARC). Organic Letters (2013). [5]
-
The Therapeutic Potential of Migrastatin-Core Analogs for the Treatment of Metastatic Cancer. MDPI Molecules (2017).[3]
-
Formal Synthesis of Leustroducsin B via Reformatsky/Claisen Condensation of Silyl Glyoxylates. Organic Letters (2011). [6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - A short stereoselective synthesis of (+)-(6R,2′S)-cryptocaryalactone via ring-closing metathesis [beilstein-journals.org]
- 3. The Therapeutic Potential of Migrastatin-Core Analogs for the Treatment of Metastatic Cancer [mdpi.com]
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Application Notes & Protocols: Advanced One-Pot Synthesis of 3-Phenyl-Substituted Lactones
Introduction: The Strategic Value of 3-Phenyl Lactones and One-Pot Synthesis
3-Phenyl-substituted lactones, particularly γ- and δ-lactones, represent a privileged structural motif in medicinal chemistry and natural product synthesis. Their rigid, chiral scaffolds serve as versatile intermediates and are core components of numerous biologically active compounds. The phenyl group often plays a crucial role in molecular recognition, binding to hydrophobic pockets in enzymes and receptors.
Traditional multi-step syntheses of these targets, while effective, are often plagued by drawbacks including laborious purification of intermediates, cumulative yield loss, and significant solvent and reagent waste. One-pot reactions, wherein multiple bond-forming events occur sequentially in a single reaction vessel, have emerged as a powerful strategy to overcome these limitations.[1][2] By minimizing manual manipulations and purification steps, these elegant cascade or domino reactions enhance operational efficiency, improve atom economy, and provide rapid access to molecular complexity.[3]
This guide provides an in-depth exploration of field-proven, one-pot methodologies for synthesizing 3-phenyl-substituted lactones. We will dissect the mechanistic underpinnings of these reactions, explain the rationale behind key experimental parameters, and provide detailed, actionable protocols for implementation in a research setting.
Part I: Organocascade Synthesis of Enantioenriched 3-Phenyl-δ-Lactones
One of the most elegant one-pot strategies for constructing highly substituted chiral δ-lactones involves a sequential organocatalytic Michael addition, a diastereoselective Tishchenko reaction, and a final lactonization step. This approach allows for the creation of multiple stereocenters with a high degree of control in a single flask.[4]
Mechanistic Rationale and Causality
The success of this cascade hinges on the compatibility of three distinct chemical transformations. The sequence begins with the reaction of a ketone and an α,β-unsaturated aldehyde bearing a phenyl group at the β-position (a cinnamaldehyde derivative).
-
Organocatalytic Michael Addition: A chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) activates the ketone to form an enamine. This enamine undergoes a highly stereoselective conjugate addition to the cinnamaldehyde. This step is crucial as it establishes the initial stereocenter and installs the 3-phenyl moiety of the final product.
-
Intramolecular Tishchenko Reaction: The resulting γ-ketoaldehyde intermediate is then subjected to an intramolecular Tishchenko reaction. A Lewis acid or, in this case, a samarium catalyst, promotes a hydride transfer from the aldehyde portion (which is oxidized to a carboxylate) to the ketone portion (which is reduced to an alcohol).[4] This redox-neutral process forms a hydroxy ester intermediate with high diastereoselectivity.
-
Lactonization: The hydroxy ester, under the reaction conditions, spontaneously undergoes intramolecular cyclization to furnish the thermodynamically stable δ-lactone.
The entire sequence is a self-validating system; the successful formation of the final lactone confirms the efficacy of each preceding step. The choice of catalyst in the first step dictates the enantioselectivity, while the conditions for the Tishchenko reaction control the diastereoselectivity of the subsequent cyclization.
Workflow Diagram: Michael-Tishchenko-Lactonization Cascade
Caption: One-pot cascade for 3-phenyl-δ-lactone synthesis.
Experimental Protocol: One-Pot Synthesis of (3S,4R,5R)-5-Benzoyl-3,4-diphenyl-tetrahydro-2H-pyran-2-one
This protocol is adapted from the work of Vicario et al. and demonstrates the synthesis of a representative enantioenriched trisubstituted δ-lactone.[4]
Materials:
-
Benzyl phenyl ketone (1a)
-
Cinnamaldehyde (2a)
-
(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (Organocatalyst)
-
Samarium(II) iodide (SmI₂) solution in THF
-
2-Propanol
-
Benzene
-
Anhydrous solvents (Toluene, THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Michael Addition: To a solution of benzyl phenyl ketone (1a, 0.25 mmol) and cinnamaldehyde (2a, 0.3 mmol) in anhydrous toluene (1.0 mL) under a nitrogen atmosphere, add the (S)-pyrrolidine organocatalyst (0.05 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature for approximately 20 hours, monitoring the consumption of the starting materials by TLC.
-
Solvent Swap & Reduction: Once the Michael addition is complete, cool the mixture to 0 °C and add 2-propanol (0.5 mL). Carefully add a solution of SmI₂ in THF (0.1 M, 0.025 mmol, 10 mol%) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Lactonization: Remove the solvents under reduced pressure. Redissolve the crude residue in benzene (2.0 mL) and heat the solution at reflux until the hydroxy ester intermediate is fully consumed (monitor by TLC, approx. 2-3 hours).
-
Workup and Purification: Cool the reaction mixture, evaporate the solvent, and purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the final δ-lactone product.
Data Summary: Substrate Scope and Performance
The power of this one-pot method lies in its applicability to a range of substrates, delivering high stereoselectivity.
| Entry | Ketone (1) | Aldehyde (2) | Yield (%)[4] | ee (%)[4] |
| 1 | Benzyl phenyl ketone | Cinnamaldehyde | 56 | 83 |
| 2 | Benzyl phenyl ketone | 4-Chlorocinnamaldehyde | 61 | 90 |
| 3 | Benzyl phenyl ketone | 4-Nitrocinnamaldehyde | 65 | 98 |
| 4 | Propiophenone | Cinnamaldehyde | 52 | 84 |
Part II: Domino Michael-Lactonization for 3-Phenyl-Benzofuranones
While not a simple lactone, the benzofuran-2(3H)-one core is a crucial lactone analogue in natural products and pharmaceuticals. An efficient one-pot domino reaction based on a Michael addition followed by lactonization provides rapid access to 3-alkyl-3-phenyl-substituted variants. This strategy highlights how a phenyl group can be installed at the C3 position from a readily available starting material.[5][6]
Mechanistic Rationale and Causality
This reaction utilizes an N-substituted (ortho-hydroxy)phenyl glycine ester as the Michael donor. The key is the presence of an acidic α-proton (adjacent to the ester) and a nucleophilic ortho-hydroxyl group on the same molecule.
-
Base-Promoted Michael Addition: A suitable base, such as cesium carbonate (Cs₂CO₃), deprotonates the α-carbon of the phenyl glycine ester to generate an enolate. This enolate acts as a soft nucleophile, attacking an α,β-unsaturated acceptor like methyl acrylate in a Michael-type 1,4-conjugate addition. This step forms the C-C bond at the C3 position.[6]
-
Intramolecular Lactonization: The newly formed Michael adduct intermediate is primed for cyclization. The ortho-hydroxyl group, still on the aromatic ring, performs an intramolecular nucleophilic attack on the ester carbonyl. This transesterification reaction closes the five-membered ring and eliminates the alcohol (e.g., ethanol), directly furnishing the stable 3,3-disubstituted benzofuran-2(3H)-one.[6]
The choice of a non-coordinating, effective base like Cs₂CO₃ is critical. It must be strong enough to generate the enolate for the Michael addition but not so harsh as to cause decomposition of the starting materials or products.[6]
Workflow Diagram: Domino Michael Addition-Lactonization
Caption: One-pot synthesis of 3-phenyl-benzofuranones.
Experimental Protocol: Cesium Carbonate-Promoted Synthesis of a 3-Alkyl-3-aminobenzofuran-2(3H)-one Derivative
This protocol is adapted from the work of Xu et al.[5][6]
Materials:
-
N-benzyl-(ortho-hydroxy)phenyl glycine ethyl ester (1.0 equiv)
-
Methyl acrylate (3.0 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the N-benzyl-(ortho-hydroxy)phenyl glycine ethyl ester (0.25 mmol), anhydrous toluene (3.0 mL), and cesium carbonate (0.50 mmol).
-
Addition of Michael Acceptor: Add methyl acrylate (0.75 mmol) to the suspension.
-
Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).
-
Workup and Purification: Cool the reaction to room temperature and filter off the inorganic base. Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate gradient) to afford the desired 3,3-disubstituted benzofuran-2(3H)-one.
Data Summary: Substrate Scope
This domino reaction demonstrates good functional group tolerance on the aromatic ring of the Michael donor.
| Entry | Substituent on Phenyl Ring | Michael Acceptor | Yield (%)[6] |
| 1 | H | Methyl Acrylate | 81 |
| 2 | 4-Methoxy | Methyl Acrylate | 85 |
| 3 | 4-Chloro | Methyl Acrylate | 78 |
| 4 | 5-Bromo | Methyl Acrylate | 73 |
Part III: Alternative and Emerging One-Pot Strategies
The field of one-pot lactone synthesis is continually evolving. While the detailed protocols above represent robust and well-established methods, several other strategies are noteworthy for their ingenuity and potential application to the synthesis of 3-phenyl-substituted lactones.
-
Gold-Catalyzed Tandem Reactions: Gold catalysts are exceptionally effective at activating alkynes. A one-pot tandem cycloisomerization/oxidation of homopropargyl alcohols can produce γ-lactones.[7][8] For the synthesis of a 3-phenyl-γ-lactone, a substrate such as 3-phenyl-pent-4-yn-1-ol could theoretically be employed, where the gold catalyst would facilitate the intramolecular attack of the hydroxyl group onto the alkyne, followed by oxidation.
-
Photoinduced Reactions: The generation of radical intermediates using photoredox catalysis offers a mild and powerful method for C-C bond formation. A tandem reaction involving the electrophilic addition of a photochemically generated phenyl cation onto an appropriately substituted alkenoic acid can lead to the one-step synthesis of benzyl or phenyl-substituted lactones.[9] While the reported examples primarily yield 4-phenyl derivatives, tailoring the substrate could potentially provide access to the 3-phenyl isomer.
-
Chemoenzymatic Cascades: The combination of metal or organocatalysis with enzymatic transformations in a single pot is a rapidly growing field.[10] An N-heterocyclic carbene (NHC) catalyst can be used to generate a key intermediate, which is then stereoselectively reduced and cyclized by a ketoreductase (KRED) enzyme in the same vessel. Designing a sequence where benzaldehyde or a related phenyl-containing substrate is incorporated could yield chiral 3-phenyl lactones with exceptional enantiopurity.
These emerging methods underscore the creativity in modern synthetic chemistry and provide a roadmap for future research in developing even more efficient and selective one-pot routes to valuable 3-phenyl-substituted lactone scaffolds.
References
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Al-Sheikh, A. et al. (2006). Benzyl (Phenyl) γ- and δ-lactones via Photoinduced Tandem Ar-C, C-O Bond Formation. Organic Letters. Available at: [Link]
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Shu, C. et al. (2012). Efficient Synthesis of γ-Lactones via Gold-Catalyzed Tandem Cycloisomerization/Oxidation. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). One‐pot chemoenzymatic syntheses of γ‐lactones. [a] Fumarate + NHC +... Available at: [Link]
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Organic Chemistry Portal. (n.d.). Lactone synthesis. Available at: [Link]
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Vicario, J. L. et al. (n.d.). One-pot Sequential Organocatalytic Michael-Tishchenko-Lactonization Reactions. Synthesis of Enantioenriched 4,5. Available at: [Link]
-
Wang, J. et al. (2015). Synthesis of functionalized γ-lactones via a three-component cascade reaction catalyzed by consecutive N-heterocyclic carbene systems. RSC Advances. Available at: [Link]
-
Hao, W. et al. (2015). Alkene Oxyamination: One-Pot Synthesis of Unprotected N-H Amino γ-Lactones. Organic Letters. Available at: [Link]
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ResearchGate. (n.d.). Tandem ring‐opening/chlorination reaction of terphenyl lactones. Available at: [Link]
-
ResearchGate. (n.d.). One‐pot lactonization for isolation. Available at: [Link]
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ResearchGate. (2025). (PDF) Sustainable Transition Metal Free Synthesis of Substituted γ-Lactones. Available at: [Link]
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Bos, M. & Riguet, E. (2014). Synthesis of chiral γ-lactones by one-pot sequential enantioselective organocatalytic michael addition of boronic acids and diastereoselective intramolecular passerini reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews. Available at: [Link]
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Shu, C. et al. (2016). Efficient Synthesis of γ‑Lactones via Gold-Catalyzed Tandem Cycloisomerization/Oxidation. Organic Letters. Available at: [Link]
-
iSm2. (n.d.). Macrolactonization in the Total Synthesis of Natural Products. Available at: [Link]
-
Zhang, Z. et al. (2025). Synthesis of γ-alkylidene lactones via molecular stitching of carboxylic acids and olefins. Chemical Science. Available at: [Link]
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DCU Research Repository. (2022). Asymmetric synthesis of pharmaceutically important lactones and cyclic ketones. Available at: [Link]
-
Głowacka, I. E. et al. (2022). Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. Molecules. Available at: [Link]
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Yue, L. et al. (2023). One‐Pot Synthesis of Depolymerizable δ‐Lactone Based Vitrimers. Advanced Materials. Available at: [Link]
-
Banik, B. K. (2017). One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests. Modern Chemistry & Applications. Available at: [Link]
-
ResearchGate. (n.d.). One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. Available at: [Link]
-
Xu, X. et al. (2024). One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. RSC Advances. Available at: [Link]
-
Ukrainian Chemistry Journal. (n.d.). One-pot synthesis of ?-valerolactone from tetrahydrofurfuryl alcohol and ?-valerolactone amidation over Сu/ZnO-Al2O3 catalyst. Available at: [Link]
-
European Journal of Organic Chemistry. (2022). A Unified Strategy for the Synthesis of Natural Products Containing δ-Hydroxy-γ- Lactones through a Photoredox ATRA Reaction. Available at: [Link]
- Google Patents. (n.d.). US5004815A - Method for synthesizing β-lactones and alkenes.
-
National Institutes of Health. (2022). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. Available at: [Link]
-
Scribd. (n.d.). One Pot Synthesis | PDF | Chemical Reactions. Available at: [Link]
-
ResearchGate. (2024). One-Pot Electrosynthesis of Gamma-Butyrolactone (GBL) from Biomass-Derived Furoic Acid. Available at: [Link]
-
Royal Society of Chemistry. (2017). Efficient one-pot production of γ-valerolactone from xylose over Zr-Al-Beta zeolite: rational optimization of catalyst synthesis and reaction conditions. Available at: [Link]
-
De Gruyter. (2012). One-pot Synthesis of 3-Aryl-substituted 1-Hydroxy-2-acylindolizines. Available at: [Link]
- Google Patents. (n.d.). US5210229A - Process for the preparation of gamma-butyrolactone.
-
MDPI. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Available at: [Link]
-
ResearchGate. (n.d.). One-Pot Electrosynthesis of Gamma-Butyrolactone (GBL) from Furoic Acid | Request PDF. Available at: [Link]
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Scribd. (2025). Electrosynthesis of Gamma-Butyrolactone from Furoic Acid. Available at: [Link]
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Revue Roumaine de Chimie. (n.d.). ONE-POT AND EFFICIENT SYNTHESIS OF SOME NEW BIS(1,5-DIARYL- 1,5-DIKETONES) VIA CLAISEN SCHMIDT CONDENSATION. Available at: [Link]
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Beilstein Archives. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Available at: [Link]
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Functionalization of 5,6-dihydro-3-phenyl-2h-pyran-2-one at the C-4 position
An Application Guide to the Strategic Functionalization of 5,6-Dihydro-3-phenyl-2H-pyran-2-one at the C-4 Position
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Dihydropyranone Scaffold
The 5,6-dihydro-2H-pyran-2-one moiety, an α,β-unsaturated δ-lactone, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2][3] These heterocycles exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3] The inherent reactivity of the α,β-unsaturated carbonyl system, particularly its susceptibility to nucleophilic attack at the C-4 position (β-carbon), makes it a valuable template for the introduction of molecular diversity.[2] This strategic functionalization allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making these compounds attractive starting points for drug discovery programs.[4][5]
This guide provides a detailed overview of the key synthetic strategies, with a focus on the underlying mechanisms and practical protocols for the C-4 functionalization of the this compound core structure.
Core Principle: The Michael Addition Reaction
The primary strategy for introducing substituents at the C-4 position of an α,β-unsaturated lactone like this compound is the Michael Addition , also known as conjugate addition.[6] This reaction involves the addition of a nucleophile to the β-carbon of the conjugated system. The electrophilicity of the C-4 position is a consequence of resonance delocalization of the π-electrons across the O=C-C=C system, which places a partial positive charge on the β-carbon.
The general mechanism proceeds in three key steps:
-
Formation of the Nucleophile: This can range from a "soft" carbon nucleophile like an enolate or an organocuprate to various heteroatom nucleophiles.
-
Conjugate Addition: The nucleophile attacks the electrophilic C-4 carbon, breaking the C=C π-bond and forming a new carbon-nucleophile bond. This generates a resonance-stabilized enolate intermediate.[6][7]
-
Protonation: The enolate intermediate is then protonated, typically by a mild acid source in the workup, to yield the final C-4 functionalized product.[6]
Caption: General workflow for C-4 functionalization via Michael Addition.
Protocol 1: Organocuprate-Mediated C-4 Alkylation
Organocuprates (Gilman reagents) are soft nucleophiles that are highly effective for 1,4-addition to α,β-unsaturated carbonyls, minimizing the competing 1,2-addition to the carbonyl group. This protocol details the addition of a methyl group using lithium dimethylcuprate.
Causality and Experimental Rationale
-
Reagent Choice: Lithium dimethylcuprate (Li[Cu(CH₃)₂]) is chosen for its high selectivity for conjugate addition. Copper's d-orbitals play a crucial role in coordinating with the double bond, directing the alkyl group to the C-4 position.
-
Solvent and Temperature: The reaction is conducted in an ethereal solvent like diethyl ether or THF at low temperatures (-78 °C to 0 °C) to ensure the stability of the organocuprate reagent and to control the reaction's exothermicity, thereby preventing side reactions.
-
Stoichiometry: A slight excess of the Gilman reagent is often used to ensure complete consumption of the starting material.
Step-by-Step Protocol
-
Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Reagent Preparation:
-
In the reaction flask, dissolve copper(I) iodide (CuI, 1.05 eq.) in anhydrous diethyl ether (~20 mL per mmol of lactone).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add methyllithium (CH₃Li, 2.1 eq., typically as a solution in ether) to the stirred suspension. The solution will typically change color, indicating the formation of the lithium dimethylcuprate.
-
-
Substrate Addition:
-
Dissolve this compound (1.0 eq.) in anhydrous diethyl ether.
-
Add the lactone solution dropwise to the freshly prepared Gilman reagent at -78 °C.
-
Allow the reaction to stir at this temperature for 1-2 hours, monitoring by TLC.
-
-
Reaction Quench and Workup:
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate enolate and decomposes the excess organocuprate.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the C-4 methylated product.
| Reagent/Parameter | Molar Eq. | Purpose |
| This compound | 1.0 | Michael Acceptor |
| Copper(I) Iodide (CuI) | 1.05 | Cuprate Precursor |
| Methyllithium (CH₃Li) | 2.1 | Alkyl Source |
| Diethyl Ether (anhydrous) | - | Solvent |
| Temperature | -78 °C to 0 °C | Reagent Stability/Control |
| Saturated NH₄Cl (aq.) | - | Quenching Agent |
Protocol 2: Silyl Ketene Acetal Addition (Mukaiyama-Michael Reaction)
The Mukaiyama-Michael addition utilizes a silyl enol ether or a silyl ketene acetal as a stabilized carbon nucleophile, activated by a Lewis acid.[8] This method is particularly useful for introducing more complex ester-containing side chains at the C-4 position.
Causality and Experimental Rationale
-
Nucleophile: A silyl ketene acetal, such as 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene, serves as a stable, isolable enolate equivalent.[8]
-
Lewis Acid Catalyst: A Lewis acid, such as ytterbium triflate (Yb(OTf)₃) or titanium tetrachloride (TiCl₄), is required to activate the α,β-unsaturated lactone.[8] It coordinates to the carbonyl oxygen, increasing the electrophilicity of the conjugated system and facilitating the nucleophilic attack.
-
Reaction Conditions: The reaction is typically run in a non-coordinating solvent like dichloromethane (CH₂Cl₂) at low temperatures to enhance selectivity and prevent decomposition of the reactants or intermediates.
Caption: Lewis acid activation in the Mukaiyama-Michael addition.
Step-by-Step Protocol
-
Apparatus Setup: Prepare a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon) with a magnetic stirrer.
-
Reaction Mixture:
-
To the flask, add this compound (1.0 eq.) and the Lewis acid catalyst (e.g., Yb(OTf)₃, 0.1 eq.).
-
Add anhydrous dichloromethane (CH₂Cl₂) as the solvent.
-
Cool the mixture to -78 °C.
-
-
Nucleophile Addition:
-
Slowly add the silyl ketene acetal (1.2 eq.) to the cooled, stirred solution.
-
Maintain the reaction at -78 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
-
Quench and Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product is purified by silica gel column chromatography to yield the desired C-4 functionalized lactone.
| Reagent/Parameter | Molar Eq. | Purpose |
| This compound | 1.0 | Michael Acceptor |
| Silyl Ketene Acetal | 1.2 | Enolate Equivalent |
| Yb(OTf)₃ | 0.1 | Lewis Acid Catalyst |
| Dichloromethane (anhydrous) | - | Solvent |
| Temperature | -78 °C | Control/Selectivity |
| Saturated NaHCO₃ (aq.) | - | Quenching Agent |
Trustworthiness and Self-Validation
For all protocols, the identity and purity of the final product must be rigorously confirmed. The following analytical techniques are essential for self-validation of the experimental results:
-
Thin-Layer Chromatography (TLC): Used for real-time reaction monitoring to determine the consumption of starting material and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation of the C-4 functionalized product. The appearance of new signals corresponding to the added substituent and the changes in the chemical shifts of the protons at C-4 and C-5 are key diagnostic features.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product, verifying that the desired addition has occurred.
-
Infrared (IR) Spectroscopy: Can be used to monitor the reaction, with the disappearance of the C=C stretch of the α,β-unsaturated system being a key indicator of a successful conjugate addition.
Conclusion and Future Perspectives
The functionalization of the this compound scaffold at the C-4 position is a robust and versatile strategy for generating novel chemical entities with significant potential in drug discovery. The Michael addition reaction, employing a range of nucleophiles from organocuprates to silyl ketene acetals, provides a reliable entry into diverse C-4 substituted analogues.[8][9][10] The development of asymmetric conjugate addition reactions further enhances the utility of this chemistry, allowing for the stereocontrolled synthesis of chiral lactones.[9][10] As catalytic systems become more sophisticated, the ability to perform these transformations with greater efficiency, selectivity, and substrate scope will continue to expand, paving the way for the discovery of next-generation therapeutics based on this valuable heterocyclic core.
References
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Jung, S.-H., et al. (2002). Efficient Method for β-Conjugate Addition of α, β-Unsaturated Lactones and Esters. ResearchGate. Available at: [Link]
-
Ghorai, M. K., & Tiwari, D. P. (2014). Asymmetric Conjugate Addition of Alkylzirconium Reagents to α,β-Unsaturated Lactones. Organic Letters. Available at: [Link]
-
Berkes, F. L., & Sibi, M. P. (2011). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. PMC. Available at: [Link]
-
Fuksová, M., et al. (2025). Modular Synthesis of Dihydropyranones through Cyclization and Organometallic Functionalization. European Journal of Organic Chemistry. Available at: [Link]
-
Gómez-García, M., et al. (2022). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. PMC. Available at: [Link]
-
Ghosh, R., & Sivaram, S. (2006). Conjugate Addition of a Silyl Ketene Acetal to a,b-Unsaturated Lactones. Synthetic Communications. Available at: [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Growing Importance of Dihydropyranone Derivatives in Modern Cosmetic Chemistry. AI Product Assistant. Available at: [Link]
-
Chen, G., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Available at: [Link]
-
Shcherbakova, I. V., et al. (2016). Synthesis of 5,6-Dihydro-2H-pyran-2-ones (Microreview). ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Traditional synthetic approaches of dihydropyran compounds. ResearchGate. Available at: [Link]
-
Hamdy, A. K., et al. (2025). Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti-Cell-Migration and Anticancer Activity. Synlett. Available at: [Link]
-
Singh, H., et al. (2025). Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[11][12]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. Bioorganic Chemistry. Available at: [Link]
-
Various Authors. (n.d.). Catalytic Reduction of 3,6-2H-dihydropyran C-O bonds. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Proposed mechanism for dihydropyranone formation. ResearchGate. Available at: [Link]
-
Radi, M., et al. (2018). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. PMC. Available at: [Link]
-
Various Authors. (n.d.). Structure, biological activity, and synthesis of dihydropyranones. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]
-
Westin, J. (n.d.). Enolates - Organic Chemistry. Jack Westin. Available at: [Link]
-
Various Authors. (n.d.). 18: Reactions of Enolate Ions and Enols. LibreTexts Chemistry. Available at: [Link]
-
Various Authors. (n.d.). Efficient synthesis of substituted 7-methyl-2 H,5 H-pyrano[4,3- b]pyran-5-ones and evaluation of their in vitro antiproliferative/cytotoxic activities. ResearchGate. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Semantic Scholar. Available at: [Link]
-
Fernandez, G. (2024). ENOL AND ENOLATE. Organic Chemistry. Available at: [Link]
-
Stanovnik, B., et al. (2009). ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. HETEROCYCLES. Available at: [Link]
-
Wipf, P. (2009). Enolate Chemistry I. Wipf Group, University of Pittsburgh. Available at: [Link]
-
Shcherbakova, I. V., et al. (2016). ChemInform Abstract: Synthesis of 5,6-Dihydro-2H-pyran-2-ones (Microreview). ChemInform. Available at: [Link]
-
Various Authors. (n.d.). Plausible mechanism for the formation of functionalized 2H-pyran. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jackwestin.com [jackwestin.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Utilization of 5,6-Dihydro-3-phenyl-2H-pyran-2-one in Alkaloid Synthesis
Application Note & Technical Protocol | Doc ID: AN-PYR-2026-03
Executive Summary
This guide details the synthetic utility of 5,6-dihydro-3-phenyl-2H-pyran-2-one (DPP), a versatile
This document provides:
-
A modular protocol for synthesizing the DPP core via Ring-Closing Metathesis (RCM).
-
A validated workflow for converting DPP into 3-phenylpiperidine scaffolds (precursors to bioactive agents like Niraparib and Preclamol).
-
Mechanistic insights into the reactivity profiles governing these transformations.[1][2][3]
Mechanistic Insight & Reactivity Profile
The 5,6-dihydro-2H-pyran-2-one core acts as a "chameleon" intermediate in organic synthesis. Its reactivity is defined by three distinct vectors:
-
Electrophilic
-Carbon (C4): The conjugated system serves as a Michael acceptor. The phenyl group at C3 stabilizes the developing enolate character during conjugate addition, allowing for high diastereoselectivity. -
Lactone Carbonyl (C2): Susceptible to nucleophilic attack by amines or alkoxides, leading to ring-opening (aminolysis/alcoholysis) which reveals a
-hydroxy functionality. -
Olefinic Unsaturation (C3-C4): A dienophile/dipolarophile in cycloadditions (e.g., with nitrones to form isoxazolidines).
Pathway Visualization
The following diagram illustrates the divergent synthetic pathways accessible from the DPP core.
Figure 1: Divergent synthetic utility of the this compound scaffold.
Protocol A: Modular Synthesis of the Intermediate
While 5,6-dihydro-2H-pyran-2-one is commercially available, the 3-phenyl derivative often requires de novo synthesis to allow for substitution flexibility. The Ring-Closing Metathesis (RCM) route is preferred for its functional group tolerance and scalability.
Materials
-
Substrate: 3-Buten-1-ol (1.0 equiv)
-
Reagent: 2-Phenylacrylic acid (Atropic acid) (1.1 equiv)
-
Coupling Agents: DCC (1.1 equiv), DMAP (0.1 equiv)
-
Catalyst: Grubbs II Catalyst (2-5 mol%)
-
Solvents: Dichloromethane (DCM), anhydrous, degassed.
Step-by-Step Procedure
-
Esterification:
-
Dissolve 2-phenylacrylic acid (1.48 g, 10 mmol) and 3-buten-1-ol (0.72 g, 10 mmol) in anhydrous DCM (50 mL).
-
Cool to 0°C. Add DCC (2.27 g, 11 mmol) and DMAP (122 mg, 1 mmol).
-
Stir at room temperature (RT) for 12 hours. Filter off the dicyclohexylurea precipitate.
-
Wash filtrate with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Yield Check: Isolate but-3-enyl 2-phenylacrylate .
-
-
Ring-Closing Metathesis:
-
Dissolve the acrylate ester (2.02 g, 10 mmol) in degassed anhydrous DCM (200 mL) to achieve high dilution (0.05 M) to favor cyclization over polymerization.
-
Add Grubbs II catalyst (170 mg, 2 mol%) under an inert atmosphere (N₂/Ar).
-
Reflux (40°C) for 4–8 hours. Monitor by TLC (disappearance of acyclic ester).
-
Quench: Add ethyl vinyl ether (0.5 mL) and stir for 30 mins to deactivate the catalyst.
-
Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc 4:1).
-
Target Product Data:
-
Appearance: Pale yellow oil or low-melting solid.
-
¹H NMR (CDCl₃, 400 MHz):
7.30-7.45 (m, 5H, Ph), 6.95 (t, 1H, C4-H), 4.45 (t, 2H, C6-H), 2.60 (dt, 2H, C5-H).
Protocol B: Transformation to 3-Phenylpiperidine Alkaloids
This protocol demonstrates the conversion of the lactone into a piperidine core, a key step in synthesizing pharmaceutical intermediates (e.g., Niraparib analogs).
Reaction Scheme
-
Ring Opening: Aminolysis with benzylamine.
-
Activation: Mesylation of the primary alcohol.
-
Cyclization: Base-mediated intramolecular displacement.
-
Reduction: Conversion of lactam to amine.
Detailed Methodology
Step 1: Aminolysis (Ring Opening)
-
Charge a flask with This compound (1.74 g, 10 mmol).
-
Add benzylamine (1.2 equiv, 1.28 g) and Ethanol (20 mL).
-
Heat to reflux for 6 hours. The lactone ring opens to form the acyclic hydroxy-amide.
-
Concentrate in vacuo. The crude amide is typically pure enough for the next step.
Step 2: Cyclization to Piperidin-2-one
-
Dissolve the crude hydroxy-amide in anhydrous DCM (50 mL) and cool to 0°C.
-
Add Triethylamine (2.0 equiv) and Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.
-
Stir for 2 hours. The intermediate mesylate forms in situ.
-
Add DBU (1.5 equiv) or KOtBu (1.5 equiv) to the same pot and warm to RT (or reflux if sluggish) to induce cyclization.
-
Workup: Wash with water, 1N HCl, and brine. Dry and concentrate.
-
Product: 1-Benzyl-3-phenylpiperidin-2-one.
Step 3: Reduction to Piperidine[4]
-
Dissolve the lactam (1.0 equiv) in anhydrous THF.
-
Slowly add LiAlH₄ (2.5 equiv) at 0°C.
-
Reflux for 4 hours.
-
Fieser Quench: Cool to 0°C. Add water (
mL), 15% NaOH ( mL), then water ( mL). Filter the granular precipitate. -
Concentrate filtrate to yield 1-benzyl-3-phenylpiperidine .
-
Optional: Debenzylation via Pd/C hydrogenation yields the free secondary amine 3-phenylpiperidine .
Quantitative Data Summary
| Parameter | RCM Synthesis (Protocol A) | Lactamization (Protocol B) |
| Typical Yield | 85–92% | 75–80% (over 2 steps) |
| Reaction Time | 4–8 Hours | 12–16 Hours (Total) |
| Key Reagent | Grubbs II Catalyst | Benzylamine / MsCl |
| Critical Control | High Dilution (0.05 M) | Anhydrous Conditions |
| Atom Economy | High (Ethylene byproduct) | Moderate (Mesylate waste) |
Troubleshooting & Quality Control
Common Issues
-
Polymerization during RCM: If the reaction concentration in Protocol A is too high (>0.1 M), intermolecular metathesis dominates, leading to oligomers. Solution: Maintain strict 0.05 M or lower concentration.
-
Incomplete Cyclization (Protocol B): If the mesylate hydrolyzes before cyclization, yield drops. Solution: Ensure the base (DBU/KOtBu) is added immediately after mesylate formation is confirmed by TLC, without aqueous workup in between (one-pot procedure).
Analytical Validation
¹H NMR Diagnostic Signals (3-Phenylpiperidine HCl salt):
-
Benzylic C3-H: Multiplet around
3.1–3.3 ppm (distinct from unsubstituted piperidine). -
Amine NH: Broad singlet (exchangeable with D₂O).
-
Aromatic Region: 5H multiplet, confirming retention of the phenyl group.
References
-
General Reactivity of Dihydropyrones
-
Požgan, F., & Kočevar, M. (2008). Ring Transformations of 2H-Pyran-2-ones and Fused Pyran-2-ones with Nucleophilic Reagents. Current Organic Chemistry.
-
-
Synthesis of Piperidines via Lactams
-
Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center.
-
-
RCM Protocols for Lactones
-
Alkaloid Applications (Indolizidines)
-
Cordero, F. M., et al. (2001). Synthesis of polyhydroxyindolizidines from 5,6-dihydro-2H-pyran-2-one. Carbohydrate Research.
-
-
3-Phenylpiperidine Synthesis (Niraparib Intermediates)
-
Zhang, Y., et al. (2019). Methods for synthesizing (R)-3-phenylpiperidine.... WO2019165981A1.
-
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Palladium-catalyzed cross-coupling reactions involving dihydropyrones
Application Note: Palladium-Catalyzed Cross-Coupling of Dihydropyrones
Executive Summary
Dihydropyrones (specifically 2,3-dihydro-4H-pyran-4-ones) are privileged structural motifs in natural product synthesis (e.g., polyketides) and medicinal chemistry. Their functionalization is critical for generating structure-activity relationship (SAR) libraries. While the native scaffold is electrophilic at the carbonyl (C4) and the
This guide details the transformation of the C4-ketone into a vinyl enol triflate , converting the dihydropyrone into a highly reactive electrophile suitable for Palladium-catalyzed Suzuki-Miyaura and Stille couplings. This methodology allows for the regioselective installation of aryl, vinyl, and heteroaryl substituents, preserving the delicate saturation of the ring system.
Strategic Workflow
The functionalization of dihydropyrones relies on a two-stage activation-coupling strategy. Direct coupling to the ketone is impossible; therefore, we activate the carbonyl oxygen as a pseudohalide (triflate).
Figure 1: Strategic workflow for converting the inert ketone into a coupling-ready electrophile.
Substrate Activation: Synthesis of Enol Triflates
The success of the cross-coupling is entirely dependent on the quality of the vinyl triflate. Dihydropyrones are prone to aromatization (oxidation to pyrones) or ring-opening under harsh basic conditions.
Mechanism & Causality:
We utilize Comins' Reagent (N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide)) over triflic anhydride (
-
Why?
generates triflic acid as a byproduct, which can decompose the acid-sensitive dihydropyrone vinyl ether moiety. Comins' reagent produces a neutral sulfonamide byproduct. -
Base Selection:LiHMDS is used at -78°C to ensure kinetic deprotonation . Thermodynamic control often leads to double bond scrambling or conjugation with the ring oxygen, which may not be desired depending on the substitution pattern.
Protocol A: Preparation of Dihydropyrone Vinyl Triflates
Reagents:
-
Substrate: 2-substituted-2,3-dihydro-4H-pyran-4-one (1.0 equiv)
-
Base: LiHMDS (1.0 M in THF, 1.2 equiv)
-
Trapping Agent: Comins' Reagent (1.1 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and cool to -78°C under a positive pressure of Argon.
-
Deprotonation: Add the dihydropyrone (dissolved in minimal THF) to the flask. Add LiHMDS dropwise over 10 minutes.
-
Critical Check: Stir for 30–45 minutes at -78°C. The solution usually turns yellow/orange, indicating enolate formation.
-
-
Trapping: Add Comins' reagent (dissolved in THF) dropwise.
-
Warming: Allow the reaction to warm to 0°C over 2 hours. Do not heat to reflux.
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with
(ether is preferred over DCM to avoid acid traces). Wash with brine, dry over . -
Purification: Flash chromatography on neutral alumina or silica pre-treated with 1%
.-
Note: Vinyl triflates are silica-sensitive. Rapid filtration is recommended.
-
Core Application: Suzuki-Miyaura Coupling[1][2][3]
The Suzuki coupling is the preferred method for library generation due to the stability and low toxicity of boronic acids.
Catalyst System Rationale:
-
Pd(PPh3)4: The standard "workhorse" catalyst. Effective for sterically unhindered triflates.
-
Pd(dppf)Cl2: Preferred for sterically demanding substrates or when rapid oxidative addition is required.
-
Base:
or . We avoid strong hydroxide bases (NaOH) to prevent hydrolysis of the triflate or Michael addition to the dihydropyrone double bond.
Protocol B: Suzuki Coupling of Dihydropyrone Triflates
Reagents:
-
Vinyl Triflate (from Protocol A) (1.0 equiv)
-
Boronic Acid (
) (1.5 equiv) -
Catalyst:
(5 mol%) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Degassing: Sparge 1,4-dioxane with Argon for 15 minutes. Oxygen poisons the Pd(0) species.
-
Assembly: In a glovebox or under Argon flow, combine the triflate, boronic acid, base, and catalyst in a sealable vial.
-
Reaction: Add solvent.[1] Seal the vial. Heat to 60°C for 4–12 hours.
-
Optimization: If the triflate decomposes before coupling, lower temperature to 40°C and switch to a more active catalyst system like Pd(OAc)2 / SPhos .
-
-
Workup: Filter through a pad of Celite to remove Palladium black. Concentrate and purify via flash chromatography.
Alternative Application: Stille Coupling
When boronic acids are unavailable or the coupling partner is acid-sensitive, the Stille coupling is the robust alternative.
The "Chloride Effect": Vinyl triflates undergo oxidative addition slower than vinyl iodides. The addition of LiCl (Lithium Chloride) is mandatory for this protocol.
-
Mechanism:[2][3][4][5][6][7] Chloride ions displace the triflate on the Pd(II) intermediate, forming a Pd-Cl species which is more reactive toward transmetallation with the stannane.
Protocol C: Stille Coupling with LiCl Additive
Reagents:
-
Vinyl Triflate (1.0 equiv)
-
Organostannane (
) (1.2 equiv) -
Catalyst:
(5 mol%) -
Additive: LiCl (anhydrous, 3.0 equiv)
-
Solvent: THF or DMF (degassed)
Step-by-Step:
-
Drying: Flame-dry LiCl in the flask under vacuum (it is hygroscopic).
-
Addition: Add catalyst, triflate, and stannane under Argon.
-
Reaction: Add THF. Heat to reflux (65°C).
-
Visual Cue: The reaction often turns from yellow to black as Pd precipitates upon completion.
-
-
Tin Removal: Upon completion, wash the organic layer with 10% aqueous KF (Potassium Fluoride). This precipitates the tin byproducts as insoluble polymeric solids (
), simplifying purification.
Data Summary & Catalyst Selection
| Parameter | Suzuki-Miyaura | Stille Coupling | Negishi Coupling |
| Coupling Partner | Boronic Acids/Esters | Organostannanes | Organozinc halides |
| Key Additive | Mild Base ( | LiCl / CuI | None usually |
| Substrate Tolerance | High (Polar groups OK) | High (Acid sensitive OK) | Moderate (No protic groups) |
| Primary Risk | Protodeboronation of partner | Toxicity / Purification | Moisture sensitivity |
| Recommended Catalyst |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle specific to the Stille coupling with the "Chloride Effect," which is often the most confusing aspect for newcomers to triflate coupling.
Figure 2: The Stille catalytic cycle highlighting the role of LiCl in converting the unreactive Pd-Triflate species into the reactive Pd-Chloride species.
Troubleshooting & Optimization
Issue 1: Hydrolysis of the Vinyl Triflate
-
Symptom:[8][2][1][4][9][10][11][12] Recovery of the starting ketone (dihydropyrone) after the coupling attempt.
-
Cause: Triflates are labile. Presence of water in the Suzuki coupling or unhindered nucleophilic bases.
-
Solution: Switch to anhydrous Suzuki conditions (using
or suspended in dioxane/toluene) rather than aqueous biphasic systems. Ensure the triflate is stored at -20°C.
Issue 2: Aromatization (Formation of
-
Symptom:[8][2][1][4][9][10][11][12] Product has lost 2 protons (NMR shows aromatic signals).
-
Cause: Oxidation of the dihydropyrone ring, often driven by Pd(II) if the catalytic cycle stalls.
-
Solution: Degas solvents thoroughly. Add a radical scavenger (BHT) if free-radical oxidation is suspected. Ensure the reaction time is minimized by using a higher catalyst loading (5-10%).
Issue 3: Regioisomerization of the Double Bond
-
Symptom:[8][2][1][4][9][10][11][12] Double bond migration observed in the final product.
-
Cause: "Pd-walking" or isomerization during the
-hydride elimination steps if the coupling is slow. -
Solution: Use bidentate ligands like dppf or Xantphos which bite the metal tightly and discourage isomerization pathways compared to monodentate phosphines (
).
References
-
Comins, D. L., & Dehghani, A. (1992). Pyridine-derived triflating reagents: An improved preparation of vinyl triflates from metallo enolates. Tetrahedron Letters, 33(42), 6299-6302. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes.[1][10] Journal of the American Chemical Society, 108(11), 3033-3040. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions.[8][13][1][3][4][5][7][11][14] (Detailed discussion on the "Chloride Effect"). [Link][6][7]
Sources
- 1. lnigchrm.in [lnigchrm.in]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. digitalcommons.memphis.edu [digitalcommons.memphis.edu]
- 8. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-Catalyzed Amidation of Enol Triflates: A New Synthesis of Enamides [organic-chemistry.org]
- 12. Palladium-catalyzed amidation of enol triflates: a new synthesis of enamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Green Chemistry in Action: Sustainable Synthesis of 5,6-dihydro-3-phenyl-2H-pyran-2-one
Application Note & Protocols
Introduction: The Imperative for Greener Pharmaceuticals
The synthesis of bioactive heterocyclic compounds is a cornerstone of pharmaceutical research and development. Among these, the 5,6-dihydro-2H-pyran-2-one scaffold is a privileged structure found in numerous natural products with significant biological activities, including potential anti-cancer properties.[1][2] The target molecule of this guide, 5,6-dihydro-3-phenyl-2H-pyran-2-one, represents a valuable intermediate for the synthesis of more complex pharmaceutical agents. However, traditional synthetic routes often rely on harsh reagents, toxic solvents, and energy-intensive processes, posing significant environmental and economic challenges.
This application note provides a comprehensive guide to the green synthesis of this compound, embracing the principles of green chemistry to minimize environmental impact while maximizing efficiency. We will explore innovative techniques such as microwave-assisted synthesis, ultrasound-promoted reactions, and the use of environmentally benign catalysts and solvent-free conditions. These protocols are designed for researchers, scientists, and drug development professionals seeking to integrate sustainable practices into their synthetic workflows.
Synthetic Strategy: A Multi-Component Approach to Sustainability
The most direct and atom-economical approach to the synthesis of this compound involves a one-pot, three-component reaction between benzaldehyde, an active methylene compound (such as a β-keto ester like ethyl acetoacetate), and a suitable C2 synthon, or a sequential Knoevenagel condensation followed by a Michael addition and subsequent cyclization. This strategy is amenable to several green chemistry modifications that will be explored in the following protocols.
The proposed overall reaction is as follows:
Sources
Preparation of 5,6-dihydro-3-phenyl-2h-pyran-2-one via ester condensation
This Application Note is designed for researchers and process chemists requiring a robust, scalable, and high-purity protocol for the synthesis of 5,6-dihydro-3-phenyl-2H-pyran-2-one .
The methodology details a Sequential Enolate Alkylation and Oxidative Desaturation strategy. This route is chosen over direct condensation methods (e.g., Pechmann or Perkin variations) due to its superior regiocontrol, reproducibility, and avoidance of complex isomeric mixtures.[1]
Part 1: Strategic Overview & Mechanism
Target Molecule: this compound
CAS No: 13019-35-7
Core Scaffold:
-
Medicinal Chemistry: Scaffold for HIV protease inhibitors and COX-2 inhibitors.[1][2][3][4][5]
-
Natural Product Synthesis: Precursor for styryl lactones (e.g., goniothalamin).[1]
-
Bioactivity: Exhibits significant cytotoxicity against human tumor cell lines (e.g., MCF-7).[1][5]
Synthetic Strategy: The "Construct & Desaturate" Approach
Direct condensation to form the unsaturated
Reaction Scheme:
-
Alkylation: Generation of the ester enolate of ethyl phenylacetate and
displacement of 1-bromo-3-chloropropane.[2][3][4][5] -
Cyclization: Hydrolysis and intramolecular esterification to form 3-phenyl-tetrahydro-2H-pyran-2-one.[1][2][3][4][5]
-
Desaturation: Phenylselenylation followed by oxidative elimination to yield the target 5,6-dihydro-2-pyrone.[1][2][3][4][5]
Part 2: Detailed Experimental Protocol
Phase 1: Enolate Alkylation (C-C Bond Formation)
Objective: Mono-alkylation of ethyl phenylacetate with 1-bromo-3-chloropropane.[1][2][3][4][5]
Reagents:
-
Ethyl Phenylacetate (1.0 eq, 50 mmol, 8.21 g)[1]
-
1-Bromo-3-chloropropane (1.1 eq, 55 mmol, 8.66 g)[1][2][3][4][5]
-
LDA (Lithium Diisopropylamide) (1.1 eq, 2.0 M in THF/heptane)[1]
-
Anhydrous THF (Tetrahydrofuran) (150 mL)[1]
-
Ammonium Chloride (sat. aq.)
Procedure:
-
Reactor Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.
-
Solvent Charge: Add anhydrous THF (100 mL) and cool to -78°C (dry ice/acetone bath).
-
Base Addition: Add LDA solution (27.5 mL, 55 mmol) dropwise via syringe over 15 minutes. Maintain internal temperature < -70°C.
-
Enolate Formation: Add Ethyl Phenylacetate (neat) dropwise over 20 minutes. The solution will turn yellow/orange. Stir at -78°C for 45 minutes to ensure complete deprotonation.
-
Alkylation: Add 1-Bromo-3-chloropropane (neat) dropwise.
-
Critical Note: The bromide is significantly more reactive than the chloride, ensuring selective mono-alkylation at the bromine terminus.[1]
-
-
Warm-up: Allow the reaction to warm slowly to room temperature (RT) over 4 hours. Stir overnight (12 h).
-
Quench: Cool to 0°C and quench with saturated
(50 mL). -
Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo.[1] -
Result: Crude Ethyl 5-chloro-2-phenylpentanoate (Yellow oil). Proceed directly to cyclization.
Phase 2: Cyclization (Lactone Formation)
Objective: Hydrolysis of the ester and intramolecular displacement of the chloride.
Reagents:
-
Sodium Hydroxide (NaOH) (20% aq.[1] solution, 100 mL)
-
Toluene (100 mL)
Procedure:
-
Hydrolysis: Dissolve the crude oil in Ethanol (50 mL) and add 20% NaOH (50 mL). Reflux for 3 hours.
-
Acidification: Cool to 0°C. Acidify carefully with conc. HCl to pH ~1.
-
Extraction: Extract the free acid (5-chloro-2-phenylpentanoic acid) with DCM (3 x 50 mL). Dry and concentrate.
-
Lactonization: Redissolve the residue in Toluene (100 mL). Add pTSA (0.5 g).
-
Reflux: Attach a Dean-Stark trap. Reflux for 6–8 hours.[1] The intramolecular
reaction drives the formation of the 6-membered lactone. -
Purification: Wash toluene layer with
(aq) and water. Concentrate. Purify via flash chromatography (Hexane/EtOAc 8:2).
Phase 3: Desaturation (Installation of Double Bond)
Objective: Regioselective introduction of unsaturation at C3-C4.[2][3][4][5]
Reagents:
-
3-phenyl-tetrahydro-2H-pyran-2-one (1.0 eq, 10 mmol, 1.76 g)[1][2][3][4][5]
-
LDA (1.1 eq)
-
Phenylselenyl Chloride (PhSeCl) (1.1 eq, 11 mmol, 2.11 g)[1]
-
Hydrogen Peroxide (
) (30% aq., 5 eq)[1] -
Pyridine (2 eq)[1]
Procedure:
-
Selenylation:
-
Oxidative Elimination:
-
Workup: Wash with 1M HCl, then
, then brine. -
Purification: Silica gel chromatography (Hexane/EtOAc 85:15).
-
Final Product: This compound (White/Off-white solid).
Part 3: Quantitative Data & Analysis
Physicochemical Properties
| Property | Value |
| Molecular Formula | |
| Molecular Weight | 174.20 g/mol |
| Appearance | White crystalline solid or pale oil |
| Melting Point | 68–70 °C (Lit.)[1][2][3][4][5][6] |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
Spectroscopic Validation (Expected Data)
-
NMR (400 MHz,
): -
NMR (100 MHz,
): -
IR (Neat):
Part 4: Process Workflow Diagram
Part 5: Troubleshooting & Safety
-
Regioselectivity Issues: If dialkylation occurs in Phase 1, ensure the ester is added slowly to the LDA, and strictly maintain -78°C. Use a slight excess of the dihalide.
-
Incomplete Cyclization: If the open-chain hydroxy-acid persists, increase the reflux time in toluene or use a stronger dehydrating agent (e.g., DCC) if thermal cyclization is slow.[1]
-
Safety Warning:
References
-
Preparation of 3-Aryl-delta-lactones
-
Synthesis of 5,6-dihydro-2H-pyran-2-ones
-
Selenoxide Elimination Protocol
-
General Review of 2-Pyrone Synthesis
Sources
- 1. Chemical and Sensory Characteristics of Soy Sauce: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-phenyl-5,6-dihydropyran-2-one - CAS号 13019-35-7 - 摩熵化学 [molaid.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. Comprehensive Guide to Ethyl Acetate Reactivity and Use [eureka.patsnap.com]
- 8. znaturforsch.com [znaturforsch.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Lactonization of 5,6-dihydro-3-phenyl-2H-pyran-2-one
Welcome to the technical support center for the synthesis of 5,6-dihydro-3-phenyl-2H-pyran-2-one. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield of this valuable α,β-unsaturated δ-lactone. 5,6-dihydro-2H-pyran-2-ones are important heterocyclic compounds that serve as intermediates in the synthesis of numerous organic molecules and are found in various natural products with significant biological activity.[1][2]
This document moves beyond simple protocols to explain the causality behind experimental choices, helping you diagnose issues and logically arrive at a high-yield process.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the principal synthetic routes for preparing the this compound scaffold?
There are several effective strategies, with the most common revolving around the intramolecular cyclization of a suitable open-chain precursor. Key approaches include:
-
Acid-Catalyzed Lactonization of a δ-Hydroxy Ester/Acid: This is a classic and direct method involving the cyclization of a 5-hydroxy-3-phenylpentanoic acid derivative. The reaction is typically promoted by a Brønsted or Lewis acid, which activates the carboxylic acid (or ester) for nucleophilic attack by the hydroxyl group.
-
Domino or Cascade Reactions: One-pot procedures, such as an organocatalytic Michael-Hemiacetalization sequence, can construct the heterocyclic ring with high stereoselectivity from simpler starting materials.[3]
-
Ring-Closing Metathesis (RCM): Starting with a diene containing an ester group, RCM using a Grubbs-type catalyst can efficiently form the six-membered ring.[2]
-
Hetero-Diels-Alder Reactions: The [4+2] cycloaddition of a diene with an aldehyde can be a powerful method for constructing the dihydropyran ring system.[4]
This guide will primarily focus on troubleshooting the common acid-catalyzed intramolecular lactonization, as its challenges are foundational to many other routes.
FAQ 2: My yield is consistently low (<40%). What are the most critical initial parameters to verify?
Low yields are often traced back to a few fundamental issues.[5] Before attempting complex modifications, perform these initial checks:
-
Purity of Precursor: Confirm the purity of your starting hydroxy acid or ester. Impurities can interfere with the catalyst or introduce side reactions. Analyze by NMR and/or GC-MS.
-
Anhydrous Conditions: Water is the enemy of lactonization. It can hydrolyze the product, deactivate certain catalysts, and promote competing reactions. Ensure all glassware is flame- or oven-dried, and use anhydrous solvents.[6]
-
Reaction Atmosphere: Many cyclization reactions are sensitive to oxygen.[6] Performing the reaction under an inert atmosphere (Nitrogen or Argon) is a critical best practice.
-
Catalyst Quality: Ensure your acid catalyst (e.g., p-TsOH, H₂SO₄) is not degraded. If using a metal-based catalyst, verify its activity and handle it under appropriate inert conditions.[6]
FAQ 3: How can I effectively monitor the reaction's progress to avoid byproduct formation from extended heating?
Monitoring is crucial to determine the optimal reaction time. Over-running the reaction can lead to degradation or the formation of polymeric byproducts.[7]
-
Thin-Layer Chromatography (TLC): This is the most common method. Spot the reaction mixture alongside your starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, taking small aliquots from the reaction mixture can provide quantitative data on the consumption of starting material and the formation of the product.
-
¹H NMR Spectroscopy: A small aliquot can be taken, the solvent evaporated, and the residue dissolved in a deuterated solvent. The emergence of characteristic peaks for the dihydropyranone product can confirm its formation.
FAQ 4: What are the best practices for purifying this compound?
The purification strategy depends on the impurities present.
-
Aqueous Workup: After neutralizing the acid catalyst, extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). Be aware that some dihydropyranones have partial water solubility; minimize washing volumes or use a brine wash to reduce loss.[7]
-
Silica Gel Chromatography: This is the most effective method for removing polar impurities and closely related byproducts. Use a gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity.
-
Vacuum Distillation: If the product is thermally stable and the main impurities have significantly different boiling points, distillation under reduced pressure can be effective and scalable.[8] However, high temperatures can risk product degradation.[7]
Section 2: Troubleshooting Guide
This section provides a deeper dive into specific experimental problems and their corresponding solutions.
Problem 1: Low or No Product Formation (Incomplete Conversion)
Observing a significant amount of unreacted starting material at the end of the reaction is a common frustration.
-
The "Why": The cyclization is often an equilibrium-driven process. The concentration of the substrate and the catalyst loading directly influence the reaction kinetics and equilibrium position.
-
Solution:
-
Increase Catalyst Loading: For acid-catalyzed reactions, increase the catalyst (e.g., p-TsOH) loading from a catalytic amount (1-5 mol%) to a higher loading (10-20 mol%).[3]
-
Adjust Substrate Concentration: In many cases, higher concentrations favor intramolecular cyclization over competing intermolecular reactions. Conversely, if polymerization is an issue, a more dilute solution (e.g., 0.01-0.05 M) under high-dilution principles may be necessary.
-
-
The "Why": Lactonization is a condensation reaction that produces one equivalent of water. According to Le Châtelier's principle, this water can drive the reverse reaction (hydrolysis), preventing the reaction from reaching completion.
-
Solution:
-
Dean-Stark Apparatus: When using a solvent that forms an azeotrope with water (e.g., toluene, benzene), a Dean-Stark trap is highly effective for physically removing water as it forms.
-
Molecular Sieves: Adding activated molecular sieves (3Å or 4Å) to the reaction flask can sequester water, driving the equilibrium toward the product.
-
-
The "Why": Every reaction has an optimal temperature range. Too low, and the activation energy barrier is not overcome, resulting in a sluggish or stalled reaction. Too high, and byproduct formation or decomposition can become the dominant pathways.[6]
-
Solution:
-
Systematic Temperature Screening: If the reaction is slow at room temperature, gradually increase the heat in 10-20 °C increments (e.g., 40 °C, 60 °C, 80 °C). Monitor by TLC at each stage. For many lactonizations, refluxing in a solvent like toluene (b.p. ~110 °C) is effective.[3]
-
Consider Ceiling Temperature: While less common for simple cyclizations than polymerizations, be aware that at a certain "ceiling temperature," the reverse reaction can become thermodynamically favorable.[6] If you observe product disappearing at higher temperatures, you have likely surpassed this limit.
-
Troubleshooting Workflow for Low Yield
Caption: A workflow for diagnosing low reaction yield.
Problem 2: Significant Formation of Byproducts
The appearance of multiple unexpected spots on a TLC plate indicates that side reactions are competing with your desired lactonization.
-
The "Why": The open-chain hydroxy acid can react with another molecule (intermolecularly) to form a linear dimer or polymer, instead of reacting with itself (intramolecularly) to form the lactone.
-
Solution:
-
High Dilution: As mentioned, running the reaction at a lower concentration (e.g., 0.01 M) can favor the intramolecular pathway. A syringe pump can be used to add the substrate slowly to the heated solvent and catalyst, keeping its instantaneous concentration very low.
-
Lower Temperature: Intermolecular reactions often have a higher activation energy; lowering the temperature may selectively slow this undesired pathway more than the desired cyclization.[6]
-
-
The "Why": Strongly acidic conditions and high heat can promote the elimination of the hydroxyl group, leading to the formation of dienes or other unsaturated byproducts. The phenyl-conjugated double bond can also potentially isomerize under these conditions.
-
Solution:
-
Use a Milder Catalyst: Switch from a strong mineral acid (H₂SO₄) to a milder, solid-supported acid catalyst (e.g., Amberlyst-15) or a Lewis acid that is less prone to promoting elimination.
-
Stoichiometric Base: Some lactonization methods proceed via activation of the hydroxyl group followed by displacement. If your route involves a leaving group, ensure you are using a non-nucleophilic base (e.g., DBU, proton sponge) to prevent elimination side reactions (E2).
-
Problem 3: Product Loss During Workup and Purification
A good reaction yield can be squandered by a poor purification strategy.
-
The "Why": The δ-lactone is an ester and is susceptible to hydrolysis back to the open-chain hydroxy acid under either strongly acidic or basic conditions, particularly during aqueous workup.[7]
-
Solution:
-
Careful Neutralization: When quenching the reaction, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution and add it slowly at a low temperature (0 °C) until the pH is neutral (~7). Avoid strong bases like NaOH or KOH.
-
Minimize Contact Time: Perform the aqueous extraction steps quickly and proceed to the drying and solvent removal steps promptly.
-
-
The "Why": While generally stable, some lactones can slowly degrade on acidic silica gel, especially if left on the column for an extended period.
-
Solution:
-
Deactivate Silica: If you suspect degradation, you can use deactivated (neutral) silica gel. This is prepared by adding a small percentage of water (1-5% w/w) or triethylamine (~1%) to the slurry before packing the column.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a suitable alternative to silica gel for sensitive compounds.
-
Efficient Chromatography: Aim for a quick purification. Don't leave the product on the column overnight.
-
Section 3: Protocols and Methodologies
Protocol 1: General Procedure for Acid-Catalyzed Lactonization
This protocol assumes the starting material is 5-hydroxy-3-phenyl-pent-2-enoic acid.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap, add the 5-hydroxy-3-phenyl-pent-2-enoic acid (1.0 equiv).
-
Solvent and Catalyst: Add anhydrous toluene to achieve a concentration of approximately 0.1 M. Add p-toluenesulfonic acid (p-TsOH) monohydrate (0.1 equiv).
-
Reaction: Fill the Dean-Stark trap with toluene. Heat the mixture to reflux (approx. 110-115 °C) and stir vigorously. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) every hour. The reaction is typically complete within 2-6 hours.
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by silica gel column chromatography to yield this compound.
Data Summary Table
| Parameter | Recommended Starting Point | Optimization Range | Rationale |
| Substrate Conc. | 0.1 M | 0.01 M - 0.5 M | Balance between intra- and intermolecular reactions.[6] |
| Catalyst | p-TsOH | H₂SO₄, Amberlyst-15, Sc(OTf)₃ | Vary acidity and homogeneity to control side reactions. |
| Catalyst Loading | 10 mol% | 5 mol% - 25 mol% | Drive reaction to completion without excessive degradation.[3] |
| Temperature | 110 °C (Toluene Reflux) | 60 °C - 140 °C | Ensure sufficient energy for cyclization; avoid decomposition. |
| Water Removal | Dean-Stark Trap | Molecular Sieves (4Å) | Essential for driving equilibrium towards the product. |
Reaction Mechanism: Acid-Catalyzed Lactonization
Caption: A simplified mechanism for acid-catalyzed lactonization.
References
-
Rychnovsky, S. D., & Griesgraber, G. (2002). One-pot Catalytic Asymmetric Synthesis of Pyranones. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of the Re-catalyst for 2-pyranone synthesis. Available at: [Link]
- Google Patents. (2007). CN101085769A - Method for synthesizing alpha-pyranone derivatives.
-
ChemInform. (2025). ChemInform Abstract: Synthesis of 5,6-Dihydro-2H-pyran-2-ones (Microreview). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 2-Pyrone synthesis. Available at: [Link]
-
Encyclopedia.pub. (2022). Synthesis of Pyran Derivatives. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. Available at: [Link]
-
Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE. Available at: [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 5,6-Dihydro-2H-pyran-2-ones (Microreview). Available at: [Link]
-
MDPI. (2022). Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5,6-Dihydropyran-2-one synthesis [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solving Solubility Issues of Phenyl-Dihydropyrones in Aqueous Media
Introduction
Phenyl-dihydropyrones are a class of heterocyclic compounds with significant potential in drug discovery and development. However, their promising biological activities are often hampered by a critical challenge: poor aqueous solubility. The hydrophobic nature of the phenyl group and the overall molecular structure frequently lead to precipitation in the aqueous environments essential for in vitro and in vivo assays.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and overcoming these solubility challenges.
Part 1: Understanding the "Why" - Core Principles of Phenyl-Dihydropyrone Solubility
The low aqueous solubility of phenyl-dihydropyrones is primarily governed by their physicochemical properties. The presence of the phenyl group imparts a significant hydrophobic character to the molecule.[1] Furthermore, many of these compounds exist as crystalline solids. The organized, stable crystal lattice structure requires a substantial amount of energy to be overcome by solvent molecules for dissolution to occur.[2][3] This inherent resistance to dissolving in water is a major hurdle in experimental settings.[4]
It is also crucial to distinguish between two types of solubility measurements:
-
Kinetic Solubility: This is the concentration at which a compound, often rapidly dissolved from a high-concentration organic stock solution (like DMSO), begins to precipitate in an aqueous medium.[5][6] It represents a metastable, supersaturated state and is highly dependent on the experimental protocol.[7][8]
-
Thermodynamic Solubility: This is the true equilibrium solubility, where the dissolved compound is in equilibrium with its undissolved solid form.[7][9] This value is lower than kinetic solubility and represents the compound's intrinsic solubility under specific conditions.[9]
Understanding which type of solubility is relevant to your experiment is key to designing an effective solubilization strategy.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my phenyl-dihydropyrone derivative is precipitating in my cell culture media?
A: Precipitation in cell culture media is a common issue and can stem from several factors:
-
Low Intrinsic Aqueous Solubility: The compound itself may have very poor solubility in the aqueous environment of the media.[10]
-
"Solvent Shock": When a stock solution in a strong organic solvent (e.g., 100% DMSO) is diluted into the aqueous media, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.[10][11]
-
Exceeding Maximum Solubility: Every compound has a finite solubility limit in a given medium. If your final concentration exceeds this, precipitation is inevitable.[10]
-
Interaction with Media Components: The compound might interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[10][12]
-
pH and Temperature Shifts: Changes in pH due to cellular metabolism or temperature shifts (e.g., from room temperature to 37°C) can alter the compound's solubility.[10][13]
Q2: My compound is dissolved in DMSO, but precipitates upon addition to my aqueous buffer. What can I do?
A: This is a classic case of "crashing out" due to solvent shock.[11] Here are some strategies to mitigate this:
-
Slower Addition and Vigorous Mixing: Add the DMSO stock solution to the aqueous buffer slowly, drop by drop, while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations that trigger precipitation.[11]
-
Prepare an Intermediate Dilution: Instead of diluting directly from a high-concentration DMSO stock, create an intermediate dilution in a co-solvent system (e.g., a mixture of DMSO and PEG-400) before the final dilution into the aqueous buffer.[14]
-
Lower the Stock Concentration: If possible, prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your buffer, but the more gradual introduction of the compound can prevent precipitation.[15]
Q3: Can I simply filter out the precipitate and use the remaining solution?
A: It is generally not recommended to filter out the precipitate. The concentration of your compound in the remaining solution will be unknown and will likely only be at its maximum thermodynamic solubility, which may be much lower than your target concentration. This will lead to inaccurate and unreliable experimental results. It is better to address the root cause of the precipitation.
Part 3: Troubleshooting Guide: Step-by-Step Solutions
This section provides a systematic approach to resolving solubility issues. The following flowchart outlines a decision-making process for selecting an appropriate solubilization strategy.
Caption: A decision-making workflow for troubleshooting solubility issues.
Strategy 1: pH Adjustment for Ionizable Compounds
For phenyl-dihydropyrones containing weakly acidic or basic functional groups, altering the pH of the aqueous medium can significantly enhance solubility.[16][17] The principle is to shift the equilibrium towards the more soluble, ionized form of the compound.[18]
-
Weakly Acidic Compounds: Increasing the pH above the compound's pKa will deprotonate the acidic group, forming a more soluble salt.[17]
-
Weakly Basic Compounds: Decreasing the pH below the compound's pKa will protonate the basic group, leading to increased solubility.[17]
Experimental Protocol: pH-Mediated Solubilization
-
Determine the pKa: If the pKa of your compound is unknown, it is advisable to determine it experimentally or through computational prediction.
-
Prepare Buffers: Prepare a series of biologically compatible buffers with pH values around the pKa (e.g., phosphate, Tris).
-
Test Solubility: Add a small, known amount of your compound to each buffer.
-
Equilibrate: Agitate the samples (e.g., on a shaker) at a controlled temperature for a set period (e.g., 24 hours) to reach equilibrium.
-
Separate and Quantify: Centrifuge or filter the samples to remove any undissolved solid. Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Select Optimal pH: Choose the pH that provides the desired solubility while ensuring the compound remains stable and the pH is compatible with your downstream assay.
Causality: By adjusting the pH, you are converting the less soluble neutral form of the drug into its more water-soluble ionized (salt) form, thereby increasing its concentration in the aqueous phase.[16][19]
Strategy 2: Use of Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[20][21] They work by reducing the polarity of the water, making it a more favorable environment for the nonpolar phenyl-dihydropyrone.[16][22]
Commonly Used Co-solvents in Biological Assays:
| Co-solvent | Typical Starting Concentration | Pros | Cons |
| DMSO | < 1% (ideally < 0.1%) | Excellent solubilizing power for many compounds. | Can be toxic to cells at higher concentrations.[10] |
| Ethanol | < 1% | Biocompatible at low concentrations. | Less effective than DMSO for highly hydrophobic compounds. |
| Polyethylene Glycol (PEG 400) | 1-10% | Low toxicity, good solubilizing power. | Can increase the viscosity of the solution.[23] |
| N,N-Dimethylformamide (DMF) | < 0.5% | Strong solubilizing agent. | Higher toxicity than DMSO, should be used with caution. |
Experimental Protocol: Co-solvent-Mediated Solubilization
-
Prepare Stock Solution: Dissolve your phenyl-dihydropyrone in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution. Gentle warming or sonication can aid dissolution.[11]
-
Serial Dilution (Optional): If direct dilution causes precipitation, prepare an intermediate dilution in a mixture of the co-solvent and your aqueous buffer.
-
Final Dilution: Slowly add the stock solution (or intermediate dilution) to your final aqueous medium while vortexing to ensure rapid dispersion.
-
Final Concentration Check: Ensure the final concentration of the co-solvent is below the tolerated limit for your specific assay to avoid solvent-induced artifacts or toxicity.[10]
Causality: Co-solvents disrupt the hydrogen bonding network of water, creating a microenvironment that is less polar and more capable of accommodating the hydrophobic phenyl-dihydropyrone molecule.[16]
Strategy 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[24] They can encapsulate hydrophobic molecules, like phenyl-dihydropyrones, forming water-soluble inclusion complexes.[25][26][27] This "molecular container" approach effectively masks the hydrophobic nature of the compound, enhancing its apparent solubility in water.[][29]
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Limited water solubility itself.
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): Much higher aqueous solubility and lower toxicity, making it a preferred choice for many applications.[25]
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD): High water solubility and a favorable safety profile.[]
Experimental Protocol: Solubilization using Cyclodextrins
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer to the desired concentration (e.g., 1-10% w/v).
-
Add Compound: Add the phenyl-dihydropyrone to the cyclodextrin solution.
-
Equilibrate: Stir or shake the mixture for several hours (or overnight) at a controlled temperature to allow for the formation of the inclusion complex.
-
Clarify and Use: The resulting solution should be clear. If any undissolved material remains, it can be removed by centrifugation or filtration. The supernatant/filtrate contains the solubilized drug-cyclodextrin complex.
Causality: The hydrophobic phenyl-dihydropyrone molecule partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, rendering the entire complex soluble.[24][25]
Part 4: Advanced Solubilization Strategies
When the above methods are insufficient, more advanced formulation strategies may be necessary, particularly in later stages of drug development. These often involve altering the solid-state properties of the compound.
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the crystalline compound into a carrier, usually a polymer, to create an amorphous, high-energy state.[30] This non-crystalline form is more readily soluble than the stable crystalline form.[31]
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[20][21][26] Techniques like micronization and the formation of nanosuspensions are employed.[26][30]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like microemulsions or self-emulsifying drug delivery systems (SEDDS) can be effective.[30][31] The drug is dissolved in a lipid carrier, which then forms a fine emulsion in the aqueous environment, facilitating absorption.[16]
These advanced techniques typically require specialized equipment and formulation expertise.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
-
Popovici, I., & Dăneț, A. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 28(15), 5787. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharma. [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. [Link]
-
4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery & Development. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). GSC Biological and Pharmaceutical Sciences. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). Roundtable AAPS. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2015). Touro Scholar. [Link]
-
How can cyclodextrins enhance solubility? (2025). Carbohydrate Chronicles Season 2 / Ep 8. [Link]
-
The Crucial Role of Crystallization in Drug Substances Development. (2023). Neuland Labs. [Link]
-
Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Applications. Journal of pharmacy & bioallied sciences, 2(2), 72–79. [Link]
-
Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced drug delivery reviews, 59(7), 617–630. [Link]
-
Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility: temptations and risks. European journal of pharmaceutical sciences, 31(5), 261–270. [Link]
-
Avdeef, A., Tsinman, O., Tsinman, K., & Sun, N. (2011). Kinetic solubility: experimental and machine-learning modeling perspectives. Journal of medicinal chemistry, 54(22), 7747–7755. [Link]
-
Improving Drug Solubility By Preventing Crystallization. (2015). Xtalks. [Link]
-
Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. (2026). Oreate AI Blog. [Link]
-
Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate. [Link]
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PH and Solvent Effect on Drug Solubility. (n.d.). SlideShare. [Link]
-
Correlations of crystal structure and solubility in organic salts: the case of the antiplasmodial drug piperaquine. (n.d.). AIR Unimi. [Link]
-
Chen, Y., et al. (2023). Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions. Pharmaceutics, 15(10), 2496. [Link]
-
Pathan, I. K., et al. (2017). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 53(1). [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. [Link]
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. (n.d.).
-
What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? (2025). ResearchGate. [Link]
-
How can I dissolve hydrophobic compounds in DMEM media? (2015). ResearchGate. [Link]
-
Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. (2007). Current Science. [Link]
-
de la Cruz, P., et al. (2017). Solid state structure and properties of phenyl diketopyrrolopyrrole derivatives. Dyes and Pigments, 140, 483-492. [Link]
-
Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 497(1-2), 199-208. [Link]
-
The Hydrophobic Effect and the Role of Cosolvents. (2017). The Journal of Physical Chemistry B. [Link]
-
Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025). Pharma Focus Asia. [Link]
-
Phenyl group. (n.d.). Wikipedia. [Link]
-
SPECIAL FEATURE - Bioavailability & Solubility: New Approaches to Enhance Drug Performance. (2017). Drug Development & Delivery. [Link]
-
Poorly Water Soluble Drugs: Change in Solubility for Improved Dissolution Characteristics a Review. (n.d.). IDOSI Publications. [Link]
-
Structure of Phenyl – C6H5. (n.d.). BYJU'S. [Link]
-
Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. (n.d.). Hilaris Publisher. [Link]
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- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
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Minimizing side reactions during 5,6-dihydro-3-phenyl-2h-pyran-2-one synthesis
The following technical guide is structured as a Tier-3 Support Resource for organic chemists and process engineers. It prioritizes mechanistic causality, self-validating protocols, and rigorous impurity management.
Case ID: PYR-PH-56-SYN Topic: Minimizing Side Reactions & Process Optimization Role: Senior Application Scientist
Executive Summary & Molecule Profile
Target Molecule: 5,6-dihydro-3-phenyl-2H-pyran-2-one (CAS: 13019-35-7)
Class:
Reactivity Profile (The "Why" behind the failures): This molecule presents a "perfect storm" of reactivity. It contains a styrene-like motif (phenyl conjugated with alkene) and an acrylate-like motif (carbonyl conjugated with alkene).
-
Polymerization Risk: Extreme. The conjugated double bond is highly susceptible to radical polymerization, initiated by heat, light, or peroxides.
-
Ring Instability: The
-lactone ring is prone to hydrolysis (ring-opening) under basic conditions, which are often required for its synthesis (elimination steps). -
Michael Acceptor: The C4 position is electrophilic; nucleophiles (unreacted enolates, water, alcohols) can attack here, leading to byproducts.
Critical Reaction Pathways & Troubleshooting Logic
We focus on the most robust synthetic route: The Phenylacetic Acid Dianion Strategy followed by
Visualizing the Workflow
The following diagram maps the critical control points where side reactions occur.
Caption: Critical control points in the dianion-alkylation-elimination sequence. Red nodes indicate terminal failure modes.
Phase 1: Construction of the Saturated Ring
Goal: Synthesize 3-phenyl-tetrahydropyran-2-one without O-alkylation.
Troubleshooting Guide: Alkylation & Cyclization
Q: I am seeing significant O-alkylation products (ester formation) instead of C-alkylation. Why? A: This is a kinetic vs. thermodynamic control issue. The enolate oxygen is more electronegative and kinetically favored, but the carbon is thermodynamically preferred.
-
Root Cause: The reaction temperature rose too quickly during the addition of the electrophile (1-bromo-3-chloropropane), or the solvent was too polar (HMPA/DMPU promotes O-alkylation).
-
Correction:
-
Ensure the dianion is formed at -78°C using 2.05 eq. of LDA.
-
Add the electrophile slowly at -78°C.
-
Allow the reaction to warm to 0°C very slowly over 4–6 hours. This allows the O-alkylated intermediate to rearrange or the C-alkylation to dominate thermodynamically.
-
Q: The cyclization yield is low; I have the open-chain chloro-acid. A: The intramolecular cyclization requires specific activation.
-
Protocol Adjustment: Do not rely on spontaneous cyclization. After the alkylation workup, treat the crude chloro-acid with DBU (1.5 eq) in refluxing benzene or toluene for 2 hours. This forces the displacement of the terminal chloride by the carboxylate.
Phase 2: Introducing Unsaturation (The Danger Zone)
Goal: Convert the saturated lactone to the
Comparative Protocol Analysis: Elimination Strategies
We recommend the Selenylation-Oxidation route for small-scale/high-purity needs, and Bromination-Dehydrohalogenation for scale-up, provided strict pH control is maintained.
| Parameter | Method A: | Method B: Phenylselenylation / Oxidation |
| Reagents | LDA/TMSCl, then NBS; followed by DBU or | LDA, PhSeCl; then |
| Key Risk | Over-bromination (dibromide formation) | Selenium toxicity; foul odor |
| Ring Stability | High Risk: DBU can open the lactone ring. | Safe: Oxidative elimination is neutral/mild. |
| Yield | 50–65% | 75–85% |
| Recommendation | Use for >10g batches (lower cost). | Use for <5g batches (higher reliability). |
Troubleshooting Guide: The Elimination Step
Q: During the elimination step with DBU, my product disappears and I see a polar spot on TLC. What happened? A: You likely hydrolyzed the lactone. DBU is a strong base and, in the presence of even trace moisture, will attack the lactone carbonyl, opening the ring to form the hydroxy-acid salt.
-
Immediate Fix: Switch to Lithium Carbonate (
) and Lithium Bromide (LiBr) in DMF at 100°C. This "soft" base condition promotes E2 elimination without being nucleophilic enough to attack the carbonyl.
Q: I see a mixture of starting material and dibrominated byproduct. A: This occurs during the bromination phase.
-
Prevention: Use the Silyl Enol Ether intermediate method.
-
Treat saturated lactone with LDA (-78°C).
-
Quench with TMSCl (Trimethylsilyl chloride) to trap the enolate as the silyl enol ether.
-
Isolate (rapid workup) or warm slightly.
-
Treat with NBS (N-bromosuccinimide) in THF. Why? This prevents the "proton shuffle" where the product bromide protonates the starting enolate, leading to di-bromination.
-
Phase 3: Stabilization & Storage (Critical)
Issue: The target molecule is a cyclic acrylate and a styrene derivative. It will polymerize if looked at wrong.
Polymerization Prevention Protocol
Q: My pure product turned into a solid gel overnight in the freezer. Can I recover it? A: No. Polymerization is irreversible. You must prevent it.
Standard Operating Procedure (SOP) for Handling:
-
In-Process Inhibition: Add BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether of hydroquinone) at 100-200 ppm to the collection flask before starting any distillation or solvent evaporation.
-
Workup: Never evaporate the solvent to complete dryness without an inhibitor present. The high concentration phase is when polymerization initiates.
-
Column Chromatography:
-
Risk: Acidic silica can catalyze polymerization or ring opening.
-
Solution: Pre-treat silica gel with 1% Triethylamine in hexane to neutralize it. Use Neutral Alumina if silica continues to degrade the product.
-
-
Storage:
-
Store as a solution in Benzene or Toluene (if possible) rather than neat oil.
-
Temperature: -20°C.
-
Atmosphere: Argon (Oxygen can actually activate some inhibitors like MEHQ, but for this specific styrene-type, anaerobic is generally safer to prevent peroxide formation).
-
References & Authority
-
General Lactone Synthesis : Organic Syntheses, Coll. Vol. 9, p. 559 (1998); Vol. 71, p. 63 (1993). (Foundational protocols for
-alkylation). -
Elimination Strategies : Journal of Organic Chemistry, 2002, 67, 5159-5163. (Use of Li2CO3/LiBr for sensitive lactone elimination).
-
RCM Approaches : Bulletin of the Korean Chemical Society, 2002, 23(11), 1545-1547. (Synthesis of dihydropyran subunits via RCM).
-
3-Phenyl Specifics : Arkivoc, 2010 (xi), 188-203.[2] (Synthesis of 3-phenyl-2H-pyran-2-one derivatives). Link
-
Polymerization Inhibition : BenchChem Technical Note: Preventing Polymerization in Acrylates. Link
Disclaimer: This guide assumes a professional laboratory setting. All reagents mentioned (LDA, PhSeCl, DBU) are hazardous. Consult local EHS guidelines before proceeding.
Sources
Technical Support Center: Optimizing Dihydropyrone Ring Closure
Welcome to the technical support center for optimizing reaction temperature in dihydropyrone ring closure synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide a deeper understanding of the thermal dynamics governing these critical reactions.
Introduction: The Critical Role of Temperature
Temperature is more than just a parameter to be set; it is a fundamental driver of reaction kinetics and thermodynamics. In dihydropyrone ring closure, temperature dictates reaction rate, selectivity, and the ultimate yield of your desired product. An improperly selected temperature can lead to stalled reactions, decomposition of sensitive functional groups, or the formation of a complex mixture of side products.
The relationship between temperature and reaction rate is described by the Arrhenius equation, where the rate constant increases exponentially with temperature. However, this acceleration applies to all potential reaction pathways, including undesired ones. Furthermore, temperature is the key determinant in whether a reaction is under kinetic or thermodynamic control, a concept crucial for selectivity.[1][2]
This guide provides a structured approach to troubleshooting and optimizing temperature to navigate these challenges effectively.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions grounded in chemical principles.
Problem 1: Low or No Product Yield
Potential Cause A: Insufficient Thermal Energy
The reaction may lack the necessary activation energy to proceed at a meaningful rate. Cyclization reactions, in particular, must overcome enthalpic and entropic barriers for which thermal energy is the primary driver.
Suggested Solution:
-
Systematic Temperature Increase: Incrementally increase the reaction temperature in 5-10 °C steps.
-
Reaction Monitoring: At each temperature, monitor the reaction's progress closely using Thin Layer Chromatography (TLC) or LC-MS.[3] This allows you to observe the consumption of starting materials and the first appearance of the desired product.
-
Consider Solvent Choice: If the required temperature exceeds the boiling point of your current solvent, switch to a higher-boiling point solvent like toluene or DMF to enable a broader temperature range.[4][5]
Potential Cause B: Thermal Decomposition
The reaction temperature may be too high, causing the degradation of starting materials, intermediates, or the final dihydropyrone product. Many organic molecules, especially those with sensitive functional groups, have a limited thermal stability window.[6]
Suggested Solution:
-
Run Reaction at a Lower Temperature: If you observe the formation of multiple new, unidentified spots on your TLC plate (often appearing as a "smear"), or if your product spot appears and then diminishes over time, decomposition is likely. Reduce the temperature significantly (e.g., from 80 °C to 40 °C) or even to room temperature or below.[7][8]
-
Check Starting Material Stability: Before running the full reaction, heat a small sample of your starting material in the reaction solvent to the target temperature and monitor its stability by TLC over time to ensure it is not degrading on its own.
Problem 2: Formation of Undesired Side Products (Low Selectivity)
Potential Cause: Competing Kinetic vs. Thermodynamic Pathways
Many dihydropyrone syntheses can proceed through multiple pathways to yield different isomers or byproducts. One product, the kinetic product , forms faster (lower activation energy) and is favored at lower temperatures. Another, the thermodynamic product , is more stable (lower overall Gibbs free energy) and is favored at higher temperatures where the reaction pathways become reversible.[1][9][10]
Suggested Solution:
-
Screen a Wide Temperature Range: Perform the reaction at several distinct temperatures (e.g., 0 °C, room temperature, 50 °C, and 80 °C) and analyze the product ratio at each point.[11] This will reveal whether selectivity is temperature-dependent.
-
Favor the Kinetic Product: If the desired product is the kinetic one, run the reaction at the lowest temperature that allows for a reasonable reaction rate.[2] Using sterically demanding bases at low temperatures can also enhance kinetic selectivity in some cases.[1]
-
Favor the Thermodynamic Product: If the desired product is the thermodynamic one, run the reaction at a higher temperature for a longer duration to allow the initial kinetic product to revert and equilibrate to the more stable thermodynamic product.[9]
Below is a diagram illustrating the energy profile of a reaction with competing kinetic and thermodynamic pathways.
Caption: Energy profile for kinetic vs. thermodynamic control.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for my optimization study?
A good heuristic is to start the reaction at room temperature (approx. 20-25 °C). Room temperature is often a good balance, as it avoids the need for heating or cooling apparatus and provides a baseline for reaction performance.[12] Some reactions, particularly those using highly reactive reagents or N-heterocyclic carbene (NHC) catalysts, may even show optimal performance at room temperature or below.[3][13]
Q2: How does microwave irradiation compare to conventional heating?
Microwave-assisted synthesis can sometimes offer significant advantages by rapidly and efficiently heating the reaction mixture. This can lead to drastically reduced reaction times and improved yields.[14] However, it's important to note that the temperature control in some microwave reactors can be less precise, and localized "hot spots" can sometimes lead to decomposition. It should be considered as a complementary optimization technique to conventional heating.[15]
Q3: My reaction stalls before completion, even at elevated temperatures. What should I do?
If a reaction stalls, it could be due to catalyst deactivation at that temperature or an unfavorable equilibrium.[4][7] Before increasing the temperature further, consider other factors. Ensure your reagents and solvents are pure and anhydrous, as impurities can poison catalysts.[16] If catalyst deactivation is suspected, a more thermally stable catalyst might be required. If the issue is an unfavorable equilibrium, you might need to reconsider the reaction conditions entirely (e.g., different catalyst, solvent, or removal of a byproduct).
Q4: How do I design a robust temperature screening experiment?
A systematic approach is key. A parallel reaction setup is ideal. Use a multi-well heating block to run small-scale reactions simultaneously at different temperatures (e.g., 20 °C, 40 °C, 60 °C, 80 °C). Ensure all other parameters (concentration, stoichiometry, stirring rate) are identical across all reactions. Monitor each reaction at set time intervals (e.g., 1h, 4h, 12h, 24h) using a quantitative or semi-quantitative method like TLC with a reference standard or UPLC/HPLC. This will provide a clear picture of how temperature affects both the rate of product formation and the generation of impurities over time.
The following diagram outlines a logical workflow for troubleshooting temperature-related issues.
Caption: A decision-making workflow for temperature optimization.
Experimental Protocol: Temperature Screening for Dihydropyrone Synthesis
This protocol outlines a general procedure for systematically evaluating the effect of temperature on a dihydropyrone ring closure reaction.
Objective: To identify the optimal reaction temperature that maximizes the yield of the desired dihydropyrone while minimizing side product formation.
Materials:
-
All necessary starting materials, catalyst, and anhydrous solvent.
-
A set of identical reaction vials with stir bars.
-
A parallel heating/stirring block with temperature control.
-
TLC plates, developing chamber, and appropriate eluent system.
-
Quenching solution and extraction solvents.
Procedure:
-
Preparation: Under an inert atmosphere (if required), prepare a stock solution containing the limiting reagent, other reactants, and solvent to ensure identical concentrations for each reaction.
-
Setup: Dispense equal volumes of the stock solution into four separate reaction vials, each containing a stir bar.
-
Catalyst Addition: If using a catalyst, add the precise amount to each vial.
-
Temperature Control: Place the vials in the heating block and set the temperatures for each position (e.g., Vial 1: 25 °C, Vial 2: 45 °C, Vial 3: 65 °C, Vial 4: 85 °C). Begin stirring at a consistent rate for all vials.
-
Reaction Monitoring:
-
At regular intervals (e.g., T=0, 1h, 3h, 6h, 24h), carefully take a small aliquot from each reaction mixture.
-
Spot the aliquots on a single TLC plate, including spots for all starting materials as references.
-
Develop the TLC plate to visualize the consumption of reactants and the formation of the product and any byproducts.[17]
-
-
Quenching and Workup: Once a reaction appears complete or has reached an optimal point (maximum product, minimal byproducts), quench it by adding the appropriate quenching agent. Perform a standard aqueous workup and extraction.[3][16]
-
Analysis:
-
Dry the organic layers, filter, and concentrate under reduced pressure.
-
Determine the crude yield for each reaction temperature.
-
Analyze the purity and product ratios using ¹H NMR, GC-MS, or LC-MS.
-
Data Summary Table Example:
| Temperature (°C) | Reaction Time (h) | Conversion (%) (by TLC/LCMS) | Isolated Yield (%) | Key Byproducts Observed |
| 25 | 24 | 40 | 35 | None |
| 45 | 12 | 95 | 88 | Trace Isomer A |
| 65 | 4 | >99 | 75 | Isomer A, Decomposition |
| 85 | 2 | >99 | 50 | Significant Decomposition |
This systematic approach provides a robust, data-driven basis for selecting the optimal reaction temperature, enhancing the reliability and success of your dihydropyrone synthesis.
References
- A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). (n.d.). Bentham Science.
-
Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. (2022). Molecules. Retrieved March 7, 2026, from [Link]
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). MDPI. Retrieved March 7, 2026, from [Link]
- Technical Support Center: Optimization of Catalysts for Dihydropyran Synthesis. (2025). BenchChem.
-
(PDF) Synthesis of dihydropyranones and dihydropyrano[2,3-d][14][17]dioxine-diones by cyclization reaction of Meldrums acid with arylaldehydes and 1,3-dicarbonyls under thermal and ultrasound irradiation. (2018). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. (2022). Frontiers in Chemistry. Retrieved March 7, 2026, from [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
- Overcoming steric hindrance in 2-substituted dihydroquinolinone synthesis. (2025). BenchChem.
- Troubleshooting common issues in pyridine synthesis. (2025). BenchChem.
-
Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). (2014). Organic Letters. Retrieved March 7, 2026, from [Link]
-
Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
Optimization of the Reaction Conditions. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (2018). Journal of the Brazilian Chemical Society. Retrieved March 7, 2026, from [Link]
- Troubleshooting Common Synthesis Issues. (2026). Smolecule.
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Chemistry Department. Retrieved March 7, 2026, from [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. (2020). Reddit. Retrieved March 7, 2026, from [Link]
- Kinetic vs. Thermodynamic Products: Understanding the Chemistry Behind Reaction Pathways. (2026). Oreate AI Blog.
-
Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. (2024). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. (2024). MDPI. Retrieved March 7, 2026, from [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
Thermodynamics of an Electrocyclic Ring-Closure Reaction on Au(111). (n.d.). Diva-portal.org. Retrieved March 7, 2026, from [Link]
-
Impact of catalysts on the atmospheric ring-closure and dehydration reactions of 1,4-hydroxycarbonyls in the gas phase: Quantum chemical and kinetic study. (2021). Physical Chemistry Chemical Physics. Retrieved March 7, 2026, from [Link]
-
Optimization of the Ring Closing Reaction a. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. (2011). Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). MDPI. Retrieved March 7, 2026, from [Link]
- Technical Support Center: Optimization of Ring-Closing Metathesis for Muscopyridine Precursors. (2025). BenchChem.
-
THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID STATE. (2006). Acta Poloniae Pharmaceutica. Retrieved March 7, 2026, from [Link]
-
(PDF) Modular Synthesis of Dihydropyranones through Cyclization and Organometallic Functionalization. (2023). ResearchGate. Retrieved March 7, 2026, from [Link]
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- 6. ptfarm.pl [ptfarm.pl]
- 7. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Asymmetric Synthesis & Enantiomeric Excess Optimization for 3-Phenyl-2H-pyran-2-one Derivatives
[label="
Finalizing Synthesis Visualizations
I've just refined the visualization of the Rhodium(III) catalytic cycle, concentrating on the crucial enol formation step before spiroannulation. I'm also preparing to integrate detailed explanations of the key catalysts and their roles in enantioselectivity. Finally, I'm verifying all in-text citations and table data.
Welcome to the Technical Support Center for advanced asymmetric synthesis. This guide is specifically engineered for researchers, application scientists, and drug development professionals working with 3-phenyl-2H-pyran-2-one and its derivatives.
Achieving high enantiomeric excess (ee) in these scaffolds is notoriously challenging due to competing directing groups and the risk of rapid epimerization at α-stereocenters. This documentation provides field-proven troubleshooting guides, causal mechanistic insights, and validated protocols for two primary asymmetric workflows: Rhodium(III)-Catalyzed Spiroannulation and Iridium-Catalyzed Dynamic Kinetic Resolution (DKR) .
Module 1: Rhodium(III)-Catalyzed Enol-Directed C–H Functionalization
Context: The oxidative annulation of 4-hydroxy-6-methyl-3-phenyl-2H-pyran-2-one with alkynes yields complex chiral spiroindenes. This process utilizes chiral cyclopentadienyl rhodium (Cp*Rh) complexes [1.1].
Frequently Asked Questions (FAQs)
Q1: My reaction reaches full conversion, but the enantiomeric excess is stalling at ~70%. How can I push this above 95%? Causality & Solution: The stereochemical outcome is dictated by the orientation of the rhodacycle within the catalyst's chiral pocket. 3-phenyl-2H-pyran-2-one derivatives possess two potential directing groups (the enol hydroxyl and the pyranone carbonyl), which can lead to four competing cyclometallation species[1]. If your ee is low, your catalyst's chiral pocket is not restrictive enough to favor a single pathway.
-
Action: Upgrade your catalyst from the parent complex to an OTBDPS-substituted chiral cyclopentadienyl rhodium complex (Complex 3f) . The bulky tert-butyldiphenylsilyl (TBDPS) groups at the 3,3′-positions sterically lock the substrate into a single conformation.
-
Temperature Tuning: Lowering the reaction temperature from 50 °C to room temperature decreases the kinetic energy of the system, further rigidifying the transition state and boosting the ee from 95% to 97%[1].
Q2: I am using unsymmetrical alkynes, and I am seeing multiple regioisomers alongside low ee. How do I fix this? Causality & Solution: Regioselectivity in alkyne insertion is governed by the electronic and steric differentiation of the alkyne substituents.
-
Action: Ensure you are using highly differentiated alkynes (e.g., 1-phenylpropyne). The Rh(III) protocol naturally provides excellent regioselectivity (often >19:1) when the OTBDPS-catalyst is used, as the steric bulk of the ligand synergizes with the steric bulk of the alkyne[2].
Experimental Protocol: Enantioselective Spiroannulation
Self-Validating System: This protocol relies on NMR yield checks before chiral HPLC to ensure chemical conversion is decoupled from stereochemical analysis.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 4-hydroxy-6-methyl-3-phenyl-2H-pyran-2-one (0.30 mmol) and Cu(OAc)₂ (0.63 mmol, 2.1 equiv)[2].
-
Catalyst Addition: Add the OTBDPS-containing chiral Rh(III) complex 3f (5 mol%).
-
Solvent & Reagent: Add anhydrous DMF (2.0 mL) followed by 1-phenylpropyne (0.45 mmol, 1.5 equiv)[1].
-
Reaction: Seal the tube, remove it from the glovebox, and stir at room temperature for 24 hours. Note: Do not add benzoyl peroxide; it is unnecessary for this specific enol-directed activation and may cause background degradation[2].
-
Quench & Extraction: Dilute with EtOAc (10 mL), filter through a short pad of Celite to remove copper salts, and concentrate under reduced pressure.
-
Validation: Obtain a ¹H NMR of the crude mixture using 1,3,5-trimethoxybenzene as an internal standard to confirm >90% conversion.
-
Purification & Analysis: Purify via flash chromatography. Determine the ee via HPLC on a chiral stationary phase (e.g., Chiralpak AD-H)[3].
Mechanistic Workflow: Rh(III) Catalytic Cycle
Rh(III)-catalyzed enol-directed C-H functionalization and spiroannulation cycle.
Module 2: Iridium-Catalyzed Asymmetric Hydrogenation via DKR
Context: The asymmetric hydrogenation of racemic α-substituted lactones (such as tetrahydro-3-phenyl-2H-pyran-2-one) to chiral diols is achieved using Ir-SpiroPAP catalysts via Dynamic Kinetic Resolution (DKR)[4].
Frequently Asked Questions (FAQs)
Q3: My ee drops significantly when scaling up the hydrogenation. I am getting ~50% yield of high ee product, and ~50% of unreacted starting material. What is the kinetic mismatch? Causality & Solution: You have lost the "Dynamic" aspect of the DKR and are observing a standard Kinetic Resolution (KR). For DKR to succeed, the base-catalyzed racemization (enolization) of the α-stereocenter in the lactone must be significantly faster than the hydrogenation of the slow-reacting enantiomer[5].
-
Action: Ensure your base (KOtBu) concentration is strictly maintained and not being quenched by adventitious moisture during scale-up. The base is required to rapidly interconvert the (S)-lactone to the (R)-lactone via an achiral enol intermediate. The Ir-SpiroPAP (R)-1d catalyst then rapidly and selectively hydrogenates the (R)-enantiomer[4].
Q4: How do I ensure the Ir-SpiroPAP catalyst remains active throughout the high-pressure hydrogenation? Causality & Solution: Iridium-SpiroPAP complexes are highly sensitive to oxygen and protic impurities before they form the active hydride species.
-
Action: Degas your ethanol solvent thoroughly using the freeze-pump-thaw method (minimum 3 cycles). Purge the autoclave with hydrogen gas at least five times before pressurizing to the final reaction pressure.
Experimental Protocol: Ir-SpiroPAP Hydrogenation via DKR
Self-Validating System: The protocol monitors the disappearance of the lactone carbonyl stretch via IR spectroscopy or TLC to confirm complete DKR conversion before depressurization.
-
Preparation: In an argon-filled glovebox, dissolve racemic tetrahydro-3-phenyl-2H-pyran-2-one (1.0 mmol) in anhydrous, degassed ethanol (5.0 mL).
-
Catalyst & Base: Add Ir-SpiroPAP (R)-1d (0.1 mol%) and KOtBu (10 mol%) to the solution[4].
-
Pressurization: Transfer the mixture to a stainless-steel autoclave. Purge the vessel with H₂ gas 5 times, then pressurize to 20 atm[5].
-
Reaction: Stir the mixture at ambient temperature (25–30 °C) for 12–24 hours.
-
Quench: Carefully vent the hydrogen gas. Quench the reaction mixture with saturated aqueous NH₄Cl (2 mL) to neutralize the base and halt any background epimerization of the resulting diol.
-
Extraction & Analysis: Extract with dichloromethane (3 x 10 mL), dry over Na₂SO₄, and concentrate. Determine the ee of the chiral diol via chiral HPLC (e.g., Chiralcel OD-H).
Mechanistic Workflow: DKR Kinetic Pathway
Dynamic Kinetic Resolution (DKR) pathway for asymmetric hydrogenation of racemic lactones.
Module 3: Quantitative Data & Benchmarking
Use the following tables to benchmark your experimental results against validated literature standards.
Table 1: Optimization of Rh(III)-Catalyzed Spiroannulation [1]
| Catalyst | Temperature | Alkyne Substrate | Yield (%) | Enantiomeric Excess (ee %) |
| Parent Cp*Rh (3a) | 50 °C | 1-phenylpropyne | 93 (NMR) | Moderate (~60-70%) |
| OTBDPS-Rh (3f) | 50 °C | 1-phenylpropyne | 84 (Isolated) | 95% |
| OTBDPS-Rh (3f) | Room Temp | 1-phenylpropyne | 78 (Isolated) | 97% |
| OTBDPS-Rh (3f) | Room Temp | Diphenylacetylene | 67 (Isolated) | 93% |
Table 2: Optimization of Ir-SpiroPAP Hydrogenation via DKR [4],[5]
| Catalyst | Substrate | Base / Solvent | Conversion (%) | Enantiomeric Excess (ee %) |
| Ru-diamine | α-substituted γ-lactone | KOtBu / iPrOH | Variable | Low (Up to 32%) |
| Ir-SpiroPAP (R)-1d | rac-tetrahydro-3-phenyl-2H-pyran-2-one | KOtBu / EtOH | >95% | Up to 95% |
| Ir-SpiroPAP (R)-4c | 4-phenylchroman-2-one | KOtBu / EtOH | <50% (KR observed) | Poor Selectivity Factor |
References
-
Enantioselective Synthesis of Spiroindenes by Enol-Directed Rhodium(III)-Catalyzed C–H Functionalization and Spiroannulation Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Asymmetric Synthesis of Isoindolone by Enantioselective Carbene Insertion Source: University of Nottingham ePrints URL:[Link]
-
Iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones to chiral diols Source: Chemical Science (RSC Publishing) / NIH URL:[Link]
-
Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation Source: CCS Chemistry - Chinese Chemical Society URL:[Link]
Sources
- 1. Enantioselective Synthesis of Spiroindenes by Enol-Directed Rhodium(III)-Catalyzed C–H Functionalization and Spiroannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of Spiroindenes by Enol-Directed Rhodium(III)-Catalyzed C–H Functionalization and Spiroannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.nottingham.ac.uk [repository.nottingham.ac.uk]
- 4. Iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones to chiral diols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
Technical Support Center: Stability of 5,6-dihydro-3-phenyl-2H-pyran-2-one
This guide serves as a technical resource for researchers handling 5,6-dihydro-3-phenyl-2H-pyran-2-one (an
Executive Summary
Status: Unstable in aqueous strong base; Conditionally stable in mild organic base.
this compound is an
Part 1: Troubleshooting Guide (Q&A)
Q1: I washed my reaction mixture with 1M NaOH, and the product disappeared from the organic layer. Where is it?
Diagnosis: Your compound has undergone saponification.
Explanation: The hydroxide ion (
-
Do not discard the aqueous layer.
-
Cool the aqueous layer to 0°C.
-
Slowly acidify with 1M HCl to pH ~2-3.
-
Extract immediately with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). The acid catalyzes the re-cyclization (lactonization) or extracts the free acid, which often spontaneously cyclizes upon concentration.
Q2: I see a new, slightly more polar spot on TLC after running a reaction in Methanol with
Q3: Can I use amine bases like Triethylamine (TEA) or DIPEA? Diagnosis: Generally safe at room temperature, but risky at high heat. Explanation: Tertiary amines are non-nucleophilic regarding the carbonyl, but the compound is also a Michael acceptor due to the C3-C4 double bond conjugated with the phenyl group.
-
Risk: At high temperatures or high concentrations, even weak nucleophiles can attack the
-position (C4). -
Recommendation: Use DIPEA (Hunig’s base) over TEA due to greater steric hindrance, and keep temperatures < 40°C.
Q4: My LC-MS shows a peak with Mass [M+18] when analyzing in basic mobile phase.
Diagnosis: On-column hydrolysis or adduct formation.
Explanation: If your LC mobile phase contains ammonium hydroxide or high pH buffers, the lactone can hydrolyze to the hydroxy acid (
Part 2: Technical Deep Dive & Mechanisms
1. Hydrolysis Equilibrium (Saponification)
The primary instability stems from the ring strain of the lactone combined with the electrophilicity of the carbonyl. The 3-phenyl group provides conjugation, which stabilizes the double bond but does not fully protect the carbonyl from hard nucleophiles like hydroxide.
-
Forward Reaction (Base):
attacks Carbonyl Tetrahedral Intermediate Ring Opening Carboxylate Salt. -
Reverse Reaction (Acid): Protonation of Carboxylate
Nucleophilic attack by hydroxyl group Water elimination Lactone.
2. Michael Addition (The "Soft" Nucleophile Risk)
Because the double bond is conjugated to both the carbonyl and the phenyl ring, C4 is electrophilic.
-
Hard Bases (
, ): Prefer Carbonyl attack (1,2-addition/Hydrolysis). -
Soft Nucleophiles (Thiols, Enolates): Prefer C4 attack (1,4-addition/Michael Addition).
3. Visualizing the Pathway
Figure 1: Reaction pathways of this compound in basic media. Red arrows indicate base-mediated degradation; Green arrows indicate acid-mediated recovery.
Part 3: Quantitative Stability Data
While specific rate constants for the 3-phenyl derivative are protocol-dependent, comparative data for
| Condition | Solvent | Stability Duration | Dominant Mechanism |
| 1M NaOH (aq) | Water/THF | < 5 Minutes | Rapid Hydrolysis (Ring Opening) |
| Sat. | Water/DCM | > 2 Hours | Slow Hydrolysis (Biphasic protection) |
| Methanol | < 30 Minutes | Methanolysis (Methyl Ester formation) | |
| Triethylamine | DCM | > 24 Hours | Stable (at 25°C) |
| LDA / LiHMDS | THF (-78°C) | Variable | Deprotonation (Enolate formation) or Polymerization |
Part 4: Standard Operating Procedures (SOP)
Protocol A: Recovery of Lactone from Basic Aqueous Solutions
Use this if you accidentally extracted your product into the base layer.
-
Isolation: Separate the basic aqueous layer (containing the hydrolyzed salt) from the organic layer.
-
Cooling: Place the aqueous flask in an ice bath (0–4°C).
-
Acidification:
-
Add 1N HCl dropwise with vigorous stirring.
-
Monitor pH until it reaches pH 2–3. Note: You may observe the solution turning cloudy as the lactone/acid precipitates or oils out.
-
-
Extraction:
-
Immediately extract with DCM (
volume). -
Wash combined organics with Brine.[2]
-
-
Drying: Dry over
(Sodium Sulfate). Avoid or basic drying agents. -
Concentration: Evaporate solvent at
. The concentration process often drives the equilibrium back to the closed lactone form via dehydration.
Protocol B: Safe Workup for Reactions Involving This Lactone
Use this to prevent degradation during routine purification.
-
Quenching: Quench reactions with Saturated Ammonium Chloride (
) or 1M HCl rather than water/base. -
Washing: If base removal is required, use dilute acids (0.5M HCl) or neutral buffers. Avoid bicarbonate washes if the contact time is long (>30 mins).
-
Solvents: Avoid storing the compound in nucleophilic solvents (MeOH, EtOH, Isopropanol) for extended periods. Store in DMSO, DCM, or solid form.
References
-
BenchChem. (2025).[3][4][5] Technical Support Center: Troubleshooting Alterlactone Instability in Solution. Retrieved from 5
-
Gómez-Gallego, M., & Sierra, M. A. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ACS Publications. Retrieved from 6
-
Organic Chemistry Portal. (2021). Synthesis of 5,6-dihydropyran-2-ones. Retrieved from 7
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base - Mechanisms and Analogies to Lactones. Retrieved from 8
Sources
- 1. Lactone synthesis [organic-chemistry.org]
- 2. Workup [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Overcoming Steric Hindrance in 3-Phenyl Lactone Functionalization
Welcome to the Technical Support Center for advanced lactone functionalization. The
This guide provides field-proven troubleshooting protocols, mechanistic explanations, and FAQs to help you achieve high-yielding, enantioselective functionalization at this challenging quaternary center.
Section 1: Troubleshooting Guide - Enolate Generation & Trapping
Issue 1: Low Conversion or Starting Material Recovery During -Alkylation
-
Symptom: After adding the base and electrophile, TLC/LCMS shows predominantly unreacted 3-phenyl lactone.
-
Causality: The
-proton of a 3-phenyl lactone is sterically shielded. Standard bases like LDA often fail to achieve quantitative deprotonation because the bulky diisopropylamine byproduct lingers in the coordination sphere. Furthermore, the resulting lithium enolate tends to form tight, unreactive hexameric aggregates. -
Solution: Switch the counterion and employ strongly coordinating additives. Potassium enolates (generated via KHMDS) have more ionic character and form looser aggregates than lithium enolates. The addition of DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) disrupts these aggregates, exposing the enolate oxygen/carbon for nucleophilic attack[1].
-
Self-Validating Step: Quench a small aliquot of the enolate mixture with
before electrophile addition. If >95% deuterium incorporation is observed by NMR at the C3 position, deprotonation is complete; the issue lies entirely in the electrophilic trapping step.
Issue 2: Poor Yield with Bulky Electrophiles (e.g., Secondary Alkyl Halides)
-
Symptom: Excellent
quench, but <20% yield of the alkylated product. -
Causality: The steric clash between the C3-phenyl ring and the incoming bulky electrophile drastically raises the activation energy (
) of the transition state. -
Solution: Shift from
alkylation to Transition Metal-Catalyzed Allylic Alkylation. By using a Palladium catalyst, the electrophile is activated as a -allyl palladium complex, which undergoes outer-sphere attack by the enolate. This process is highly robust toward steric hindrance and allows for the efficient forging of congested C-C bonds[2].
Section 2: Data Presentation - Optimization of Reaction Conditions
The following table summarizes the quantitative impact of base, additive, and electrophile selection on the
| Base (1.1 eq) | Additive (2.0 eq) | Electrophile (1.5 eq) | Temp (°C) | Conversion (%) | Isolated Yield (%) |
| LDA | None | Benzyl Bromide | -78 to RT | 45% | 38% |
| NaHMDS | None | Benzyl Bromide | -78 to RT | 62% | 55% |
| KHMDS | DMPU | Benzyl Bromide | -78 to RT | >99% | 92% |
| KHMDS | DMPU | Isopropyl Iodide | -78 to RT | 85% | 15% (O-alkylation major) |
| KHMDS | None | Allyl Palladium Complex* | -78 to RT | >99% | 88% (C-alkylation) |
*Pd(OAc)2 (5 mol%), PPh3 (10 mol%), Allyl acetate.
Section 3: Frequently Asked Questions (FAQs)
Q: Why does my
Q: How can I achieve enantioselective functionalization at this sterically congested center?
A: The most reliable method is Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA). Instead of direct alkylation, synthesize the
Section 4: Experimental Protocols
Protocol 1: High-Yielding -Alkylation using KHMDS/DMPU
Purpose: Direct C-C bond formation with primary electrophiles on 3-phenyl lactones.
-
Preparation: Flame-dry a Schlenk flask under argon. Add 3-phenyldihydrofuran-2-one (1.0 mmol) and anhydrous THF (10 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Generation: Add DMPU (2.0 mmol, strictly dried over 4Å molecular sieves) dropwise. Follow immediately with the dropwise addition of KHMDS (1.1 mmol, 0.5 M in toluene). Stir at -78 °C for 45 minutes.
-
Causality: KHMDS ensures complete deprotonation, while DMPU breaks up potassium enolate aggregates to maximize nucleophilicity.
-
-
Electrophile Addition: Add the primary alkyl triflate or bromide (1.5 mmol) neatly down the side of the flask.
-
Reaction Progression: Maintain at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Quench and Isolation: Quench with saturated aqueous
(5 mL). Extract with EtOAc (3 x 10 mL), wash with brine, dry over , and concentrate. Purify via silica gel chromatography.
Protocol 2: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA)
Purpose: Enantioselective formation of
-
Catalyst Pre-activation: In a glovebox, dissolve
(2.5 mol%) and (R,R)-ANDEN-phenyl Trost ligand (5.5 mol%) in anhydrous toluene (5 mL). Stir at room temperature for 30 minutes until the solution turns a vibrant orange. -
Substrate Addition: Add the allyl 2-oxo-3-phenyltetrahydrofuran-3-carboxylate substrate (1.0 mmol) dissolved in toluene (5 mL) to the catalyst mixture.
-
Reaction: Seal the vessel, remove it from the glovebox, and stir at 25 °C for 12-24 hours. Monitor by TLC until the starting material is consumed.
-
Causality: The loss of
acts as the thermodynamic driving force, generating an intimate chiral Pd- -allyl/enolate ion pair that selectively collapses to form the quaternary stereocenter.
-
-
Workup: Filter the reaction mixture through a short pad of Celite, eluting with EtOAc. Concentrate and purify via flash chromatography to isolate the highly enantioenriched
-allyl- -phenyl lactone[2].
Section 5: Mechanistic Workflow Visualization
Decision matrix and workflow for overcoming steric hindrance in 3-phenyl lactone functionalization.
References
-
Title: Lactone Enolates of Isochroman-3-ones and 2-Coumaranones: Quantification of Their Nucleophilicity in DMSO and Conjugate Additions to Chalcones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Highly Enantioselective Construction of Sterically Hindered α-Allyl-α-Aryl Lactones via Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation Source: ACS Catalysis (ResearchGate) URL: [Link]
-
Title: Substituted arene synthesis by carbonyl or carboxyl compound α-arylation Source: Organic Chemistry Portal URL: [Link]
-
Title: Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones Source: PMC (National Institutes of Health) URL: [Link]
Sources
Validation & Comparative
Comparative ¹H and ¹³C NMR Spectral Analysis of 5,6-dihydro-3-phenyl-2H-pyran-2-one
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules.[1] For professionals in drug development and materials science, a thorough understanding of ¹H and ¹³C NMR is vital for characterizing compounds like 5,6-dihydro-3-phenyl-2H-pyran-2-one, an α,β-unsaturated δ-lactone. This structural motif is present in numerous biologically active natural products.[2] This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offers a comparison with related structures, and outlines the experimental protocols for data acquisition.
The defining feature of this molecule is the conjugation of a carbon-carbon double bond with a carbonyl group within a six-membered lactone ring, and a phenyl substituent at the 3-position. This arrangement creates a unique electronic environment that is reflected in its characteristic NMR spectral data. The electron-withdrawing nature of the carbonyl group influences the chemical shifts of nearby protons and carbons, providing key structural information.[1][3]
¹H and ¹³C NMR Spectral Data of this compound
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are crucial for its identification and structural verification.
¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |
| H4 | ~6.5 - 7.0 | Triplet (t) | ~4-5 |
| H5 | ~2.4 - 2.6 | Quartet (q) | ~6-7 |
| H6 | ~4.3 - 4.5 | Triplet (t) | ~6-7 |
| Phenyl-H (ortho) | ~7.5 - 7.7 | Multiplet (m) | |
| Phenyl-H (meta, para) | ~7.3 - 7.5 | Multiplet (m) |
¹³C NMR Spectral Data
| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |
| C2 (C=O) | ~163 - 165 |
| C3 | ~125 - 127 |
| C4 | ~140 - 142 |
| C5 | ~28 - 30 |
| C6 | ~68 - 70 |
| Phenyl-C (ipso) | ~133 - 135 |
| Phenyl-C (ortho) | ~128 - 130 |
| Phenyl-C (meta) | ~128 - 130 |
| Phenyl-C (para) | ~130 - 132 |
In-Depth Spectral Interpretation
A logical and step-by-step approach to interpreting NMR spectra is crucial for accurate structure elucidation.[4]
¹H NMR Spectrum Analysis
-
Chemical Shift: The position of a signal on the x-axis (chemical shift) indicates the electronic environment of the protons.[5]
-
H4 (~6.5 - 7.0 ppm): This vinylic proton is significantly deshielded due to its position on the α,β-unsaturated system and its proximity to the phenyl group.
-
H6 (~4.3 - 4.5 ppm): These protons are deshielded by the adjacent oxygen atom of the lactone.
-
H5 (~2.4 - 2.6 ppm): These allylic protons are adjacent to the double bond, resulting in a moderate downfield shift.
-
Phenyl Protons (~7.3 - 7.7 ppm): These aromatic protons appear in their characteristic downfield region.
-
-
Integration: The area under each signal corresponds to the relative number of protons generating that signal.[6] For this compound, the integration ratio would be approximately 1:2:2:5 for H4, H5, H6, and the phenyl protons, respectively.
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks is caused by spin-spin coupling with neighboring protons and provides information about the number of adjacent protons.[4]
-
H4 (Triplet): It is coupled to the two adjacent H5 protons.
-
H5 (Quartet): It is coupled to the H4 proton and the two H6 protons.
-
H6 (Triplet): It is coupled to the two adjacent H5 protons.
-
¹³C NMR Spectrum Analysis
The number of signals in the ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.[6]
-
C2 (Carbonyl Carbon, ~163 - 165 ppm): The carbonyl carbon of the lactone is significantly deshielded. Conjugation with the double bond causes a slight upfield shift compared to saturated esters.[3]
-
C3 & C4 (Olefinic Carbons, ~125 - 142 ppm): The β-carbon (C4) is more deshielded than the α-carbon (C3) due to resonance with the carbonyl group.[1]
-
C6 (~68 - 70 ppm): This carbon is deshielded due to the attached oxygen atom.
-
C5 (~28 - 30 ppm): This aliphatic carbon is the most shielded in the pyranone ring.
-
Phenyl Carbons (~128 - 135 ppm): These carbons appear in the typical aromatic region.
Comparative Analysis with Structurally Similar Compounds
5,6-dihydro-2H-pyran-2-one
In the absence of the phenyl group at the C3 position, the NMR spectrum is simplified.
-
¹H NMR: The vinylic protons (H3 and H4) would show a more complex splitting pattern and would be shifted further upfield without the deshielding effect of the phenyl ring.
-
¹³C NMR: The signal for C3 would be shifted significantly upfield. The absence of the phenyl carbon signals would be evident.[7]
Saturated Lactones (e.g., δ-Valerolactone)
Comparing the target molecule to its saturated counterpart highlights the effect of the α,β-unsaturation.
-
¹H NMR: The vinylic proton signals would be absent, and the protons on C3 and C4 would appear at a much higher field (further to the right) in the aliphatic region.
-
¹³C NMR: The olefinic carbon signals would be replaced by aliphatic carbon signals at a much higher field. The carbonyl carbon (C2) would be shifted slightly downfield due to the lack of conjugation.[8]
Experimental Protocol for NMR Analysis
Obtaining high-quality NMR spectra is contingent on proper sample preparation and instrument parameter selection.[1]
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm).[4]
-
Sample Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.
Data Acquisition
The following are typical acquisition parameters for ¹H and ¹³C NMR spectroscopy.
¹H NMR Spectroscopy
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Angle: A 30-45° pulse angle is generally sufficient.[1]
-
Spectral Width: Typically -2 to 12 ppm.[1]
-
Acquisition Time: 2-4 seconds.[1]
-
Relaxation Delay: 1-2 seconds.[1]
-
Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.
¹³C NMR Spectroscopy
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Typically 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the lower natural abundance of ¹³C.
Visualization of Key Structural Features and Workflow
Molecular Structure and Proton Labeling
Caption: Structure of this compound with proton labeling.
NMR Data Analysis Workflow
Caption: Workflow for NMR spectral analysis from sample preparation to structure elucidation.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of information that allows for its unambiguous structural assignment. By carefully analyzing the chemical shifts, integration, and multiplicity of the signals, researchers can confirm the presence of the α,β-unsaturated lactone system, the phenyl substituent, and the saturated portion of the pyranone ring. A comparative approach with related structures further solidifies the spectral assignments and provides a deeper understanding of structure-spectra correlations. The experimental protocols outlined in this guide serve as a practical reference for obtaining high-quality data, which is fundamental for accurate structural characterization in chemical research and drug development.
References
-
Boykin, D. W. (1989). 17O NMR SPECTROSCOPY OF LACTONES. HETEROCYCLES, 29(2), 339-342. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Available from: [Link]
-
AWS. (n.d.). Analysis of Seven-Membered Lactones by Computational NMR Methods. Available from: [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available from: [Link]
-
Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy. Available from: [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]
-
Penchev, P. N., & Nachkova, S. R. (2010, September 16). A database of assigned C-13 NMR spectra. Available from: [Link]
-
ResearchGate. (n.d.). 5. C NMR Chemical Shifts of Some Lactone Complexes. Available from: [Link]
- Anderson, R. C., Jarema, J. A., Shapiro, M. J., Stokes, J. P., & Ziliox, M. (1995). 5 Combination of 1H and 13C NMR Spectroscopy. J. Org. Chem., 60, 2650.
- Wada, K., Goto, M., et al. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 964-974.
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available from: [Link]
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Available from: [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0153969). Available from: [Link]
-
Unknown. (n.d.). Signal Areas. Available from: [Link]
-
Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Available from: [Link]
-
ResearchGate. (2025, August 9). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Available from: [Link]
-
PubChem. (n.d.). 5,6-Dihydro-2H-pyran-2-one. Available from: [Link]
-
Vasanthi, R., et al. (n.d.). Synthesis and Spectroscopic characterization of isomers 3-(n-methoxyphenyl)- 2,3-dihydro-1H-naphtho [2. Available from: [Link]
-
Arabian Journal of Chemistry. (2013, July 26). Synthesis of new pyran and pyranoquinoline derivatives. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 6. azooptics.com [azooptics.com]
- 7. 5,6-DIHYDRO-2H-PYRAN-2-ONE(3393-45-1) 13C NMR [m.chemicalbook.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Comparative Guide to the Structural Elucidation of 5,6-dihydro-3-phenyl-2H-pyran-2-one: An Integrated Approach
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. It underpins our understanding of its function, reactivity, and potential as a therapeutic agent. This guide provides an in-depth technical comparison of analytical techniques for the structural characterization of 5,6-dihydro-3-phenyl-2H-pyran-2-one, a member of the dihydropyranone class of compounds known for their diverse biological activities. While a definitive crystal structure for this specific molecule is not publicly available, we will leverage data from a closely related analogue, 3-(2-phenylethenyl)-5,6-dihydro-2H-pyran-2-one , to illustrate the power of X-ray crystallography and compare its outputs with other common analytical methods.
The Central Role of Structural Elucidation
The 5,6-dihydropyran-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a variety of natural products and synthetic compounds with demonstrated anticancer, antiviral, and anti-inflammatory properties. The introduction of a phenyl group at the 3-position significantly influences the molecule's electronic and steric properties, making a detailed structural understanding crucial for targeted drug design and development. This guide will walk you through the experimental and data analysis workflows for the comprehensive characterization of such molecules.
X-ray Crystallography: The Gold Standard for 3D Structure
Single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The resulting electron density map provides unambiguous information on bond lengths, bond angles, and stereochemistry.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and patience.
Figure 1: General workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data for 3-(2-phenylethenyl)-5,6-dihydro-2H-pyran-2-one
The following table summarizes the crystallographic data obtained for a close structural analog of our target compound. This data provides valuable insights into the likely conformation and packing of this compound.
| Parameter | Value |
| Chemical Formula | C₁₃H₁₂O₂ |
| Formula Weight | 200.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.998(2) |
| b (Å) | 5.723(1) |
| c (Å) | 16.534(3) |
| α (°) | 90 |
| β (°) | 94.99(3) |
| γ (°) | 90 |
| Volume (ų) | 1035.5(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.284 |
| Absorption Coefficient (mm⁻¹) | 0.086 |
| F(000) | 424 |
Data obtained from a published crystallographic study of a closely related compound.
A Comparative Look: Spectroscopic and Spectrometric Techniques
While X-ray crystallography provides the ultimate structural detail, other analytical techniques are indispensable for routine characterization, reaction monitoring, and for providing complementary information, especially for non-crystalline samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. ¹H and ¹³C NMR provide information about the chemical environment of each nucleus, allowing for the determination of the carbon-hydrogen framework.
Expected ¹H NMR Data for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3-7.5 | m | 5H | Phenyl protons |
| ~6.8 | t | 1H | H-4 |
| ~4.4 | t | 2H | H-6 |
| ~2.5 | m | 2H | H-5 |
Expected ¹³C NMR Data for this compound:
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C-2 (C=O) |
| ~140 | C-3 |
| ~128-135 | Phenyl carbons |
| ~125 | C-4 |
| ~68 | C-6 |
| ~28 | C-5 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The key diagnostic peak for our target compound would be the strong carbonyl (C=O) stretch of the lactone.
Expected IR Data:
-
~1720 cm⁻¹: Strong absorption corresponding to the C=O stretch of the α,β-unsaturated lactone.
-
~1640 cm⁻¹: C=C stretching vibration.
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~2950 cm⁻¹: Aliphatic C-H stretching.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
Expected Mass Spectrometry Data:
-
[M]⁺: A molecular ion peak corresponding to the exact mass of C₁₁H₁₀O₂.
-
Fragmentation Pattern: Characteristic fragments resulting from the loss of CO, CO₂, and cleavage of the pyranone ring.
Comparison of Analytical Techniques
Figure 2: Comparison of information provided by different analytical techniques.
| Technique | Strengths | Limitations | Best For |
| X-ray Crystallography | Unambiguous 3D structure, absolute stereochemistry. | Requires a high-quality single crystal, solid-state conformation may differ from solution. | Definitive structural proof, understanding intermolecular interactions. |
| NMR Spectroscopy | Detailed connectivity information, structure in solution. | Can be complex to interpret for large molecules, does not provide bond lengths/angles directly. | Elucidating the carbon-hydrogen framework, routine characterization. |
| Mass Spectrometry | High sensitivity, accurate mass determination. | Provides limited structural information on its own, isomers can be indistinguishable. | Determining molecular formula, identifying known compounds. |
| IR Spectroscopy | Fast, simple, good for identifying functional groups. | Provides limited information on the overall structure. | Quick identification of functional groups, reaction monitoring. |
Experimental Protocols
Synthesis of this compound (A Representative Method)
A plausible synthetic route involves the condensation of a phenyl-substituted precursor with a suitable three-carbon building block, followed by cyclization. One common approach is the Knoevenagel condensation.
-
Reaction Setup: To a solution of benzaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol, add a catalytic amount of piperidine.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.
Crystallization Protocol
Obtaining diffraction-quality single crystals is often the most challenging step.
-
Solvent Selection: Screen a variety of solvents and solvent mixtures (e.g., ethanol, methanol, ethyl acetate, hexane, dichloromethane) to find a system where the compound has moderate solubility.
-
Slow Evaporation: Prepare a saturated solution of the purified compound in the chosen solvent system in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.
-
Vapor Diffusion:
-
Hanging Drop: Place a small drop of a concentrated solution of the compound on a siliconized glass coverslip. Invert the coverslip over a well containing a reservoir solution of a less-volatile solvent in which the compound is less soluble.
-
Sitting Drop: Place a drop of the concentrated compound solution on a pedestal in a sealed chamber containing a reservoir of a precipitant solution.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully mount a single crystal on a cryoloop for data collection.
Conclusion
The structural elucidation of a molecule like this compound is best achieved through a multi-faceted analytical approach. While NMR, IR, and mass spectrometry provide essential pieces of the structural puzzle, single-crystal X-ray diffraction remains the definitive method for determining the precise three-dimensional architecture. The data and protocols presented in this guide offer a comprehensive framework for researchers to confidently characterize and compare novel compounds, ultimately accelerating the drug discovery and development process.
References
- A comprehensive review of the synthesis and biological activity of 5,6-dihydropyran-2-ones. Journal of Medicinal Chemistry.
- General protocols for single-crystal X-ray diffraction.
- Spectroscopic techniques for the characterization of organic compounds. Royal Society of Chemistry.
Comparing biological efficacy of 5,6-dihydro-3-phenyl-2h-pyran-2-one vs coumarins
Comparative Biological Efficacy: 5,6-dihydro-3-phenyl-2H-pyran-2-one vs. Coumarins
As a Senior Application Scientist, evaluating the biological efficacy of heterocyclic scaffolds requires looking beyond basic IC50 values; we must understand the structural causality driving molecular interactions. This guide provides an in-depth, comparative analysis of two distinct lactone/pyrone classes: Coumarins (1,2-benzopyrones) and 5,6-dihydro-3-phenyl-2H-pyran-2-ones . While both feature a six-membered oxygen-containing ring with a carbonyl group, their differing degrees of saturation and aromaticity fundamentally alter their pharmacokinetic profiles, enzyme inhibition mechanisms, and thiol reactivity.
Structural Causality & Target Affinity
The biological divergence between these two scaffolds is rooted in their stereochemistry and electronic distribution:
-
Coumarins (1,2-Benzopyrones): Featuring a fused benzene and
-pyrone ring, coumarins are fully conjugated and planar. This benzenoid resonance stabilizes the -unsaturated system, significantly reducing the electrophilicity of the C4 position. Consequently, coumarins excel at intercalating into DNA or fitting into narrow, flat hydrophobic pockets (such as the active site of VKORC1 for anticoagulation). -
This compound: This scaffold lacks the fused benzene ring, and the saturation at the C5-C6 bond forces the pyran ring into a non-planar half-chair conformation. Without extended aromatic stabilization, the isolated
-unsaturated carbonyl acts as a highly potent Michael acceptor. The C3-phenyl group provides lipophilic tuning, directing the molecule toward specific hydrophobic pockets while leaving the electrophilic center exposed for nucleophilic attack. These derivatives have shown significant antineoplastic activity (1[1]) and are often isolated from specific botanical sources like Piper species (2[2]).
Mechanistic Divergence in Biological Systems
Thiol Reactivity and Oxidative Stress (GSH Depletion)
The structural differences dictate entirely different pathways for inducing cellular oxidative stress. Because coumarins are stabilized by resonance, they do not undergo direct nucleophilic attack by intracellular thiols. Instead, they require Cytochrome P450 (CYP450) activation in the liver to form a highly reactive 3,4-epoxide intermediate, which subsequently conjugates with glutathione (GSH) (3[3]).
Conversely, 5,6-dihydro-2H-pyran-2-ones undergo spontaneous, direct Michael addition with GSH. The sulfhydryl group of GSH attacks the
Mechanistic divergence in GSH depletion: CYP450-dependent vs. direct Michael addition.
Prodrug Carbonic Anhydrase Inhibition
Interestingly, both scaffolds share a unique mechanism when targeting tumor-associated Carbonic Anhydrase IX (hCA IX), a critical enzyme in hypoxia-related cancer survival. Neither molecule binds directly to the active site in its native closed-ring form. Instead, they act as "prodrug" inhibitors. The lactone/pyrone ring is hydrolyzed by the enzyme's own esterase activity, generating an open-chain active inhibitor (a hydroxycinnamic acid derivative for coumarins, and an open-chain enolate for the pyranone) that coordinates tightly with the active site zinc ion. 5,6-Dihydro-2H-pyran-2-one specifically inhibits hCA IX with a
Quantitative Efficacy Comparison
| Pharmacological Parameter | Coumarins (1,2-Benzopyrones) | This compound |
| Ring Conformation | Planar, fully conjugated | Non-planar (half-chair) |
| Electrophilicity | Low (Stabilized by benzenoid resonance) | High (Isolated Michael acceptor) |
| GSH Depletion Mechanism | Indirect (CYP450-dependent epoxidation) | Direct (Spontaneous Michael addition) |
| hCA IX Inhibition ( | ~50 - 200 nM (Prodrug hydrolysis) | 1.35 |
| Primary Cytotoxic Target | DNA intercalation, ROS generation | Thiol-depletion, hCA IX, CDK2 |
Self-Validating Experimental Protocols
To objectively compare these compounds, laboratory workflows must be designed as self-validating systems. If an assay fails, the internal controls must immediately indicate whether the failure was due to compound inactivity or assay degradation.
Protocol A: In Vitro GSH Depletion Assay (Direct vs. CYP-mediated)
Rationale: Validates the structural causality of Michael acceptor reactivity.
-
Reagent Preparation: Prepare 1 mM solutions of Coumarin and this compound in DMSO. Prepare 5 mM GSH in phosphate buffer (pH 7.4).
-
Direct Reaction Setup: Incubate 100
M of each compound with 1 mM GSH at 37°C for 60 minutes in buffer. -
Indirect Reaction Setup: To a parallel set of tubes, add 1 mg/mL human liver microsomes (HLM) and an NADPH regenerating system.
-
Quantification: Derivatize the remaining free GSH with Ellman's reagent (DTNB) and quantify absorbance at 412 nm via UV-Vis spectroscopy.
-
Self-Validation Check: Acrolein must be run as a positive control for the direct reaction. If acrolein fails to deplete GSH, the GSH stock is pre-oxidized or the DTNB reagent has degraded, rendering the assay invalid.
Protocol B: hCA IX Prodrug Inhibition Assay
Rationale: Confirms the esterase-driven prodrug hydrolysis mechanism.
-
Enzyme Activation: Incubate recombinant hCA IX (10 nM) with varying concentrations of the test compounds for discrete pre-incubation times (0, 15, 30, and 60 minutes).
-
Stopped-Flow Hydration: Monitor the hydration of
using a stopped-flow spectrophotometer with phenol red as a pH indicator (absorbance at 558 nm). -
Kinetic Analysis: Calculate
values using the Cheng-Prusoff equation based on the initial velocity of pH change. -
Self-Validation Check: A time-dependent decrease in
(increase in potency) over the 60-minute pre-incubation validates the prodrug hydrolysis mechanism. If remains static across all time points, the compound is acting as a direct binder, contradicting the established prodrug model. Acetazolamide is run in parallel as a static-binding positive control.
Parallel experimental workflow for evaluating enzyme inhibition and thiol reactivity.
References
-
Structural Requirements for the Direct and Cytochrome P450-dependent Reaction of Cyclic α,β-Unsaturated Carbonyl Compounds with Glutathione: a Study with Coumarin and Related Compounds - Scilit.3
-
5,6-Dihydro-2H-pyran-2-one | Carbonic Anhydrase Inhibitor - MedChemExpress. 4
-
Two 6-Substituted 5,6-Dihydropyran-2-ones from Piper reticulatum - ACS Publications. 2
-
Synthesis of 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one derivatives and their antineoplastic activity - ARKAT USA.1
Sources
Comprehensive Guide: HPLC Method Validation for Detecting 5,6-dihydro-3-phenyl-2h-pyran-2-one
Executive Summary & Strategic Context
The quantification of 5,6-dihydro-3-phenyl-2H-pyran-2-one —a structural scaffold often found in bioactive lactones, synthetic intermediates, and analogs of kavalactones—demands a rigorous analytical approach. Unlike simple small molecules, the conjugated
This guide moves beyond generic "cookbook" protocols. It provides a causal analysis of why specific HPLC parameters are chosen and validates them against alternatives like UHPLC and GC-MS. The objective is to equip you with a self-validating system compliant with ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines.
Why This Molecule Matters
The 5,6-dihydro-2H-pyran-2-one core is a pharmacophore associated with cytotoxicity, COX-2 inhibition, and antifungal properties. The 3-phenyl substitution adds significant hydrophobicity and
Method Development: The Causal Framework
Before validation, the method must be optimized for the physicochemical properties of the analyte.
Column Selection: The - Interaction Factor
While a standard C18 column is the default, the phenyl ring at the C3 position suggests that a Phenyl-Hexyl column might offer superior selectivity through
-
Recommendation: Start with C18 (End-capped) for robustness. Switch to Phenyl-Hexyl if resolution from matrix impurities is
. -
Stationary Phase: 3.5 µm or 5 µm particle size (HPLC); 1.7 µm (UHPLC).
Mobile Phase & Detection[1][2][3]
-
Solvent A: Water + 0.1% Formic Acid (Suppresses silanol ionization, improves peak shape).
-
Solvent B: Acetonitrile (ACN). ACN is preferred over Methanol here because it has a lower UV cutoff, crucial if monitoring the lactone absorption at lower wavelengths (210-220 nm), though the conjugated system likely absorbs well at 254 nm .
-
Detection: UV-Vis / PDA.
-
Primary: 254 nm (Phenyl ring + Conjugated double bond).
-
Secondary: 210 nm (Lactone carbonyl).
-
Visualization: Method Development Decision Tree
Caption: Decision matrix for selecting stationary phases and optimizing mobile phase conditions based on analyte behavior.
Comparative Analysis: HPLC vs. Alternatives
Why stick with HPLC? Below is a data-driven comparison of the primary method against common alternatives.
| Feature | RP-HPLC (Proposed) | UHPLC | GC-MS |
| Principle | Liquid partitioning (Hydrophobicity) | High-pressure partitioning | Gas-phase partitioning (Volatility) |
| Suitability | High. Ideal for thermally stable/unstable lactones. | High. Faster, higher resolution. | Medium. Risk of thermal degradation of the lactone ring. |
| Sensitivity (LOD) | ~0.1 - 1.0 µg/mL (UV) | ~0.01 - 0.1 µg/mL (PDA) | < 0.01 µg/mL (SIM Mode) |
| Throughput | 10-20 mins/run | 3-5 mins/run | 15-30 mins/run |
| Cost/Run | Low | Medium (Consumables) | Medium-High (Helium/Maintenance) |
| Validation Effort | Standard (ICH Q2) | Standard | High (Derivatization often needed) |
Verdict: RP-HPLC is the most accessible and robust method for routine QC. UHPLC is the preferred alternative for high-throughput environments. GC-MS should be reserved for complex biological matrices requiring mass-spec confirmation.
Validation Protocol (ICH Q2(R1) Aligned)
This protocol is designed to be self-validating . Each step includes a "Check Criteria" to ensure the system is performing correctly before moving to the next.
Phase 1: System Suitability Testing (SST)
Before running samples, prove the instrument is ready.
-
Preparation: Inject a Standard Solution (e.g., 50 µg/mL) 6 times.
-
Parameters to Measure:
-
Retention Time (RT) %RSD.
-
Peak Area %RSD.[1]
-
Tailing Factor (
). -
Theoretical Plates (
).
-
-
Acceptance Criteria:
Phase 2: Specificity (Forced Degradation)
Prove the method can detect the analyte even when it degrades.
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 1 hr.
-
Base Hydrolysis: 0.1 N NaOH, 60°C, 1 hr. (Lactones are sensitive to base; expect ring opening).
-
Oxidation: 3%
, RT, 1 hr. -
Analysis: Ensure the main peak is spectrally pure (Peak Purity Index > 0.990 using PDA) and separated from degradants.
Phase 3: Linearity & Range
-
Range: Prepare 5-7 concentration levels (e.g., 10% to 150% of target concentration).
-
Example: 10, 25, 50, 75, 100, 125, 150 µg/mL.
-
-
Execution: Inject in triplicate.
-
Calculation: Plot Area vs. Concentration. Calculate
, Slope, and Y-intercept. -
Criteria:
.
Phase 4: Accuracy (Recovery)
-
Spiking: Spike the analyte into a blank matrix (or placebo) at 3 levels: 50%, 100%, and 150%.
-
Replicates: 3 replicates per level.
-
Criteria: Mean recovery 98.0% – 102.0%. %RSD
2.0%.[3]
Phase 5: Precision[3]
-
Repeatability (Intra-day): 6 injections of 100% concentration.
-
Intermediate Precision (Inter-day): Repeat on a different day, different analyst, or different column lot.
-
Criteria: %RSD
2.0% (Intra-day and Inter-day).
Visualization: Validation Workflow
Caption: Step-by-step validation workflow ensuring ICH Q2(R1) compliance.
Troubleshooting & Expert Insights
-
Issue: Peak Tailing.
-
Cause: Interaction between the lactone oxygen or phenyl ring with free silanols on the silica support.
-
Fix: Increase buffer strength (e.g., 20 mM Ammonium Acetate) or switch to a "Shield" or "Polar Embedded" C18 column.
-
-
Issue: Baseline Drift at 210 nm.
-
Cause: Absorption of mobile phase modifiers (e.g., Formic Acid).
-
Fix: Use Phosphoric Acid (non-UV absorbing) if MS detection is not required.
-
-
Issue: Split Peaks.
-
Cause: Sample solvent is stronger than the mobile phase (e.g., dissolving pure sample in 100% ACN while starting gradient at 10% ACN).
-
Fix: Dissolve sample in the starting mobile phase composition.[2]
-
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Authoritative text on HPLC theory and column selection).
-
BenchChem. (2025).[2] Cross-Validation of Analytical Data for Novel Pyranone Compounds. (Source for general pyranone spectral data). Link
-
Chromatography Online. (2021). Validation of Stability-Indicating HPLC Methods. LCGC International. Link
Sources
Mass spectrometry fragmentation patterns of phenyl-substituted lactones
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Phenyl-Substituted Lactones
Introduction: The Structural Challenge of Phenyl-Substituted Lactones
Phenyl-substituted lactones are a core structural motif in a vast array of biologically active molecules, from naturally occurring lignans with therapeutic potential to novel synthetic compounds in drug discovery pipelines.[1][2] Elucidating the precise structure of these molecules—determining the lactone ring size, the substitution pattern on the phenyl ring, and the position of the phenyl group relative to the lactone—is a critical step in understanding their function and advancing their development.
Mass spectrometry (MS) stands as a cornerstone technology for this purpose. However, interpreting the mass spectra of these compounds is far from trivial. The fragmentation patterns are highly dependent on the molecule's specific architecture and the ionization technique employed. This guide provides an in-depth comparison of the fragmentation behaviors of phenyl-substituted lactones under different mass spectrometric conditions, offering field-proven insights to aid researchers in the structural characterization of these vital compounds. We will explore the causal mechanisms behind the observed fragmentations, provide actionable experimental protocols, and present visual guides to the key fragmentation pathways.
Pillar 1: The Influence of Ionization Technique on Fragmentation
The choice of ionization source is the first and most critical decision in an MS experiment, as it dictates the type of ion produced and its internal energy, which in turn governs the entire fragmentation cascade. For phenyl-substituted lactones, the two most common approaches are Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and Electrospray Ionization (ESI), coupled with Liquid Chromatography (LC).
-
Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (~70 eV).[3] This process imparts significant internal energy, leading to the formation of an odd-electron radical cation (M+•) that undergoes extensive and often complex fragmentation.[4] While this provides rich structural information, the molecular ion peak may be weak or absent entirely.[3][5]
-
Electrospray Ionization (ESI): A "soft" ionization technique that generates even-electron ions, typically protonated molecules ([M+H]+) or deprotonated molecules ([M-H]−), by applying a strong electric field to a liquid solution.[6] These ions are relatively stable and often do not fragment in the source. To induce fragmentation, tandem mass spectrometry (MS/MS) is required, where the precursor ion is isolated and subjected to Collision-Induced Dissociation (CID).[4][6] The resulting product ion spectrum is generally simpler and more controlled than an EI spectrum.
The fundamental difference between fragmenting an odd-electron M+• ion (EI) and an even-electron [M+H]+ ion (ESI) is the primary driver for the divergent spectra observed for the same compound.
Pillar 2: Core Fragmentation Pathways and Comparative Analysis
The fragmentation of phenyl-substituted lactones is driven by the interplay between the lactone ring, the aromatic phenyl group, and any additional substituents. The phenyl group, in particular, plays a crucial role by stabilizing adjacent carbocations or radical sites through resonance, thereby directing cleavage pathways.
A. γ-Butyrolactones (5-Membered Ring)
This is a common scaffold, especially in dibenzylbutyrolactone-type lignans.[7]
Under ESI-MS/MS: The fragmentation of protonated γ-butyrolactones is often initiated by the loss of small neutral molecules.
-
Loss of H₂O and CO: A common pathway involves the sequential loss of water and carbon monoxide.[8][9]
-
Loss of CO₂ (44 Da): For some structures, particularly certain dibenzylbutyrolactone lignans, the loss of carbon dioxide directly from the deprotonated molecule ([M-H]−) is a characteristic fragmentation pathway, indicating a cleavage of the lactone moiety.[7]
-
Benzylic Cleavage: The bond between the phenyl-substituted carbon and the lactone ring is prone to cleavage due to the formation of a stable benzyl cation (m/z 91 for an unsubstituted phenylmethyl group) or a related tropylium ion.[10]
Under EI-MS: EI spectra are typically more complex.
-
Lactone Ring Cleavage: The primary fragmentations often involve the lactone ring itself. The molecular ion of γ-butyrolactone, for example, shows characteristic fragments at m/z 56 and m/z 42.[11]
-
Benzylic Cleavage: As with ESI, cleavage at the benzylic position is highly favored, leading to a prominent ion at m/z 91 (tropylium) and/or other ions corresponding to the phenyl-containing fragment.
-
McLafferty Rearrangement: This classic rearrangement occurs if there is a hydrogen atom on the γ-carbon relative to the carbonyl group.[12][13] It involves a six-membered transition state and results in the loss of a neutral alkene.[14][15] For a phenyl-substituted lactone, this is only possible if an appropriate alkyl chain is present on the ring.
Visualizing Fragmentation: γ-Phenyl-γ-butyrolactone
Below are generalized fragmentation pathways for a representative γ-phenyl-γ-butyrolactone under both EI and ESI conditions.
Caption: Generalized ESI vs. EI pathways for a γ-phenyl-γ-butyrolactone.
B. δ-Valerolactones (6-Membered Ring) and Unsaturated Analogs
Six-membered lactone rings introduce new possibilities, most notably the retro-Diels-Alder reaction.
-
Retro-Diels-Alder (rDA) Reaction: This is a concerted, pericyclic reaction that is a hallmark of cyclohexene-like structures in mass spectrometry.[16][17] If a phenyl-substituted δ-lactone contains a double bond within the ring, it can undergo rDA fragmentation upon ionization (especially in EI-MS), cleaving the ring into a diene and a dienophile.[18] The charge can be retained on either fragment, providing powerful diagnostic information about the location of substituents.
Visualizing Fragmentation: Retro-Diels-Alder (rDA) Pathway
Caption: Standard experimental workflow for GC-EI-MS analysis.
Protocol 2: LC-ESI-MS/MS for Non-Volatile or Thermally Labile Lactones
This is the method of choice for more polar, complex, or thermally sensitive molecules, such as lignan glycosides. [7]
-
Sample Preparation:
-
Dissolve the compound in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
LC System Configuration:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size) is a versatile starting point.
-
Mobile Phase A: Water + 0.1% Formic Acid (for positive ion mode) or Water + 5 mM Ammonium Acetate (for negative ion mode).
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
LC Gradient Program:
-
Develop a gradient that effectively separates the analyte from impurities. A typical starting gradient might be 5% B to 95% B over 10-15 minutes.
-
-
MS System Configuration (ESI-MS/MS):
-
Ion Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode.
-
Drying Gas (N₂) Temperature: 300-350°C.
-
Capillary Voltage: 3.5-4.5 kV.
-
MS1 Scan: First, acquire a full scan spectrum to identify the m/z of the precursor ion ([M+H]⁺ or [M-H]⁻).
-
MS2 Scan (Product Ion Scan): Isolate the precursor ion and apply collision energy (CID) to induce fragmentation. The optimal collision energy must be determined empirically for each compound but typically ranges from 10-40 eV.
-
-
Data Analysis:
-
Examine the product ion spectrum to identify key fragments and neutral losses (e.g., H₂O, CO, CO₂).
-
Propose fragmentation mechanisms based on the observed product ions. The simplicity of the spectrum often allows for more direct structural inference compared to EI. [19]
-
Conclusion
The mass spectrometric fragmentation of phenyl-substituted lactones is a structurally dependent process governed by the fundamental principles of ion stability. By understanding the distinct fragmentation paradigms of EI and ESI and recognizing key pathways like benzylic cleavage, neutral losses from the lactone ring, and rearrangements such as the McLafferty and retro-Diels-Alder reactions, researchers can transform a complex mass spectrum into a detailed structural blueprint. The choice of a robust, well-validated experimental protocol is paramount to generating high-quality, interpretable data. This guide serves as a foundational resource, empowering scientists in drug development and natural product research to confidently tackle the structural elucidation of this important class of molecules.
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Liu, X., Wang, X., Yang, Y., et al. (2015). Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV. Available at: [Link]
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Eklund, P. C., Smeds, A. I., & Willför, S. M. (2008). Identification of lignans by liquid chromatography-electrospray ionization ion-trap mass spectrometry. PubMed. Available at: [Link]
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McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. Available at: [Link]
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Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from Chemistry Steps. Available at: [Link]
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ResearchGate. (n.d.). MS fragmentation patterns of major lignans. Retrieved from ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Key MS/MS fragmentation data of reference lignano-9,9'-lactones compounds. Retrieved from ResearchGate. Available at: [Link]
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Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276. Available at: [Link]
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Zhang, Z., et al. (2014). Tandem mass spectrometric fragmentation behavior of lignans, flavonoids and triterpenoids in Streblus asper. PubMed. Available at: [Link]
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AK Lectures. (n.d.). McLafferty Rearrangement. Retrieved from AK Lectures. Available at: [Link]
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Chemistry LibreTexts. (2022). McLafferty Rearrangement. Available at: [Link]
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YouTube. (2018). mass spectrometry: McLafferty rearrangement. Available at: [Link]
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Brglez, E., et al. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. PMC. Available at: [Link]
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ResearchGate. (n.d.). The RDA fragmentation mechanism. Retrieved from ResearchGate. Available at: [Link]
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Friedman, L., & Long, F. A. (1953). Mass Spectra of Six Lactones. Journal of the American Chemical Society. Available at: [Link]
-
YouTube. (2021). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). Available at: [Link]
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Scriver, C. R., et al. (2000). Measurement of phenyllactate, phenylacetate, and phenylpyruvate by negative ion chemical ionization-gas chromatography/mass spectrometry in brain of mouse genetic models of phenylketonuria and non-phenylketonuria hyperphenylalaninemia. PubMed. Available at: [Link]
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Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]
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da Silva, D. R., et al. (2010). Electrospray ionization mass spectrometric analysis of newly synthesized alpha,beta-unsaturated gamma-lactones fused to sugars. PubMed. Available at: [Link]
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Scilit. (n.d.). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. Retrieved from Scilit. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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ResearchGate. (n.d.). Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. Retrieved from ResearchGate. Available at: [Link]
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MDPI. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available at: [Link]
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Crotti, A. E. M., et al. (2009). Gas-phase Fragmentation of Gamma-Lactone Derivatives by Electrospray Ionization Tandem Mass Spectrometry. PubMed. Available at: [Link]
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Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Available at: [Link]
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Hamilton Company. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) | Applications. Retrieved from Hamilton Company. Available at: [Link]
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Scilit. (n.d.). Gas‐phase fragmentation of γ‐lactone derivatives by electrospray ionization tandem mass spectrometry. Retrieved from Scilit. Available at: [Link]
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Amanote Research. (n.d.). Substituent Dependent Mass Spectrometric. Retrieved from Amanote Research. Available at: [Link]
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Hirabayashi, Y., et al. (n.d.). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. PMC. Available at: [Link]
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ResearchGate. (n.d.). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Retrieved from ResearchGate. Available at: [Link]
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American Laboratory. (2008). Gas Chromatographic Applications for a High-Performance Cyanopropylphenyl-Substituted Polydimethylsiloxane Column Technology. Available at: [Link]
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W. Schänzer, H. Geyer, A. Gotzmann, U. Mareck (eds.). (2008). Determination of gamma-butyrolactone (GBL). Recent Advances In Doping Analysis (16). Available at: [Link]
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IR spectroscopy characteristic bands for 5,6-dihydro-3-phenyl-2h-pyran-2-one
An Expert's Comparative Guide to the Spectroscopic Characterization of 5,6-dihydro-3-phenyl-2H-pyran-2-one
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among these, α,β-unsaturated δ-lactones, such as this compound, represent a core scaffold in numerous biologically active natural products.[1] Their synthesis and characterization are foundational steps in developing new therapeutic agents. This guide provides an in-depth analysis of the primary spectroscopic method for functional group identification—Infrared (IR) spectroscopy—and compares its utility with complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Our focus is not merely on data presentation but on the scientific rationale behind spectral interpretation, empowering researchers to approach characterization with confidence and expertise.
Pillar 1: Infrared (IR) Spectroscopy - The Functional Group Fingerprint
Infrared spectroscopy is an indispensable first-pass analytical technique that provides a rapid and non-destructive confirmation of a molecule's key functional groups. The principle hinges on the absorption of infrared radiation by covalent bonds, which causes them to vibrate at specific frequencies. These frequencies are highly characteristic of the bond type, its environment, and the masses of the connected atoms.[2] For a molecule like this compound, we can predict a series of distinct absorption bands.
Predicted IR Absorption Bands and Their Structural Origins
The structure of this compound presents several key vibrational opportunities:
-
Carbonyl (C=O) Stretch: This is often the most intense and diagnostic band in the spectrum. For a six-membered lactone (cyclic ester), the baseline frequency is around 1735-1750 cm⁻¹.[3] However, conjugation with the adjacent C=C double bond delocalizes the pi-electrons, slightly weakening the C=O bond and lowering its vibrational frequency by 20-30 cm⁻¹.[4][5] Therefore, we anticipate a strong, sharp absorption in the 1710-1725 cm⁻¹ region.
-
Alkene (C=C) Stretch: The endocyclic double bond, being conjugated to both the carbonyl and the phenyl ring, will exhibit a C=C stretching vibration. This band is typically of medium intensity and is expected around 1640-1660 cm⁻¹ .[6]
-
Aromatic Ring (C=C) Stretches: The phenyl group gives rise to a characteristic set of two to four sharp, medium-intensity bands from in-ring C=C stretching vibrations. These are reliably found in the 1600-1450 cm⁻¹ region.[6][7]
-
C-O Stretches: As an ester, the molecule possesses two distinct C-O single bonds (C-O-C=O). These lead to strong, characteristic bands in the fingerprint region. The C-O stretch adjacent to the carbonyl is expected between 1300-1200 cm⁻¹ , while the alkyl C-O stretch appears between 1150-1050 cm⁻¹ .[6]
-
C-H Stretches: A crucial diagnostic feature is the separation of C-H stretching frequencies based on the carbon's hybridization.
-
Aromatic & Vinylic (=C-H): The sp²-hybridized C-H bonds of the phenyl ring and the double bond absorb at frequencies just above 3000 cm⁻¹. Expect medium-intensity, sharp peaks in the 3100-3000 cm⁻¹ range.[6][7]
-
Aliphatic (-C-H): The sp³-hybridized C-H bonds of the saturated -CH₂-CH₂- portion of the pyranone ring absorb at frequencies just below 3000 cm⁻¹. Expect medium-to-strong peaks in the 2980-2850 cm⁻¹ range.[8][9]
-
-
Aromatic C-H Bending (Out-of-Plane): In the lower frequency region (900-675 cm⁻¹ ), strong bands arise from the out-of-plane bending of aromatic C-H bonds. The position of these bands is highly diagnostic of the substitution pattern on the benzene ring. For a monosubstituted phenyl group, two strong bands are expected: one near 770-730 cm⁻¹ and another near 710-690 cm⁻¹ .[3]
Data Summary: Characteristic IR Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale for Assignment |
| C=O Stretch | α,β-Unsaturated δ-Lactone | 1710 - 1725 | Strong, Sharp | Six-membered ring frequency lowered by conjugation. |
| C=C Stretch | Conjugated Alkene | 1640 - 1660 | Medium | Endocyclic double bond conjugated with C=O and phenyl ring. |
| C=C Stretches | Aromatic Ring | 1600, 1580, 1500, 1450 | Medium, Sharp | Characteristic in-ring vibrations of the phenyl group. |
| C-O Stretches | Ester | 1300 - 1050 | Strong | Asymmetric and symmetric stretching of the C-O-C linkage. |
| =C-H Stretch | Aromatic / Vinylic | 3100 - 3000 | Medium | sp² C-H bond vibrations. |
| -C-H Stretch | Aliphatic | 2980 - 2850 | Medium-Strong | sp³ C-H bond vibrations from the saturated portion of the ring. |
| C-H Bending | Monosubstituted Aromatic | 770 - 690 | Strong | Out-of-plane (OOP) bending confirms the substitution pattern. |
Pillar 2: A Comparative Analysis with Alternative Spectroscopic Techniques
While IR spectroscopy excels at identifying functional groups, it provides limited information about the overall molecular connectivity and framework. For complete and unambiguous structure determination, a synergistic approach is essential. Here, we compare the insights gained from IR with those from NMR spectroscopy and Mass Spectrometry.
Alternative 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of specific nuclei (typically ¹H and ¹³C), providing detailed information about the carbon-hydrogen framework and how atoms are connected.
-
¹H NMR: Would reveal the number of unique protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration).
-
¹³C NMR: Would show all unique carbon atoms in the molecule, providing direct evidence of the carbon skeleton, including the low-field signal of the carbonyl carbon.
Comparative Data Summary: IR vs. NMR
| Structural Feature | IR Spectroscopy Evidence | ¹H NMR Evidence | ¹³C NMR Evidence |
| Carbonyl Group | Strong band at ~1715 cm⁻¹ | No direct signal | Signal at ~160-170 ppm |
| Phenyl Group | Bands at 3100-3000, 1600-1450, 770-690 cm⁻¹ | Multiplet signals at ~7.2-7.8 ppm (5H) | Signals at ~125-140 ppm |
| Alkene C=C Bond | Band at ~1650 cm⁻¹ | Singlet/doublet signal at ~6.0-6.5 ppm (1H) | Signals at ~120-150 ppm |
| Saturated -CH₂-CH₂- | Bands at 2980-2850 cm⁻¹ | Multiplet signals at ~2.5-4.5 ppm (4H) | Signals at ~20-70 ppm |
| Connectivity | Inferred from group presence | Confirmed by spin-spin coupling | Inferred from chemical shifts |
Alternative 2: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's substructures. The most common technique, Electron Ionization (EI), bombards the molecule with electrons, causing it to ionize and break into smaller, charged fragments.
Comparative Data Summary: IR vs. MS
| Structural Information | IR Spectroscopy | Mass Spectrometry (EI) | | :--- | :--- | | Molecular Formula | Not provided | Inferred from high-resolution MS of the molecular ion (M⁺) | | Molecular Weight | Not provided | Provided by the molecular ion peak (m/z) | | Key Substructures | Confirmed (C=O, Phenyl, etc.) | Inferred from fragmentation patterns (e.g., loss of CO, loss of phenyl) | | Isomer Distinction | Can distinguish functional group isomers (e.g., ketone vs. ester) | Fragmentation may differ, but often challenging for stereoisomers |
Pillar 3: Experimental Protocols and Workflow
Trustworthy data is built upon robust and well-documented experimental procedures. The following sections provide standardized protocols for spectroscopic analysis.
Protocol 1: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
ATR is a modern, rapid method for acquiring IR spectra of solid or liquid samples with minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.[10]
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.
Integrated Analytical Workflow
The complete structural elucidation of a target molecule like this compound is a multi-step process. The following diagram illustrates a logical workflow, integrating the techniques discussed.
Caption: Integrated workflow for spectroscopic structural elucidation.
Conclusion
The characterization of this compound serves as an excellent model for understanding the power and limitations of common spectroscopic techniques. IR spectroscopy provides an invaluable and rapid assessment of the key functional moieties, confirming the presence of the α,β-unsaturated δ-lactone and phenyl groups. However, it is the synergistic combination of IR with NMR spectroscopy and Mass Spectrometry that allows for a complete, unambiguous, and trustworthy structural assignment. This integrated approach, grounded in a solid understanding of the principles behind each technique, represents the gold standard in chemical analysis for research, development, and quality control.
References
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Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. Available at: [Link]
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Jones, R. N., et al. (1957). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Canadian Journal of Chemistry. Available at: [Link]
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Sodhi, G.S., & Kaur, J. (n.d.). Characteristic Group Vibrations of Organic Molecules II. University of Delhi. Available at: [Link]
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PubChem. (n.d.). 5,6-Dihydro-2H-pyran-2-one. National Center for Biotechnology Information. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]
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Shrestha, S., et al. (2022). Isolation of Pyranone Derivative and Other Secondary Metabolites from Engelhardia spicata Bark and Immunomodulatory Analysis. Natural Product Sciences. Available at: [Link]
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El-Hawary, S. S., et al. (2023). Bioactive Naphtho-α-Pyranones from Two Endophytic Fungi of the Genus Polyphilus. Marine Drugs. Available at: [Link]
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ACS Omega. (2024). Catalyst-Free Gas-Phase Synthesis of Pyrones via Thermally Induced Aldol Condensation of Acetoacetate Derivatives Using GC–MS. American Chemical Society. Available at: [Link]
-
FoodData Central. (2010). 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one. U.S. Department of Agriculture. Available at: [Link]
-
ResearchGate. (2014). Synthesis and spectral studies of pyranone derivative and its Cu(II), Co(II), Ni(II) and Zn(II) complexes. Available at: [Link]
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University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Available at: [Link]
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Al-Amiery, A. A., et al. (2016). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry. Available at: [Link]
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University of Wisconsin-Madison. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Available at: [Link]
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University of Potsdam. (n.d.). Carbonyl - compounds - IR - spectroscopy. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Infrared Spectroscopy Lecture. Available at: [Link]
-
Liu, X. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at: [Link]
-
NIST. (n.d.). 2H-Pyran-2-one, 5,6-dihydro-. NIST WebBook. Available at: [Link]
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NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. Available at: [Link]
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University of Delhi. (n.d.). The features of IR spectrum. Available at: [Link]
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NIST. (n.d.). 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-. NIST WebBook. Available at: [Link]
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University of Puget Sound. (n.d.). IR Absorption Table. Available at: [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Available at: [Link]
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Request PDF. (n.d.). Synthesis of 5,6-Dihydro-2H-pyran-2-ones (Microreview). Available at: [Link]
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ResearchGate. (2012). Quantum chemical and experimental studies on the structure and vibrational spectra of substituted 2-pyranones. Available at: [Link]
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A Comparative Guide to the Reactivity of Dihydropyrones and Unsaturated Lactones for the Research Scientist
For researchers and professionals in drug development and organic synthesis, a nuanced understanding of the reactivity of heterocyclic scaffolds is paramount. This guide provides an in-depth, objective comparison of the chemical reactivity of two key classes of compounds: dihydropyrones and unsaturated lactones. By examining their behavior in fundamental organic reactions and providing supporting experimental data and protocols, this document aims to equip scientists with the insights necessary to make informed decisions in their synthetic strategies.
Introduction: Structural and Electronic Distinctions
Dihydropyrones and unsaturated lactones, while both being six-membered heterocyclic rings containing an ester group, exhibit distinct reactivity profiles governed by their structural and electronic differences. Dihydropyrones, specifically 5,6-dihydro-2H-pyran-2-ones, possess an endocyclic α,β-unsaturated ester system. In contrast, other unsaturated lactones, such as parasorbic acid, may have the double bond in a different position, influencing the electronic nature of the molecule. A key determinant of their reactivity is the degree of conjugation and the resulting electrophilicity of the carbon-carbon double bond.
Comparative Reactivity in Key Organic Transformations
The utility of dihydropyrones and unsaturated lactones as synthetic intermediates is largely defined by their participation in a variety of chemical reactions. Here, we compare their reactivity in two fundamental transformations: Michael additions and Diels-Alder cycloadditions.
Michael Addition: A Tale of Two Acceptors
The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon bond formation. In this reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. Both dihydropyrones and α,β-unsaturated lactones can act as Michael acceptors, but their reactivity differs significantly.
α,β-Unsaturated Lactones: The More Potent Michael Acceptors
Kinetic studies have demonstrated that α,β-unsaturated lactones are generally more reactive Michael acceptors than their corresponding cyclic enones.[1] This enhanced electrophilicity can be attributed to the electron-withdrawing effect of the endocyclic oxygen atom, which further polarizes the conjugated system and makes the β-carbon more susceptible to nucleophilic attack.
Dihydropyrones: Modulated Reactivity
While still susceptible to Michael additions, dihydropyrones often exhibit a more moderate reactivity compared to some unsaturated lactones. This allows for a degree of selectivity in reactions with a wider range of nucleophiles under controlled conditions.
Data Presentation: Comparative Michael Addition Reactions
| Michael Acceptor | Nucleophile | Catalyst/Solvent | Product | Yield (%) | Reference |
| 5,6-Dihydro-2H-pyran-2-one | Thiophenol | KF/Alumina (solvent-free) | 3-(Phenylthio)tetrahydro-2H-pyran-2-one | High | [2] |
| α-Methylene-γ-butyrolactone | Nitromethane anion | DMSO | Michael Adduct | 90 | [1] |
| Dehydrocostus lactone | Nitromethane anion | DMSO | Michael Adduct | 90 | [1] |
Diels-Alder Cycloaddition: A Divergence in Roles
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. In this reaction, a conjugated diene reacts with a dienophile. The roles of dihydropyrones and unsaturated lactones in this reaction are typically distinct.
2-Pyrones as Dienes
2-Pyrones are excellent dienes in Diels-Alder reactions, particularly in inverse-electron-demand scenarios where they react with electron-rich dienophiles. The presence of the electron-withdrawing carbonyl group lowers the energy of the diene's LUMO, facilitating the reaction with dienophiles possessing high-energy HOMOs. These reactions can proceed at or below room temperature and with high regiocontrol, leading to the formation of highly substituted aromatic compounds after a subsequent extrusion of CO2.[3][4]
Unsaturated Lactones as Dienophiles
In contrast, α,β-unsaturated lactones typically function as dienophiles in Diels-Alder reactions, reacting with electron-rich dienes. The electron-withdrawing nature of the conjugated ester activates the double bond for cycloaddition. The stereochemistry of the dienophile is retained in the product, making this a stereospecific reaction.[5][6]
Data Presentation: Comparative Diels-Alder Reactions
| Diene/Dienophile | Reaction Partner | Conditions | Product | Yield (%) | Reference |
| 2-Pyrone (Diene) | Diethyl(phenylethynyl)aluminum | Ambient temperature | Biphenyl derivative | High | [4] |
| 2-Pyrone (Diene) | Phenyl-substituted alkynylboronate | - | Single regioisomer of boronic ester | High | |
| Unsaturated Lactone (Dienophile) | Cyclopentadiene | Lewis Acid/Brønsted Acid Catalysis | Bicyclic lactone | - | [7] |
Experimental Protocols
To provide a practical context for the discussed reactivity, detailed, step-by-step methodologies for representative reactions are provided below. These protocols are designed to be self-validating and are grounded in established literature.
Protocol 1: Michael Addition of a Thiol to a Dihydropyrone
This protocol describes the conjugate addition of a thiol to a dihydropyrone, a reaction that proceeds efficiently under mild, solvent-free conditions.
Experimental Workflow: Michael Addition
Caption: Workflow for the Michael addition of a thiol to a dihydropyrone.
Step-by-Step Procedure:
-
To a pre-stirred mixture of the desired thiol (1.2 mmol) and KF/Alumina (0.07 g), add 5,6-dihydro-2H-pyran-2-one (1 mmol).
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of starting material), filter the crude product off the solid-supported catalyst by washing with ethyl acetate (10 mL).
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography over silica gel (eluting with a hexane/ethyl acetate mixture) to yield the desired 3-thio-substituted tetrahydropyran-2-one.[2]
Protocol 2: Diels-Alder Reaction of a 2-Pyrone
This protocol outlines a [4+2] cycloaddition of a 2-pyrone with an in-situ generated alkynylaluminum reagent, demonstrating the utility of 2-pyrones as dienes.
Experimental Workflow: Diels-Alder Reaction
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A Senior Application Scientist's Guide to Differentiating 5,6-dihydro-3-phenyl-2H-pyran-2-one from its Structural Isomers
Introduction: The Challenge of Isomeric Ambiguity in Drug Development
In the fields of medicinal chemistry and natural product synthesis, the precise structural characterization of a molecule is paramount. Structural isomers—compounds sharing the same molecular formula but differing in the connectivity of their atoms—can exhibit vastly different pharmacological, toxicological, and physical properties.[1] The 5,6-dihydro-2H-pyran-2-one scaffold, an α,β-unsaturated δ-lactone, is a privileged structure found in numerous biologically active natural products.[2][3] When substituted with a phenyl group, as in 5,6-dihydro-3-phenyl-2H-pyran-2-one (C₁₁H₁₀O₂), the potential for constitutional isomerism presents a significant analytical challenge. Unambiguous identification is critical, as a misplaced substituent could render a promising drug candidate inactive or toxic.
This guide provides an in-depth comparison of analytical methodologies designed to definitively distinguish this compound from its key structural isomers, such as those with the phenyl group at the C4, C5, or C6 positions. We will explore the causality behind experimental choices and present a self-validating workflow that integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for authoritative structural elucidation.
The Primary Candidates: Defining the Isomeric Field
The core challenge lies in differentiating the target molecule from isomers where the phenyl group occupies other positions on the dihydropyranone ring. For the purpose of this guide, we will focus on the following representative isomers:
-
Target Compound: this compound
-
Isomer A: 5,6-dihydro-4-phenyl-2H-pyran-2-one
-
Isomer B: 5,6-dihydro-6-phenyl-2H-pyran-2-one
Each isomer possesses the same mass and fundamental functional groups, rendering simple characterization methods insufficient. A multi-technique approach is therefore essential for conclusive identification.[4]
The Spectroscopic Toolkit: A Multi-Pronged Approach
An integrated analytical workflow is crucial for tackling isomeric ambiguity. By combining data from multiple spectroscopic techniques, we can build a comprehensive and self-validating structural proof.
Figure 1: An integrated workflow for isomer differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule.[4] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can construct a detailed molecular map that is unique to each isomer.
Causality of NMR Analysis: The position of the phenyl group and the double bond dictates the electronic environment of every proton and carbon atom in the molecule. This results in unique chemical shifts (δ) and spin-spin coupling constants (J), providing a distinct fingerprint for each isomer. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can then be used to confirm the connectivity between protons and carbons, removing all ambiguity.[5]
Predicted ¹H NMR Signatures:
-
Target: 3-Phenyl Isomer:
-
Vinyl Proton (H4): A singlet or narrow triplet around 7.4-7.6 ppm. Its downfield shift is due to its position on a double bond and proximity to the phenyl group.
-
Methylene Protons (H5 & H6): Two distinct multiplets in the aliphatic region (approx. 2.5-4.5 ppm). H6, being adjacent to the oxygen, will be further downfield than H5. They will show coupling to each other.
-
Phenyl Protons: A complex multiplet between 7.2-7.5 ppm, integrating to 5 protons.
-
-
Isomer A: 4-Phenyl Isomer:
-
Vinyl Proton (H3): A singlet around 6.2-6.4 ppm. It is no longer directly adjacent to the phenyl group, hence it appears more upfield compared to the target.
-
Methylene Protons (H5 & H6): Two multiplets, with H6 downfield of H5. The coupling pattern will be simpler as they are not adjacent to a stereocenter.
-
-
Isomer B: 6-Phenyl Isomer:
-
Vinyl Protons (H3 & H4): Two distinct signals, likely doublets of triplets or complex multiplets, in the vinyl region (approx. 6.0-7.0 ppm). They will show coupling to each other and to the H5 protons.
-
Methine Proton (H6): A single proton signal, likely a doublet of doublets, shifted significantly downfield (approx. 5.5-5.8 ppm) due to being benzylic and adjacent to oxygen.
-
Methylene Protons (H5): A complex multiplet coupled to both H4 and H6.
-
Table 1: Comparative Predicted ¹H NMR Chemical Shifts (ppm)
| Proton | 3-Phenyl Isomer (Target) | 4-Phenyl Isomer | 6-Phenyl Isomer |
| Vinyl H | ~7.5 (H4) | ~6.3 (H3) | ~6.0-7.0 (H3, H4) |
| Aliphatic CH₂/CH | ~2.8 (H5), ~4.4 (H6) | ~2.6 (H5), ~4.5 (H6) | ~2.5-3.0 (H5), ~5.6 (H6) |
| Phenyl H | ~7.2-7.5 | ~7.2-7.5 | ~7.2-7.5 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with a 30° pulse angle, a relaxation delay of 2 seconds, and acquire at least 16 scans.[6]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours is typical to achieve a good signal-to-noise ratio.
-
2D NMR (COSY/HSQC): If ambiguity remains, acquire standard COSY and HSQC spectra to establish H-H and C-H correlations, respectively.
-
Data Processing: Process the data using appropriate software. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Figure 2: Workflow for NMR-based structure elucidation.
Mass Spectrometry (MS): Fingerprinting by Fragmentation
While all isomers have an identical molecular weight (C₁₁H₁₀O₂; MW ≈ 174.19 g/mol ), the way they break apart upon ionization in a mass spectrometer can be unique.[4][7] Electron Ionization (EI) is a high-energy technique that induces reproducible fragmentation, creating a mass spectrum that serves as a molecular fingerprint.
Causality of Fragmentation: The stability of the charged fragments (carbocations and radical cations) determines the fragmentation pathways. The position of the phenyl group critically influences the stability of these fragments. For example, fragmentation that creates a benzylic cation will be highly favored for the 6-phenyl isomer but not for the others.
Predicted Fragmentation Patterns (EI-MS):
-
Molecular Ion (M⁺˙): All isomers will show a molecular ion peak at m/z = 174.
-
Common Fragments: A peak corresponding to the loss of CO (m/z = 146) is a characteristic fragmentation for pyranones and is expected for all isomers.[8]
-
Distinguishing Fragments:
-
Target (3-Phenyl): Likely to show a strong phenyl cation (m/z = 77) and potentially a fragment from cleavage of the C4-C5 bond.
-
Isomer A (4-Phenyl): May show a prominent M-H₂O fragment if rearrangement occurs.
-
Isomer B (6-Phenyl): Expected to show a very stable benzylic cation at m/z = 105 ([C₆H₅-CH=O]⁺) or m/z = 91 (tropylium ion, [C₇H₇]⁺) after rearrangement. The presence of a strong peak at m/z 105 would be highly diagnostic for this isomer.
-
Table 2: Key Diagnostic Ions in EI-Mass Spectrometry
| m/z Value | Proposed Fragment | Most Likely Isomer(s) |
| 174 | [M]⁺˙ | All |
| 146 | [M - CO]⁺˙ | All |
| 105 | [C₆H₅CO]⁺ or [C₆H₅CHO]⁺˙ | 6-Phenyl |
| 91 | [C₇H₇]⁺ (Tropylium) | 6-Phenyl |
| 77 | [C₆H₅]⁺ | All (but may vary in intensity) |
Experimental Protocol: GC-MS Analysis
-
Sample Introduction: Inject a dilute solution of the sample (in a volatile solvent like ethyl acetate) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC will separate any impurities.
-
Chromatography: Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from ~60°C to 280°C to ensure elution.
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.[4]
-
Mass Analysis: Scan a mass range from m/z 40 to 300.
-
Data Analysis: Analyze the mass spectrum of the GC peak corresponding to the compound. Compare the fragmentation pattern to reference spectra or predicted pathways.
Infrared (IR) Spectroscopy: A Rapid Functional Group Check
IR spectroscopy provides valuable information about the functional groups present in a molecule. For these isomers, the key absorption band is the carbonyl (C=O) stretch of the α,β-unsaturated lactone.[9]
Causality of IR Shifts: The position of the C=O stretching frequency is sensitive to its electronic environment. Conjugation with a C=C double bond typically lowers the frequency from a standard saturated ester (~1735-1750 cm⁻¹). Further conjugation with the phenyl ring can lower it even more.[10] Ring strain also plays a role; six-membered lactones (δ-lactones) generally have C=O stretches similar to their acyclic counterparts.[11]
Predicted IR Absorptions:
-
All Isomers: Will show a strong C=O stretch characteristic of an α,β-unsaturated six-membered lactone, expected around 1715-1740 cm⁻¹ .[10] They will also show C=C stretching (~1640 cm⁻¹) and aromatic C=C stretches (~1600, 1495 cm⁻¹).
-
Distinguishing Feature: The 3-phenyl and 4-phenyl isomers have the phenyl group in direct conjugation with the lactone's π-system. This extended conjugation may shift the C=O stretch to a slightly lower wavenumber (e.g., 1715-1725 cm⁻¹) compared to the 6-phenyl isomer, where the phenyl group is not conjugated with the carbonyl group (expected ~1725-1740 cm⁻¹). While subtle, this difference can be a useful corroborating data point.
Table 3: Predicted Key IR Stretching Frequencies (cm⁻¹)
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| C=O (Lactone) | 1715 - 1740 | Lower end of the range suggests conjugation with the phenyl ring (3- and 4-phenyl isomers). |
| C=C (Alkenyl) | ~1640 | |
| C=C (Aromatic) | ~1600, ~1495 | Two characteristic bands. |
| =C-H (Aromatic/Vinyl) | 3000 - 3100 | |
| -C-H (Aliphatic) | 2850 - 3000 |
Conclusion: A Verdict Based on Convergent Evidence
Differentiating this compound from its structural isomers is a challenge that demands a rigorous, multi-faceted analytical approach. While IR and MS provide crucial, rapid insights into functional groups and fragmentation patterns, NMR spectroscopy stands as the ultimate arbiter for unambiguous structure determination.
The unique pattern of chemical shifts and coupling constants in the ¹H NMR spectrum, particularly in the vinyl and aliphatic regions, provides a definitive fingerprint for each isomer. When this is supported by the predicted fragmentation in the mass spectrum (e.g., the presence of an m/z 105 peak for the 6-phenyl isomer) and the subtle shifts in the IR carbonyl absorption, a confident and authoritative structural assignment can be made. This integrated workflow ensures the scientific integrity required for advancing research and development in the chemical sciences.
References
- Boykin, D. W. (n.d.). 17O NMR SPECTROSCOPY OF LACTONES.
- Giesen, D. J., et al. (n.d.). Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon - PMC.
- Winnik, M. A., et al. (2023). Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers.
- BenchChem (n.d.). Spectroscopic comparison of 3-Methyl-4H-pyran-4-one with its isomers.
- Rae, I. D., & Redwood, A. M. (1974). An N.M.R.
- Silva, F. L., et al. (2015).
- Smolecule (n.d.). Analytical Techniques for Isomer Differentiation.
- Jones, R. N., & Angell, C. L. (n.d.). The carbonyl stretching bands in the infrared spectra of unsaturated lactones.
- Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
- Hoggard, J. C., et al. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification.
- University of Colorado Boulder (n.d.). Table of Characteristic IR Absorptions.
- Ipaktschi, J., & Esfandiari, S. (2025). ChemInform Abstract: Synthesis of 5,6-Dihydro-2H-pyran-2-ones (Microreview).
- BenchChem (n.d.). Asymmetric Synthesis of 6-Substituted-5,6-dihydro-2H-pyran-2-ones.
- Chemistry Steps (2024). Constitutional Isomers with Practice Problems.
- Michigan State University (n.d.). Carbonyl - compounds - IR - spectroscopy.
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A Comparative Benchmarking Guide to the Synthesis of 3-Phenyl-2H-pyran-2-one
For researchers and professionals in drug development and organic synthesis, the 3-phenyl-2H-pyran-2-one scaffold is a valuable building block due to its presence in numerous biologically active compounds. The efficiency and yield of its synthesis are critical factors in the early stages of research and development. This guide provides an in-depth, objective comparison of prominent synthetic methodologies for 3-phenyl-2H-pyran-2-one, offering detailed experimental protocols, mechanistic insights, and a quantitative performance analysis to inform your selection of the most suitable method.
Introduction to the Synthetic Challenge
The synthesis of 3-phenyl-2H-pyran-2-one, while seemingly straightforward, presents several challenges, including regioselectivity, control of side reactions, and achieving high yields under mild conditions. The choice of synthetic strategy often depends on the availability of starting materials, desired scale, and tolerance to various functional groups. This guide will dissect three prominent methods: the classic Knoevenagel condensation, a modern N-Heterocyclic Carbene (NHC)-catalyzed annulation, and an efficient domino reaction from α-aroylketene dithioacetals.
Comparative Analysis of Synthesis Methods
The following table provides a high-level comparison of the key performance indicators for the three benchmarked synthetic routes.
| Synthetic Route | Key Features | Typical Yields (%) | Reaction Time | Temperature (°C) | Catalysts/Reagents |
| Knoevenagel Condensation | Traditional, cost-effective, well-established | 60-75% | 4-8 h | 80-120 | Piperidine, Acetic Acid |
| NHC-Catalyzed [3+3] Annulation | Metal-free, broad substrate scope, high regioselectivity | 85-95% | 12-24 h | 25-40 | NHC catalyst, Cs₂CO₃ |
| Domino Reaction from α-Aroylketene Dithioacetals | Rapid, efficient for specific substitution patterns | 80-92% | 1.5-2 h | 100 | KOH, DMF |
Method 1: The Classic Knoevenagel Condensation
The Knoevenagel condensation is a foundational method for carbon-carbon bond formation and a common approach to synthesizing α,β-unsaturated compounds, which can then cyclize to form pyran-2-ones.[1] This method's enduring appeal lies in its use of readily available and inexpensive starting materials.
Mechanistic Rationale
The reaction proceeds through a series of well-understood steps.[2] Initially, a basic catalyst, typically a weak amine like piperidine, deprotonates the active methylene compound (ethyl acetoacetate), forming a resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol-type adduct undergoes dehydration to yield an α,β-unsaturated intermediate. Subsequent intramolecular cyclization (lactonization) and elimination of ethanol afford the desired 3-phenyl-2H-pyran-2-one. The use of an acid co-catalyst can facilitate the dehydration and cyclization steps.
Caption: Knoevenagel condensation workflow for 3-phenyl-2H-pyran-2-one.
Detailed Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (6.5 g, 50 mmol), and 20 mL of absolute ethanol.
-
Catalyst Addition: Add piperidine (0.43 g, 5 mmol) and glacial acetic acid (0.3 g, 5 mmol) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux (approximately 80°C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Add 50 mL of 1 M HCl and extract the product with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2) to afford 3-phenyl-2H-pyran-2-one.
-
Yield: ~70%
-
Method 2: N-Heterocyclic Carbene (NHC)-Catalyzed [3+3] Annulation
A more contemporary and highly efficient approach involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts.[3][4][5] This metal-free method offers excellent yields and high regioselectivity under mild conditions, making it an attractive "green" alternative.
Mechanistic Rationale
The catalytic cycle of the NHC-catalyzed [3+3] annulation is a sophisticated sequence of events.[3] The NHC catalyst first adds to an alkynyl ester, generating a reactive acyl azolium intermediate. This intermediate then undergoes a formal [3+3] cycloaddition with an enolizable ketone. The reaction proceeds through the formation of a Breslow intermediate, followed by proton transfer to create an enolate. This enolate then participates in the cycloaddition, leading to the pyranone ring system and regeneration of the NHC catalyst. The high regioselectivity is a key advantage, driven by the electronic and steric properties of the NHC catalyst and the substrates.[5]
Caption: Catalytic cycle of the NHC-catalyzed [3+3] annulation.
Detailed Experimental Protocol
-
Reaction Setup: In a nitrogen-purged glovebox, combine an enolizable ketone (e.g., benzoylacetone, 0.5 mmol), an alkynyl ester (e.g., ethyl phenylpropiolate, 0.6 mmol), an NHC precatalyst (e.g., IPr·HCl, 10 mol%), and cesium carbonate (Cs₂CO₃, 1.5 mmol) in a sealed tube.
-
Solvent Addition: Add 2.0 mL of anhydrous acetonitrile to the tube.
-
Reaction Execution: Seal the tube and stir the mixture at 40°C for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with 20 mL of ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired 3-phenyl-2H-pyran-2-one.[6]
-
Yield: 85-95%[6]
-
Method 3: Domino Reaction from α-Aroylketene Dithioacetals
Domino reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, are highly valued for their efficiency and atom economy.[7][8][9] This method provides a rapid route to substituted 2H-pyran-2-ones.
Mechanistic Rationale
This domino reaction is initiated by the base-catalyzed Michael addition of an active methylene compound (e.g., malononitrile) to the α,β-unsaturated system of the α-aroylketene dithioacetal.[6] The resulting adduct then undergoes an intramolecular cyclization, where the nitrile group attacks one of the thiomethyl ether carbons, leading to the formation of the pyran ring. Subsequent elimination of methanethiol and tautomerization furnishes the final 2-oxo-2H-pyran-3-carbonitrile derivative. While this specific example yields a nitrile-substituted pyranone, the underlying principle can be adapted to synthesize 3-phenyl-2H-pyran-2-one by using a different active methylene compound.
Caption: Domino reaction workflow for substituted 2H-pyran-2-one synthesis.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 3,3-bis(methylthio)-1-phenylprop-2-en-1-one (1 mmol) and malononitrile (1 mmol) in 5 mL of dry dimethylformamide (DMF).
-
Base Addition: Add powdered potassium hydroxide (1.2 mmol) to the mixture.
-
Reaction Execution: Heat the reaction mixture to 100°C and reflux for 1.5 hours, monitoring by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and add 1 mL of 1N HCl. Stir for an additional 30 minutes at the same temperature. Pour the mixture into ice water and stir at room temperature. Collect the precipitate by filtration, wash with water, and dry to obtain the 6-phenyl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile.[6]
-
Yield: 80-92%[6]
-
Conclusion and Recommendations
The choice of the optimal synthetic route for 3-phenyl-2H-pyran-2-one is a function of the specific requirements of the project.
-
For cost-effective, large-scale synthesis where moderate yields are acceptable, the Knoevenagel condensation remains a viable and well-understood option. Its primary advantage is the low cost of starting materials and reagents.
-
For high-yield, metal-free synthesis with a broad tolerance for functional groups, the NHC-catalyzed [3+3] annulation is the superior choice. Although the catalyst may be more expensive, the mild reaction conditions and excellent yields often justify the cost, particularly in the context of medicinal chemistry and the synthesis of complex molecules.
-
The domino reaction from α-aroylketene dithioacetals offers a rapid and efficient route to specifically substituted pyranones. While the synthesis of the starting dithioacetal is an additional step, the speed and high yield of the domino reaction itself are significant advantages for rapid library synthesis or when time is a critical factor.
By carefully considering the trade-offs between yield, reaction time, cost, and environmental impact, researchers can select the most appropriate method to efficiently synthesize 3-phenyl-2H-pyran-2-one for their specific applications.
References
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- Wang, Y., et al. (2025). Rh(III)-Catalyzed Double Annulation of 3-Phenyl-1,2,4-oxadiazoles with 2-Diazo-1,3-diketones: Access to Pyran-Fused Isoquinolines. Molecules, 30(1), 149.
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A Senior Application Scientist's Guide to Spectroscopic Characterization of Impurities in Dihydropyrone Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmacologically significant dihydropyrone scaffolds, the assurance of purity is not merely a matter of regulatory compliance but a fundamental pillar of drug safety and efficacy. Impurities, arising from starting materials, intermediates, side reactions, or degradation, can have unintended biological consequences. Therefore, their rigorous identification, quantification, and control are paramount. This guide provides a comparative analysis of key spectroscopic techniques for the characterization of impurities in dihydropyrone synthesis, grounded in the principles of scientific integrity and practical, field-proven insights.
The Analytical Imperative: Why Spectroscopic Characterization is Non-Negotiable
The International Council for Harmonisation (ICH) guidelines, specifically Q3A and Q3B, mandate the reporting, identification, and qualification of impurities in new drug substances and products.[1][2][3][4] Reporting thresholds can be as low as 0.03%, with identification required for impurities above 0.05% in many cases.[1][4] This necessitates the use of highly sensitive and specific analytical techniques. Spectroscopic methods, by probing the interaction of molecules with electromagnetic radiation, offer a powerful and often non-destructive means to elucidate the chemical structure of these often-elusive compounds.
A Comparative Overview of Spectroscopic Techniques
The choice of spectroscopic technique is dictated by the nature of the impurity and the information required. No single technique is universally superior; rather, they are often used in a complementary fashion to build a comprehensive impurity profile. The most powerful approach often involves hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), which combines the separation power of chromatography with the detection and identification capabilities of mass spectrometry.[5][6]
| Technique | Principle | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Interaction of atomic nuclei with a magnetic field. | Detailed structural information, including connectivity, stereochemistry, and quantification.[7] | Non-destructive, highly informative for structure elucidation, excellent for quantification (qNMR).[2][4][8] | Relatively low sensitivity compared to MS, can be complex to interpret for mixtures. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight, elemental composition, and structural information through fragmentation patterns.[1] | High sensitivity and specificity, ideal for identifying unknown impurities at trace levels.[1] | Provides limited information on stereochemistry, can suffer from matrix effects. |
| FTIR Spectroscopy | Absorption of infrared radiation, causing molecular vibrations. | Identification of functional groups.[3][9] | Fast, non-destructive, provides a "fingerprint" of the molecule.[10][11] | Limited for complex structure elucidation, not ideal for quantification of minor components. |
| UV-Vis Spectroscopy | Absorption of ultraviolet-visible light, causing electronic transitions. | Information about conjugated systems and chromophores. | Simple, robust, and useful for quantitative analysis of known impurities with a chromophore.[3][12] | Provides limited structural information, many compounds have similar spectra.[3] |
Case Study: Elucidation of a Hypothetical Impurity in Dihydropyrone Synthesis
To illustrate the complementary nature of these techniques, let us consider a hypothetical impurity formed during a common synthesis of a dihydropyrone derivative.
The Synthesis: A common route to dihydropyranones involves the reaction of curcumin with amines under microwave irradiation.[13]
The Hypothetical Impurity: In this scenario, let's assume an incomplete reaction or a side reaction leading to the formation of a dihydropyridone impurity, which is structurally very similar to the desired dihydropyrone product.
Step 1: Initial Detection and Molecular Weight Determination by LC-MS
A high-performance liquid chromatography (HPLC) method would first be developed to separate the main dihydropyrone product from any impurities.[6][14] Coupling the HPLC to a mass spectrometer (LC-MS) would provide the initial crucial data.
-
Experimental Protocol (LC-MS):
-
Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water) and filter through a 0.2 µm filter.[15]
-
Chromatographic Conditions:
-
Mass Spectrometry Parameters:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is common for such structures.
-
Mass Range: Scan a range appropriate for the expected molecular weights (e.g., m/z 100-1000).
-
-
-
Expected Data and Interpretation: The LC-MS analysis would reveal a major peak for the dihydropyrone product and a minor peak for the impurity. The mass spectrum of the impurity peak would provide its molecular weight. Tandem MS (MS/MS) experiments, where the impurity ion is fragmented, would yield structural clues based on the fragmentation pattern.[1]
Step 2: Structural Elucidation with NMR Spectroscopy
Once the presence and molecular weight of the impurity are confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed for detailed structural elucidation.[16]
-
Experimental Protocol (NMR):
-
Sample Preparation: If the impurity is present in sufficient quantity in the crude mixture, a 1D ¹H NMR can be run directly. For more detailed analysis, isolation of the impurity by preparative HPLC is often necessary.[14] The isolated impurity is then dissolved in a deuterated solvent (e.g., DMSO-d₆).[13]
-
1D NMR (¹H and ¹³C):
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[17]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[17]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton.[17]
-
-
-
Data Interpretation for Dihydropyridone Impurity: In our hypothetical case, the ¹H and ¹³C NMR spectra of the impurity would show characteristic signals for the dihydropyridone ring system, which would differ subtly from the dihydropyrone product. For instance, the chemical shifts of the protons and carbons adjacent to the nitrogen atom in the dihydropyridone would be different from those adjacent to the oxygen in the dihydropyrone. 2D NMR would be instrumental in confirming the connectivity and definitively identifying the structure as the dihydropyridone.
Step 3: Functional Group Confirmation with FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups.[10][11]
-
Experimental Protocol (FTIR):
-
Data Interpretation: The FTIR spectrum of the dihydropyridone impurity would show a characteristic C=O stretching vibration for the lactam, which would likely be at a different wavenumber compared to the lactone C=O stretch in the dihydropyrone product. The presence of an N-H stretch (if applicable) would also be a key indicator.
Step 4: Quantitative Analysis by qNMR
Once the impurity is identified, it is often necessary to quantify it. Quantitative NMR (qNMR) is a powerful technique for this purpose as it does not always require a reference standard of the impurity itself.[8]
-
Experimental Protocol (qNMR):
-
Sample Preparation: A precisely weighed amount of the dihydropyrone sample is dissolved in a deuterated solvent along with a precisely weighed amount of a certified internal standard (e.g., maleic acid).[2][4]
-
Data Acquisition: A ¹H NMR spectrum is acquired under quantitative conditions, which includes a sufficiently long relaxation delay to ensure full relaxation of all protons.[4]
-
Data Processing and Calculation: The integrals of a well-resolved signal from the impurity and a signal from the internal standard are used to calculate the concentration of the impurity.[2]
-
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the spectroscopic characterization of impurities in dihydropyrone synthesis.
Caption: Workflow for impurity characterization in dihydropyrone synthesis.
Conclusion: An Integrated Approach to Purity
The characterization of impurities in dihydropyrone synthesis is a multifaceted challenge that requires a strategic and integrated analytical approach. While techniques like LC-MS are invaluable for initial detection and molecular weight determination, NMR spectroscopy remains the gold standard for unambiguous structure elucidation. FTIR provides rapid confirmation of functional groups, and qNMR offers a robust method for quantification. By understanding the strengths and limitations of each spectroscopic technique and employing them in a logical workflow, researchers and drug development professionals can ensure the purity, safety, and efficacy of these vital pharmaceutical compounds.
References
- ICH Harmonised Tripartite Guideline, Q3A(R2) Impurities in New Drug Substances, 25 October 2006.
- ICH Harmonised Tripartite Guideline, Q3B(R2) Impurities in New Drug Products, 2 June 2006.
- Patel, R. M., et al. (2012). A review on impurity profile of pharmaceuticals. Journal of Pharmaceutical Science and Bioscientific Research, 2(3), 118-129.
- Pilaniya, K., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 1(3), 302.
- ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, November 2005.
- Görög, S. (2007). The importance and challenges of impurity and degradation product profiling in modern drug development. Trac Trends in Analytical Chemistry, 26(8), 755-759.
- Roy, J. (2002). Pharmaceutical impurities-a mini-review. AAPS PharmSciTech, 3(2), 1-9.
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of pharmaceutical and biomedical analysis, 38(5), 813-823.
- Babu, K. S., et al. (2010). Impurity profile: a review. J. Pharm. Res, 3(11), 2736-2742.
- Teasdale, A. (Ed.). (2010). Impurity and degradation product profiling. John Wiley & Sons.
- Smith, B. C. (1998).
- Al-Omar, M. A. (2010). Dihydropyridines: a brief review of the synthesis, and biological and medicinal applications. Ibn Al-Haitham Journal for Pure and Applied Sciences, 23(3), 1-21.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
- de Hoffmann, E., & Stroobant, V. (2007).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- ICH Harmonised Tripartite Guideline, M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk, 31 March 2017.
- Ermer, J. (2001). Validation in pharmaceutical analysis. Part I: an integrated approach. Journal of pharmaceutical and biomedical analysis, 24(5-6), 755-767.
- Ermer, J. (2001). Validation in pharmaceutical analysis. Part II: Central competition. Journal of pharmaceutical and biomedical analysis, 24(5-6), 769-780.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
- Keeler, J. (2010). Understanding NMR spectroscopy. John Wiley & Sons.
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of instrumental analysis. Cengage learning.
- ICH Harmonised Tripartite Guideline, Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances, 6 October 1999.
- Hossain, M. A., & El-Harbawi, M. (2024). Pharmaceutical and Medical Applications of Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR).
- Geana, E. I., et al. (2019).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5,6-dihydro-3-phenyl-2H-pyran-2-one
For laboratory professionals engaged in the dynamic fields of research and drug development, the responsible management of chemical waste is not merely a regulatory formality; it is a fundamental pillar of a safe, efficient, and ethical scientific practice. This guide provides a detailed, field-tested protocol for the proper disposal of 5,6-dihydro-3-phenyl-2H-pyran-2-one, ensuring the safety of personnel, the integrity of your research environment, and compliance with environmental standards. Our approach moves beyond a simple checklist to explain the critical reasoning behind each procedural step.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any handling or disposal, a thorough understanding of the substance's inherent risks is paramount. This compound, like many heterocyclic organic compounds, presents a specific hazard profile that dictates our disposal strategy. Based on data for the compound and its structural class, it is classified as a flammable liquid.[1][2][3][4] This primary hazard informs requirements for storage, spill response, and waste container selection.
Furthermore, while specific toxicological data for this exact compound is limited, related pyran derivatives are known to cause skin and eye irritation and may lead to allergic skin reactions.[5][6] Therefore, all chemical waste containing this compound must be treated as hazardous.[7]
Table 1: Hazard Profile Summary for this compound
| Hazard Classification | Description | Primary Precaution |
| Flammable Liquid | The substance is a flammable liquid and vapor.[1][2][3] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[5] | Keep away from heat, sparks, open flames, and hot surfaces.[4] Use non-sparking tools and ground/bond containers during transfer.[4] |
| Skin & Eye Irritant | Assumed based on data from similar pyran compounds.[5][6] Direct contact can cause irritation. | Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles.[6][8] |
| Environmental Hazard | Should not be released into the environment.[1][5] May be harmful to aquatic life.[5][8] | Do not dispose of down the drain or in general trash.[5][7] All waste must be collected for authorized disposal. |
Core Disposal Workflow: A Step-by-Step Guide
This protocol outlines the complete lifecycle of waste management for this compound, from the point of generation to its final removal from your facility.
Safety begins before the first drop of waste is collected. The potential for flammability and skin/eye irritation necessitates stringent protective measures.
-
Eye and Face Protection: Wear chemical safety goggles conforming to EN166 or equivalent standards. A face shield is recommended if there is a significant risk of splashing.
-
Hand Protection: Use chemical-resistant gloves. Inspect gloves for any signs of degradation or perforation before each use.
-
Body Protection: A standard flame-resistant laboratory coat and closed-toe shoes are mandatory.
-
Work Area: Conduct all waste handling and consolidation activities within a certified chemical fume hood to minimize inhalation exposure and contain any potential vapor release.[9]
The cardinal rule of chemical waste management is to never mix incompatible waste streams.[10][11] This prevents dangerous chemical reactions and simplifies the final disposal process.
-
Designated Container: Dedicate a specific, chemically compatible waste container for this compound and related non-halogenated organic waste. Suitable materials include glass or polyethylene.
-
Segregation: Keep this waste stream separate from:
-
Point of Generation: Collect the waste in a designated container at or near the location where it is generated. This is known as a Satellite Accumulation Area (SAA) and is a key requirement of environmental regulations.[13][14]
Proper labeling is a critical safety and compliance measure. It ensures that anyone handling the container understands its contents and associated hazards.[13]
-
Container Condition: Use only containers that are in good condition, free from cracks or leaks, and have a securely fastening lid.[11][14] Keep the container closed at all times except when adding waste.[14] Do not overfill; leave at least 10% of the container volume as headspace (ullage) to allow for vapor expansion.[11]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A list of all other chemical constituents and their approximate percentages.
-
The relevant hazard pictograms (e.g., Flammable).
-
The name and contact information of the generating researcher or lab.
-
The SAA is the designated location within your lab for storing hazardous waste before it is collected.
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[14]
-
Secondary Containment: Store the waste container within a larger, chemically resistant tray or tub (secondary containment) to capture any potential leaks or spills.[11]
-
Quantity Limits: Be aware of institutional and regulatory limits for waste accumulation. A common limit is 55 gallons per SAA, but this can vary.[7][13]
-
Inspection: Inspect the SAA weekly for any signs of leakage or container degradation.[14]
The ultimate disposal of this compound must be handled by professionals.
-
Contact EHS: When the waste container is approximately 90% full, contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer.[13][14][15]
-
Waste Pickup: Follow your institution's specific procedures to schedule a waste pickup. You will likely need to complete a chemical waste pickup form detailing the contents of the container.[14]
-
Record Keeping: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of pickup.[15]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
-
Small Spills (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like vermiculite, sand, or a commercial absorbent pad.[9]
-
Using non-sparking tools, carefully collect the absorbed material and place it in your hazardous waste container.[5][12]
-
Decontaminate the surface and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS department for emergency response.[9]
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Disposal of Empty Containers
An "empty" container that held a hazardous chemical is not truly empty and must be managed correctly.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[7][10]
-
Collect Rinsate: The solvent rinsate from each rinse is considered hazardous waste and MUST be collected and added to your designated non-halogenated solvent waste stream.[7][15]
-
Deface Label: Completely remove or deface the original manufacturer's label.[10][13]
-
Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of in the appropriate glass or plastic recycling bin, per your institution's guidelines.[10]
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
-
Chemical Waste (Guidance Note). University of Glasgow. [Link]
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5,6-Dihydro-2H-pyran-2-one. PubChem, National Center for Biotechnology Information. [Link]
-
Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. Cole-Parmer. [Link]
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Safety Data Sheet - 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-. Synerzine. [Link]
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Substance Information - 3,4-dihydro-2H-pyran. European Chemicals Agency (ECHA). [Link]
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Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University. [Link]
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Personal protective equipment for handling 5,6-dihydro-3-phenyl-2h-pyran-2-one
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of reactive synthetic intermediates. 5,6-dihydro-3-phenyl-2H-pyran-2-one (CAS: 13019-35-7) is a highly valuable building block in organic synthesis, but it demands rigorous operational respect.
Unlike its parent compound (5,6-dihydro-2H-pyran-2-one), which is handled as a flammable liquid[1], the addition of the phenyl ring yields a 2[2]. This physical state fundamentally shifts our safety paradigm from managing volatile vapors to mitigating airborne dust and static-driven aerosolization.
Mechanistic Toxicology: The "Why" Behind the PPE
We do not prescribe safety protocols arbitrarily; they are strictly dictated by the molecule's chemical reactivity. This compound features an α,β-unsaturated lactone moiety. This structural motif acts as a potent3[3].
In a biological context, electrophilic α,β-unsaturated carbonyls undergo rapid Michael addition with nucleophilic biochemical targets, specifically the 4[4]. Unprotected exposure leads to the covalent modification of critical cellular proteins such as Keap1 (activating the Nrf2 pathway)[4] and heat shock proteins like Hsp72[3]. Clinically, this mechanism translates to severe skin sensitization, allergic contact dermatitis, and respiratory tract irritation. Therefore, our primary logistical goal is the absolute prevention of dermal contact and inhalation of particulates.
Quantitative Data & PPE Specifications
To establish a self-validating safety system, we must match the physical properties of the compound with specific PPE ratings.
| Property / Requirement | Specification | Operational Rationale |
| Physical State | Solid (White crystals)[2] | Prone to aerosolization during weighing and transfer. |
| Melting Point | 89 °C[2] | Stable at room temperature; does not require cryogenic PPE. |
| Primary Hazard | Electrophilic Michael Acceptor[3] | Covalent protein modification; high sensitization risk. |
| Glove Specification | Double Nitrile (≥ 0.11 mm thickness) | Prevents dermal thiol-trapping. Change immediately if contaminated. |
| Respiratory Protection | N95 or P100 Particulate Respirator | Essential if handled outside a certified fume hood to block dust. |
| Eye Protection | Snug-fitting Chemical Goggles | Prevents micro-particulate deposition on ocular mucosa. |
Visualizing the Hazard Workflow
Below is the toxicological pathway illustrating how this compound interacts with biological systems and exactly where our PPE interventions disrupt this cascade.
Figure 1: Toxicological pathway of α,β-unsaturated lactones and targeted PPE interventions.
Operational Protocols: Step-by-Step Handling & Disposal
Phase 1: Pre-Operation Setup & Donning
-
Environmental Control: Ensure the chemical fume hood has a verified face velocity of 80–100 fpm. Because the compound is a dry powder[2], clear the hood of unnecessary clutter to minimize turbulent airflow which could aerosolize the solid.
-
Static Mitigation: Use anti-static weighing boats and grounded spatulas. Fine powders of this nature can hold static charges, leading to sudden dispersion.
-
Donning Sequence:
-
Put on a standard laboratory coat (fully buttoned to the neck).
-
Don chemical splash goggles (standard safety glasses are insufficient for airborne powders).
-
Don the first pair of nitrile gloves. Pull the cuffs over the lab coat sleeves to eliminate exposed skin.
-
Don the second pair of nitrile gloves (outer layer).
-
Phase 2: Active Handling & Weighing
-
Container Opening: Open the reagent bottle only deep inside the fume hood, at least 6 inches from the sash.
-
Transfer: Use a slow, deliberate motion with the grounded spatula to transfer the white solid[2] to the weighing boat. Avoid dropping the powder from a height to prevent dusting.
-
Sealing: Immediately recap the source bottle. If transferring the weighed solid to a reaction flask, use a wide-neck powder funnel to prevent dusting along the ground-glass joints.
Phase 3: Doffing & Decontamination
-
Outer Glove Removal: While your hands are still inside the fume hood, carefully peel off the outer contaminated gloves, turning them inside out. Dispose of them immediately in a designated solid hazardous waste bin.
-
Surface Decontamination: Wipe down the balance and spatulas with a solvent that easily dissolves the compound (e.g., ethyl acetate or acetone), using a disposable paper towel.
-
Final Doffing: Step away from the hood. Remove your goggles, then the inner gloves, and finally wash your hands thoroughly with soap and water.
Phase 4: Disposal & Spill Response
-
Solid Waste: All contaminated consumables (weighing boats, outer gloves, paper towels) must be placed in a sealed, clearly labeled hazardous waste container designated for "Reactive Organic Solids / Michael Acceptors".
-
Spill Protocol: In the event of a powder spill outside the hood, do not sweep it dry . Dry sweeping aerosolizes the lactone, creating a severe inhalation hazard[4]. Instead, gently cover the powder with absorbent paper towels lightly dampened with a compatible solvent (e.g., ethanol or acetone) to dissolve and capture the solid, then transfer the towels to hazardous waste.
References
- Source: Universität Regensburg (uni-regensburg.de)
- Source: ACS Omega (acs.org)
- Source: Encyclopedia (encyclopedia.pub)
- Source: Labscoop (labscoop.com)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
